Product packaging for Fumagilin B(Cat. No.:)

Fumagilin B

Cat. No.: B15392558
M. Wt: 639.9 g/mol
InChI Key: OLRILZDTQKZQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fumagilin B is a useful research compound. Its molecular formula is C38H57NO7 and its molecular weight is 639.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57NO7 B15392558 Fumagilin B

Properties

Molecular Formula

C38H57NO7

Molecular Weight

639.9 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2

InChI Key

OLRILZDTQKZQIG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Fumagillin from Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspergillus fumigatus, a ubiquitous saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1] Among these, Fumagillin stands out as a molecule of significant scientific interest due to its potent biological activities. First isolated in 1949 by Hanson and Eble from Aspergillus fumigatus, this meroterpenoid has since been investigated for its antimicrobial and, most notably, its anti-angiogenic properties.[1][2][3] The commercial formulation, often referred to as Fumagilin-B®, contains the dicyclohexylamine (DCH) salt of fumagillin to improve stability.[4] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biological functions of Fumagillin, tailored for researchers and professionals in drug development.

Physicochemical Properties of Fumagillin

Fumagillin is a complex organic molecule characterized by a decatetraenedioic acid chain linked via an ester bond to a substituted cyclohexane core, which includes two reactive epoxide rings.[1][2] These epoxides are crucial for its biological activity but also contribute to its instability.[1]

PropertyValue
Molecular Formula C₂₆H₃₄O₇
Molecular Weight 458.55 g/mol
Appearance Solid powder
Solubility Poorly soluble in water (3.3 mg/L), soluble in organic solvents like ethanol and DMSO. Solubility in water is highly pH-dependent.[1]
Predicted logP 4.05
Predicted pKa 4.65
UV Absorption Maxima ~335 nm and 350 nm

Core Experimental Protocols

Fermentation for Fumagillin Production

Modern protocols for fumagillin production have been optimized for yield. The following is a representative protocol for submerged fermentation.

  • Strain: Aspergillus fumigatus (e.g., BNCC122691).[5]

  • Spore Suspension Preparation:

    • Culture A. fumigatus on a suitable solid medium such as Comprehensive Potato Dextrose Agar (CPDA) for 5-7 days at 28°C in the dark.[5]

    • Wash spores from the agar surface with a sterile aqueous solution of 0.1% Tween 80.

    • Adjust the spore concentration spectrophotometrically (e.g., OD600 of 2.0) to standardize the inoculum.[5]

  • Fermentation Medium: A typical liquid medium consists of (g/L): glycerol (33), yeast extract (3.1), corn flour (1.7), MgSO₄·7H₂O (0.5), K₂HPO₄ (1.5), KCl (0.5), NaCl (0.5), and FeSO₄·7H₂O (0.13). Adjust the initial pH to 7.0-7.2.[5]

  • Fermentation Conditions:

    • Inoculate the sterile fermentation medium with the spore suspension (e.g., 1% v/v).[5]

    • Incubate in a shaker at 220 rpm at a temperature of 34°C for 168 hours.[5]

    • For larger scale production, use a fermenter with controlled aeration (e.g., 3 L/min) and agitation.[5]

Extraction and Purification

Fumagillin is extracted from the fermentation broth using organic solvents.

  • Initial Extraction (from liquid culture):

    • After fermentation, acidify the culture broth to pH 3.0.

    • Extract the broth multiple times with an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate. Dichloromethane at a 2:1 ratio (v/v) to the fermentation broth has shown high extraction efficiency.

    • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

  • Purification via High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform preparative HPLC on a C18 reversed-phase column.[5]

    • Use a gradient elution system. A typical mobile phase consists of A: 0.1% formic acid in water and B: methanol or acetonitrile.[5]

    • Monitor the elution at 350 nm, the absorption maximum for fumagillin.[5]

    • Collect the fractions corresponding to the fumagillin peak.

    • Concentrate the purified fractions under vacuum to yield crystalline fumagillin.[5]

Analytical Characterization

The structure and purity of isolated fumagillin are confirmed using modern analytical techniques.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water (e.g., 0.1% formic or acetic acid). A common isocratic mobile phase is acetonitrile-water-acetic acid (50:50:1 v/v/v).[6]

    • Flow Rate: 0.8 - 1.0 mL/min.[5][6]

    • Detection: UV/Diode Array Detector (DAD) at 350 nm or 351 nm.[6][7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The protonated molecule [M+H]⁺ is observed at m/z 459. Tandem MS (MS/MS) can be used for further structural confirmation, monitoring transitions such as 459 -> 427.[1]

  • NMR Spectroscopy: The full structure is elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a deuterated solvent like CD₃OD.[5]

Biosynthesis of Fumagillin in Aspergillus fumigatus

Fumagillin is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways. The process is orchestrated by a gene cluster on chromosome eight.[1] The pathway begins with the synthesis of a polyketide-derived dioic acid and the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene β-trans-bergamotene, which is then extensively modified and finally esterified to the dioic acid.[1]

Fumagillin_Biosynthesis cluster_terpenoid Terpenoid Pathway cluster_polyketide Polyketide Pathway FPP Farnesyl-PP (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene fma-TC (Terpene Cyclase) Fumagillol_Core Proto-fumagillol Core Bergamotene->Fumagillol_Core Multiple Oxidations & Rearrangements Fumagillin Fumagillin Fumagillol_Core->Fumagillin PKS Polyketide Synthase (HR-PKS) Dioic_Acid Decatetraenedioic Acid PKS->Dioic_Acid Dioic_Acid->Fumagillin

Caption: Biosynthetic origin of Fumagillin from terpenoid and polyketide precursors.

Mechanism of Action: Inhibition of MetAP2

The primary molecular target of fumagillin is Methionine Aminopeptidase 2 (MetAP2), a highly conserved metalloenzyme essential for post-translational modification of newly synthesized proteins.[1] Fumagillin binds covalently and irreversibly to a specific histidine residue (His231) in the active site of MetAP2.[1][4] This inactivation of MetAP2 disrupts the removal of the N-terminal methionine from a subset of proteins, leading to downstream effects on cell proliferation and function. The anti-angiogenic effects of fumagillin are a direct result of this inhibition in endothelial cells, which arrests them in the G1 phase of the cell cycle.[8]

MetAP2_Inhibition cluster_inhibition Inhibitory Action cluster_normal Fumagillin Fumagillin MetAP2 MetAP2 Enzyme (Active Site with His231) Fumagillin->MetAP2 Covalent Binding to His231 Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein Inhibited Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->Processed_Protein MetAP2 Action Cell_Proliferation Endothelial Cell Proliferation (Angiogenesis) Processed_Protein->Cell_Proliferation Leads to

References

The Isolation and Characterization of Fumagilin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagilin, a mycotoxin produced by the fungus Aspergillus fumigatus, has a storied history, from its initial discovery as an antimicrobial agent to its later characterization as a potent angiogenesis inhibitor. Its instability, however, led to the development of Fumagilin B, its dicyclohexylamine salt, which offers enhanced stability for therapeutic and research applications. This document provides an in-depth technical overview of the historical isolation of fumagillin, its chemical and biological characterization, and the evolution of its use into the more stable this compound. It includes detailed experimental protocols, quantitative physicochemical data, and diagrams illustrating key processes and mechanisms of action to serve as a comprehensive resource for the scientific community.

Discovery and Historical Isolation

Fumagillin was first isolated in 1949 by Hanson and Eble from the fermentation broth of the fungus Aspergillus fumigatus.[1][2] Initially reported as an "antiphage agent" designated H-3, it was later named fumagillin and recognized for its antimicrobial properties.[1] The pioneering work laid the foundation for all subsequent research into its unique biological activities.

Original Isolation Protocol (Hanson & Eble, 1949)

The initial isolation, while rudimentary by modern standards, successfully yielded the crystalline compound. The following protocol is a summary of the methodologies described in the foundational literature.

  • Fermentation: Aspergillus fumigatus was cultured in a submerged fermentation medium. The exact composition of the medium was optimized for the production of the active agent.

  • Filtration: The fungal mycelium was separated from the culture broth by filtration. The active compound was found to be present in the filtered broth.

  • Solvent Extraction: The clarified broth was acidified and extracted with an organic solvent, likely a non-polar solvent like chloroform or ether, to move the fumagillin from the aqueous phase to the organic phase.

  • Concentration: The organic extract was concentrated under reduced pressure to yield a crude, impure residue.

  • Crystallization: The crude material was further purified through a series of crystallization steps using various solvents to yield the pure, crystalline fumagillin.

Chemical Characterization and the Advent of this compound

Fumagillin (C₂₆H₃₄O₇) is a complex meroterpenoid characterized by a decatetraenedioic acid chain linked via an ester bond to a functionalized cyclohexane core, which features two reactive epoxide rings.[3] These epoxides are critical for its biological activity but are also responsible for the molecule's inherent instability, particularly its sensitivity to light, heat, and acidic conditions.

To address these stability issues for practical applications, particularly in veterinary medicine, the dicyclohexylamine (DCH) salt of fumagillin was developed. This formulation, known as this compound, exhibits significantly greater stability while retaining the biological activity of the parent compound. Commercial products like Fumidil-B® are formulations of this DCH salt.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for fumagillin and highlight the comparative stability of its DCH salt form, this compound.

PropertyFumagillin (Free Acid)Data Source(s)
Molecular Formula C₂₆H₃₄O₇[3]
Molecular Weight 458.54 g/mol [3]
Melting Point 194-195 °C
UV Absorption Maxima ~335 nm, ~351 nm[3]
Water Solubility 3.3 mg/L (pH dependent)[3]
Organic Solvent Solubility Soluble in ethanol, DMSO, chloroform[3]
Predicted logP 4.05[3]

Table 1: Physicochemical properties of Fumagillin.

ConditionFumagillin Half-LifeDCH Salt (this compound) Half-LifeData Source(s)
21°C in Darkness 246 days852 days[4]
34°C in Darkness Not specified368 days[4]
21°C Exposed to Light 3 daysNot specified (assumed more stable)[4]

Table 2: Comparative stability of Fumagillin and its Dicyclohexylamine (DCH) salt in a honey matrix.

Mechanism of Action: MetAP2 Inhibition

The primary molecular target of fumagillin was identified as Methionine Aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme crucial for protein maturation. MetAP2 removes the N-terminal methionine from nascent polypeptide chains, a critical step for subsequent protein processing and function.

Fumagillin acts as a potent and irreversible inhibitor of MetAP2. The mechanism involves a covalent bond formation between one of the epoxide rings on the fumagillin molecule and a specific histidine residue (His231) within the active site of the MetAP2 enzyme. This permanent inactivation of MetAP2 disrupts protein processing, leading to cell cycle arrest, particularly in endothelial cells. This potent anti-angiogenic effect—the inhibition of new blood vessel formation—is the basis for its investigation as an anti-cancer agent.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and activity assessment of fumagillin, reflecting modern laboratory practices.

Modern Isolation and Purification of Fumagillin

This protocol describes a typical workflow for obtaining pure fumagillin from an A. fumigatus culture.

  • Culture and Fermentation:

    • Inoculate a high-yield strain of Aspergillus fumigatus into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom defined medium).

    • Incubate the culture for 5-7 days at 28-37°C with shaking (e.g., 180 rpm) to ensure aeration.

  • Extraction:

    • Separate the fungal biomass from the culture broth via filtration or centrifugation.

    • Combine the biomass and supernatant and perform solvent extraction. Add an equal volume of ethyl acetate (or a 60:40 acetonitrile:water solution) to the culture.

    • Agitate vigorously for several hours or use sonication to ensure thorough extraction of fumagillin into the organic phase.

    • Separate the organic layer from the aqueous layer. Repeat the extraction on the aqueous layer 2-3 times to maximize yield.

    • Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C.

  • Purification by HPLC:

    • Redissolve the crude extract in a small volume of methanol.

    • Perform preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 3-5 mL/min.

    • Detection: Monitor the eluent using a UV detector at 350 nm.

    • Fraction Collection: Collect the peak corresponding to the retention time of a fumagillin standard.

    • Final Step: Evaporate the solvent from the collected fraction to obtain pure fumagillin.

MetAP2 Inhibition Assay

This protocol outlines a biochemical assay to measure the inhibitory activity of fumagillin against human MetAP2.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂.

    • Enzyme: Recombinant human MetAP2.

    • Substrate: A synthetic peptide substrate such as Methionine-Alanine-Serine (Met-Ala-Ser).

    • Detection Reagents: Peroxidase, amino acid oxidase, and a chromogenic substrate like O-dianisidine.

    • Test Compound: Fumagillin or this compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer containing MetAP2, peroxidase, amino acid oxidase, and O-dianisidine to each well.

    • Add serial dilutions of the fumagillin test compound (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Met-Ala-Ser substrate to each well.

    • Measure the absorbance at 450 nm immediately (Time 0) and after a 45-minute incubation at 25°C using a microplate reader.

  • Data Analysis:

    • The enzyme activity is proportional to the change in absorbance over time.

    • Calculate the percent inhibition for each fumagillin concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for fumagillin isolation and its molecular mechanism of action.

Fumagillin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F0 Aspergillus fumigatus Culture F1 Liquid Fermentation (5-7 days, 28-37°C) F0->F1 E0 Culture Broth (Biomass + Supernatant) F1->E0 E1 Solvent Extraction (e.g., Ethyl Acetate) E0->E1 E2 Organic Phase (Contains Fumagillin) E1->E2 E3 Concentration (Rotary Evaporation) E2->E3 E4 Crude Extract E3->E4 P0 Preparative HPLC (C18 Column) E4->P0 P1 UV Detection (350 nm) & Fraction Collection P0->P1 P2 Solvent Evaporation P1->P2 P3 Pure Fumagillin (>99%) P2->P3

Caption: Workflow for the modern isolation and purification of fumagillin.

Fumagillin_Mechanism_of_Action cluster_protein_synthesis Protein Maturation cluster_cellular_effect Cellular Consequence Fumagillin Fumagillin / this compound InactiveComplex Inactive Covalent Complex (Fumagillin-MetAP2) Fumagillin->InactiveComplex Covalent bond formation via epoxide ring MetAP2 MetAP2 Enzyme (Active Site with His231) MetAP2->InactiveComplex CellCycleArrest G1 Cell Cycle Arrest (in Endothelial Cells) InactiveComplex->CellCycleArrest Blocks protein maturation NascentProtein Nascent Polypeptide (with N-terminal Methionine) MatureProtein Mature, Functional Protein (Methionine removed) NascentProtein->MatureProtein Catalyzed by Active MetAP2 AngiogenesisInhibition Inhibition of Angiogenesis CellCycleArrest->AngiogenesisInhibition

Caption: Mechanism of action of fumagillin via irreversible inhibition of MetAP2.

References

Fumagilin B: A Technical Guide to its Chemical Properties, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin B is a biomolecule of significant interest due to its potent anti-angiogenic and anti-microsporidial properties. Initially isolated from the fungus Aspergillus fumigatus, its complex chemical structure and unique mode of action have made it a focal point for research in oncology and infectious diseases. This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, established experimental protocols for its analysis and production, and its key biological signaling pathways.

Chemical Structure and IUPAC Name

This compound is a complex organic molecule with the systematic IUPAC name: (2E,4E,6E,8E)-10-{[(3R,4S,5S,6R)-5-methoxy- 4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1- oxaspiro[2.5]octan-6-yl]oxy}-10 -oxodeca-2,4,6,8-tetraenoic acid.[1] Its chemical structure is characterized by a decatetraenedioic acid chain linked to a substituted oxaspiro[2.5]octane ring system, which includes two epoxide functionalities.

Molecular Formula: C₂₆H₃₄O₇

Molecular Weight: 458.55 g/mol

The commercially available form, often referred to as Fumagilin-B, is the dicyclohexylamine salt of fumagillin, which enhances its stability and water solubility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReferences
Appearance Yellowish crystalline solid
Melting Point 148-150 °C
Solubility Poorly soluble in water. Soluble in methanol, ethanol, acetone, and ethyl acetate.[1]
UV max (in ethanol) 335 nm and 351 nm
logP (Octanol/Water) 3.5
pKa 4.7

Experimental Protocols

Detailed methodologies for the fermentation, purification, and analysis of this compound are essential for consistent and reproducible research.

Fermentation and Purification of Fumagillin

This protocol is adapted from studies optimizing fumagillin production from Aspergillus fumigatus.[2][3][4]

1. Fermentation:

  • Strain: Aspergillus fumigatus

  • Medium: A suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and essential minerals.

  • Culture Conditions: Inoculate the medium with A. fumigatus spores and incubate at a controlled temperature (typically 28-32°C) with agitation for 7-10 days.

  • Monitoring: Monitor the production of fumagillin periodically by taking samples and analyzing them via HPLC.

2. Extraction:

  • After fermentation, separate the mycelium from the broth by filtration.

  • Extract the fumagillin from the culture filtrate using a suitable organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography using silica gel.

  • Elute with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate fumagillin from other metabolites.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

  • Pool the fractions containing pure fumagillin and concentrate to dryness.

  • Further purification can be achieved by recrystallization from a suitable solvent system like methanol-water.

Analytical Methods

Accurate and sensitive analytical methods are critical for the quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method: [5][6]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 351 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: [7][8][9][10]

  • Chromatography: Utilize a similar reversed-phase HPLC setup as described above.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

  • Transitions: Monitor specific precursor-to-product ion transitions for fumagillin for quantification and confirmation.

  • Sample Preparation: For complex matrices like honey, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) is often employed for sample cleanup and concentration prior to LC-MS/MS analysis.[8]

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound is the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme involved in protein maturation.[11][12][13] This inhibition is responsible for its anti-angiogenic and anti-microsporidial effects.

MetAP-2 Inhibition Pathway

This compound covalently binds to a histidine residue in the active site of MetAP-2, leading to its inactivation.[13] This prevents the removal of the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function. The inhibition of MetAP-2 in endothelial cells leads to cell cycle arrest in the G1 phase, thereby inhibiting proliferation and the formation of new blood vessels (angiogenesis).[14]

MetAP2_Inhibition FumagilinB This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) FumagilinB->MetAP2 Covalent Binding (Irreversible Inhibition) MatureProteins Mature, Functional Proteins MetAP2->MatureProteins N-terminal Methionine Excision CellCycleArrest G1 Cell Cycle Arrest MetAP2->CellCycleArrest Inhibition Leads to NascentProteins Nascent Proteins (with N-terminal Methionine) NascentProteins->MetAP2 Angiogenesis Angiogenesis MatureProteins->Angiogenesis Promotes CellCycleArrest->Angiogenesis Inhibits Nosema_Treatment_Workflow cluster_Preparation Syrup Preparation cluster_Application Colony Treatment cluster_Outcome Therapeutic Effect FumagilinB_Powder Fumagilin-B Powder MedicatedSyrup Medicated Sugar Syrup FumagilinB_Powder->MedicatedSyrup SugarSyrup Sugar Syrup (1:1 or 2:1) SugarSyrup->MedicatedSyrup Feeding Feeding MedicatedSyrup->Feeding Administer to Honey Bee Colony Nosema_Inhibition Inhibition of Nosema Replication in Bee Gut Feeding->Nosema_Inhibition Ingestion by Bees HealthyColony Reduced Spore Count & Improved Colony Health Nosema_Inhibition->HealthyColony

References

Fumagilin B Biosynthesis in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagilin B is a well-known meroterpenoid produced by the fungus Aspergillus fumigatus. Renowned for its potent anti-angiogenic and antimicrobial properties, fumagilin's complex molecular architecture originates from an intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the genetic framework, the enzymatic cascade, and regulatory networks. We present a comprehensive overview of the biosynthetic gene cluster, quantitative data on enzymatic activity and fermentation yields, detailed experimental protocols for pathway elucidation, and visual representations of the core biological processes to facilitate a deeper understanding for research and drug development applications.

The Fumagillin Biosynthetic Gene Cluster (fma)

The genetic blueprint for fumagillin biosynthesis is located within a supercluster of secondary metabolite genes on chromosome 8 of Aspergillus fumigatus.[1][2] The specific fumagillin biosynthetic gene cluster, designated as fma, encompasses approximately 15 genes responsible for producing the enzymes that construct the fumagillin molecule.[1] The organization of this cluster is crucial for the coordinated expression of the biosynthetic machinery.

Below is a diagram illustrating the key genes within the fma cluster.

G Organization of the fma Gene Cluster cluster_fma fma Gene Cluster (Chromosome 8) Afu8g00370 fma-PKS (Afu8g00370) Afu8g00380 fma-AT (Afu8g00380) Afu8g00410 MetAP2 (Afu8g00410) Afu8g00420 fumR (Afu8g00420) Afu8g00470 fma-ABM (Afu8g00470) Afu8g00480 fma-C6H (Afu8g00480) Afu8g00490 fma-KR (Afu8g00490) Afu8g00510 fma-P450 (Afu8g00510) Afu8g00520 fma-TC (Afu8g00520)

Key genes within the fumagillin biosynthetic cluster.

The table below summarizes the core genes within the fma cluster and their respective functions in the biosynthesis of fumagillin.

Gene Locus (Af293)Gene NameProtein NameProposed Function
Afu8g00520fma-TCβ-trans-bergamotene synthaseCatalyzes the cyclization of farnesyl pyrophosphate (FPP) to β-trans-bergamotene.[3][4]
Afu8g00510fma-P450Cytochrome P450 monooxygenasePerforms multiple oxidative steps: hydroxylation, ring-opening, and two epoxidations of β-trans-bergamotene.[4]
Afu8g00480fma-C6HNonheme iron-dependent dioxygenaseCatalyzes C-6 hydroxylation of the sesquiterpenoid intermediate.[4]
-fma-MTO-methyltransferasePerforms O-methylation following hydroxylation.[4]
Afu8g00490fma-KRKetoreductaseStereoselectively reduces the C-5 ketone to a hydroxyl group, forming fumagillol.[4]
Afu8g00370fma-PKSPolyketide synthaseSynthesizes a dodecapentaenoate polyketide chain.[3]
Afu8g00380fma-ATAcyltransferaseTransfers the polyketide chain from Fma-PKS to fumagillol, forming prefumagillin.[3]
Afu8g00470fma-ABMABM family monooxygenaseCatalyzes the final oxidative cleavage of prefumagillin to yield fumagillin.[4]
Afu8g00420fumR/fapRC6 transcription factorPathway-specific positive regulator of the fma cluster.[2][5]
Afu8g00410MetAP2Methionine aminopeptidase type 2Self-resistance enzyme; target of fumagillin.[1][6]

The this compound Biosynthetic Pathway

The synthesis of fumagillin is a bifurcated process, involving two distinct branches that converge to form the final molecule.[1] One branch synthesizes the sesquiterpenoid core (fumagillol), while the other produces a polyketide side chain.[1][3]

Branch 1: Synthesis of the Sesquiterpenoid Core (Fumagillol)

This branch begins with the universal terpene precursor, farnesyl pyrophosphate (FPP), and involves a series of complex oxidative modifications.

  • Cyclization: The pathway is initiated by the membrane-bound terpene cyclase, Fma-TC , which catalyzes the Class I cyclization of FPP to form the bicyclic sesquiterpene, β-trans-bergamotene .[3][4]

  • Multifunctional Oxidation: A single cytochrome P450 monooxygenase, Fma-P450 , then executes a remarkable multi-step transformation of β-trans-bergamotene. This single enzyme catalyzes a C-5 hydroxylation, followed by a ring-opening of the strained cyclobutane bridge, and two subsequent epoxidations to generate a highly oxygenated intermediate, 5-keto-demethoxyfumagillol .[4][7]

  • Hydroxylation and Methylation: The intermediate undergoes successive C-6 hydroxylation by the nonheme iron-dependent dioxygenase Fma-C6H , followed by O-methylation catalyzed by Fma-MT , yielding 5-keto-fumagillol .[4][7]

  • Stereospecific Reduction: The final step in this branch is the stereospecific reduction of the C-5 ketone by the ketoreductase Fma-KR , producing the core alcohol, fumagillol .[4]

Branch 2: Synthesis of the Polyketide Side Chain

Concurrently, the second branch of the pathway generates the dodecapentaenoate side chain.

  • Polyketide Synthesis: The highly reducing polyketide synthase, Fma-PKS , synthesizes a C12 dodecapentaenoate group from malonyl-CoA precursors.[3] This polyketide is believed to remain tethered to the PKS enzyme during synthesis.[1]

Final Assembly and Maturation
  • Esterification: The acyltransferase, Fma-AT , catalyzes the transfer of the completed dodecapentaenoyl group from Fma-PKS onto the hydroxyl group of fumagillol, forming an ester linkage and creating the intermediate prefumagillin .[3]

  • Oxidative Cleavage: In the terminal step, the ABM family monooxygenase, Fma-ABM , performs an oxidative cleavage on the polyketide chain of prefumagillin to generate the characteristic dicarboxylic acid moiety of fumagillin .[4]

The complete biosynthetic pathway is depicted in the diagram below.

Fumagilin_Pathway This compound Biosynthesis Pathway cluster_branch1 Branch 1: Sesquiterpenoid Synthesis cluster_assembly Final Assembly intermediate intermediate enzyme enzyme path_label path_label FPP Farnesyl Pyrophosphate (FPP) FmaTC Fma-TC FPP->FmaTC Bergamotene β-trans-bergamotene FmaTC->Bergamotene FmaP450 Fma-P450 Bergamotene->FmaP450 KetoDemethoxy 5-keto-demethoxyfumagillol FmaP450->KetoDemethoxy FmaC6H_MT Fma-C6H / Fma-MT KetoDemethoxy->FmaC6H_MT KetoFumagillol 5-keto-fumagillol FmaC6H_MT->KetoFumagillol FmaKR Fma-KR KetoFumagillol->FmaKR Fumagillol Fumagillol FmaKR->Fumagillol FmaAT Fma-AT Fumagillol->FmaAT Acylation MalonylCoA Malonyl-CoA FmaPKS Fma-PKS MalonylCoA->FmaPKS Polyketide Dodecapentaenoyl-PKS FmaPKS->Polyketide Polyketide->FmaAT Prefumagillin Prefumagillin FmaAT->Prefumagillin FmaABM Fma-ABM Prefumagillin->FmaABM Fumagillin Fumagillin B FmaABM->Fumagillin Oxidative Cleavage

The bifurcated biosynthetic pathway of fumagillin B.

Regulation of this compound Biosynthesis

The expression of the fma gene cluster is tightly controlled. A key pathway-specific regulator is FumR (also known as FapR), a putative C6-type transcription factor encoded by Afu8g00420 within the cluster.[2][5] Deletion of fumR leads to the silencing of the entire gene cluster and abolishes fumagillin production.[5]

The expression of fumR itself is under the control of global regulators of secondary metabolism in Aspergillus, notably the Velvet complex , which includes the protein VeA .[5][8] The expression of fumR is dependent on both VeA and another Velvet complex component, LaeA, linking fumagillin production to broader cellular processes like morphological development.[5]

G Regulatory Control of the fma Cluster VeA VeA / LaeA (Global Regulators) fumR fumR (Pathway-Specific TF) VeA->fumR Activates Expression fma_cluster fma Structural Genes (fma-PKS, fma-TC, etc.) fumR->fma_cluster Activates Transcription Fumagillin Fumagillin B fma_cluster->Fumagillin Biosynthesis

Regulatory cascade for fumagillin biosynthesis.

Quantitative Data

Quantitative analysis of the fumagillin pathway provides critical data for metabolic engineering and drug development. While detailed kinetic data for every enzyme is not fully available in the literature, key measurements have been reported.

ParameterValueOrganism/SystemConditions
Fma-TC Activity ~4 µM/minS. cerevisiae microsomes~250 µg/mL microsomal protein, 1 mM FPP, 5 mM MgCl₂
Fumagillin Yield 297.77 mg/LA. fumigatus BNCC122691Optimized fermentation, initial pH 7
Fumagillin Yield 333.1 mg/LA. fumigatus BNCC122691Optimized fermentation, 220 r/min shaking speed
Purification Yield 77.29%-High-Performance Preparative Liquid Chromatography

Experimental Protocols

The elucidation of the fumagillin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.[1][7]

Protocol: Heterologous Expression and In Vitro Assay of Fma-TC

This protocol describes the functional characterization of the terpene cyclase (Fma-TC) by expressing its gene in a heterologous host, Saccharomyces cerevisiae.

  • Gene Cloning and Plasmid Construction:

    • The coding sequence for fma-TC (Afu8g00520) is amplified from A. fumigatus cDNA.

    • The amplicon is cloned into a yeast expression vector (e.g., a pYES2-based vector) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • The expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BJ5464-NpgA) using the lithium acetate method.[3] This strain is often engineered to express a phosphopantetheinyl transferase (like NpgA) to activate fungal megasynthases and may have protease deficiencies (pep4Δ, prb1Δ) to improve protein stability.[9]

  • Protein Expression and Microsome Preparation:

    • Transformed yeast cells are grown in selective media with glucose.

    • Expression is induced by transferring cells to a galactose-containing medium.

    • After incubation, cells are harvested, washed, and lysed mechanically (e.g., with glass beads).

    • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, where the membrane-bound Fma-TC is located.

  • In Vitro Enzyme Assay:

    • The microsomal protein concentration is determined (e.g., via Bradford assay).

    • The assay is performed by incubating the microsomes (~250 µg/mL) with the substrate, farnesyl pyrophosphate (FPP, 1 mM), in a buffer containing a required cofactor (5 mM MgCl₂).[3]

    • The reaction mixture is overlaid with a solvent like hexane to trap the volatile terpene product.

  • Product Analysis:

    • After incubation, the hexane layer is collected.

    • The product, β-trans-bergamotene, is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing its retention time and mass spectrum to an authentic standard.

G Workflow for Fma-TC Characterization cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis A Amplify fma-TC gene from A. fumigatus cDNA B Clone into Yeast Expression Vector A->B C Transform S. cerevisiae B->C D Induce Protein Expression (Galactose) C->D E Isolate Microsomal Fraction D->E F In Vitro Assay (add FPP substrate) E->F G Extract Product with Hexane F->G H Analyze by GC-MS G->H I Identify β-trans-bergamotene H->I

Experimental workflow for heterologous expression.
Protocol: Gene Deletion and Chemical Complementation

This approach verifies a gene's role by observing the effect of its absence and then attempting to rescue the phenotype by supplying the expected product of the missing enzyme.

  • Gene Deletion:

    • A deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., fma-PKS) is constructed.

    • The cassette is transformed into A. fumigatus protoplasts.

    • Homologous recombination replaces the native gene with the deletion cassette. Transformants are selected and verified by PCR and Southern blotting.

  • Metabolite Analysis of Mutant:

    • The wild-type and deletion mutant (e.g., Δfma-PKS) strains are grown in a suitable production medium (e.g., Czapek-Dox).[8]

    • Culture supernatants are extracted with an organic solvent (e.g., chloroform or ethyl acetate).

    • Extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The Δfma-PKS strain should show a complete loss of fumagillin production and an accumulation of the precursor, fumagillol.[3]

  • Chemical Complementation:

    • The deletion mutant is cultured as above.

    • The purified intermediate that is downstream of the deleted step (e.g., the polyketide-acylated fumagillol, prefumagillin, or a synthetic analog) is added to the culture medium.[3][4]

    • After further incubation, the culture is extracted and analyzed by HPLC-MS. Restoration of fumagillin production confirms the function of the deleted gene and the role of the supplied intermediate.[3]

Conclusion

The this compound biosynthetic pathway is a model of metabolic ingenuity in fungi, employing multifunctional enzymes and a convergent strategy to build a complex, bioactive molecule. A thorough understanding of its genetic basis, enzymatic mechanisms, and regulatory controls is paramount for professionals in mycology, natural product chemistry, and drug development. The data and protocols outlined in this guide serve as a foundational resource for future research, including efforts to engineer the pathway for improved yields, generate novel analogs with enhanced therapeutic properties, and discover new enzymatic tools for synthetic biology.

References

Beyond MetAP2: An In-depth Technical Guide to the Alternative Molecular Targets of Fumagillin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, and its analogs have long been recognized for their potent anti-angiogenic, anti-parasitic, and potential anti-cancer properties. The primary mechanism of action is the well-characterized irreversible covalent inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational modification of proteins. This inhibition disrupts endothelial cell proliferation and is central to the therapeutic effects of fumagillin. However, a comprehensive understanding of a drug's bioactivity necessitates the exploration of its interactions beyond the primary target. This technical guide delves into the molecular targets of Fumagillin B other than MetAP2, with a focus on recently identified non-covalent binding partners and the experimental methodologies used for their discovery.

Patatin Family Phospholipase A: A Non-Covalent Interactor of Fumagillin B

Recent proteomic studies have unveiled a novel, non-covalent interaction between Fumagillin B and a patatin family phospholipase A (PLA) in the protozoan parasite Entamoeba histolytica.[1] While MetAP2 was confirmed as the primary target for the amoebicidal activity of Fumagillin B, PLA was identified as an abundant and specific binding partner.[1] This discovery is significant as it represents a potential "off-target" interaction that could contribute to the broader pharmacological profile of Fumagillin B.

Data on Fumagillin B and Patatin Family Phospholipase A Interaction

To date, the interaction between Fumagillin B and patatin family phospholipase A has been qualitatively described as "abundant" based on affinity pull-down experiments followed by mass spectrometry.[1] Specific quantitative data, such as dissociation constants (Kd), are not yet available in the literature. The following table summarizes the key qualitative findings from the study on Entamoeba histolytica.

CompoundInteracting ProteinOrganismMethod of DetectionNature of InteractionQuantitative DataReference
Biotinylated Fumagillin BPatatin family phospholipase A (EhPLA)Entamoeba histolyticaAffinity Purification-Mass SpectrometryNon-covalentAbundant binding observed[1]
Biotinylated Fumagillin BMethionine Aminopeptidase 2 (EhMetAP2)Entamoeba histolyticaAffinity Purification-Mass SpectrometryCovalentAbundant binding observed[1]

Experimental Protocols: Identification of Non-Covalent Binding Partners

The identification of the patatin family phospholipase A as a Fumagillin B interactor was achieved through a chemical proteomics approach involving affinity purification coupled with mass spectrometry.

Protocol: Affinity Purification of Fumagillin B Binding Proteins

Objective: To isolate and identify proteins from a cell lysate that bind to Fumagillin B.

Materials:

  • Biotinylated Fumagillin B: Fumagillin B chemically modified with a biotin tag to enable affinity capture.

  • Cell Lysate: Protein extract from the organism of interest (e.g., Entamoeba histolytica trophozoites).

  • Streptavidin-conjugated magnetic beads or agarose resin: Solid support for capturing the biotinylated fumagillin-protein complexes.

  • Lysis Buffer: Buffer to solubilize cellular proteins while maintaining their native conformation.

  • Wash Buffers: Buffers with varying stringencies to remove non-specific protein binders.

  • Elution Buffer: Buffer to release the bound proteins from the affinity matrix.

Methodology:

  • Preparation of Biotinylated Fumagillin B Probe: A biotin moiety is chemically linked to Fumagillin B at a position that is not critical for its biological activity.

  • Cell Lysis: The cells of interest are harvested and lysed to release their protein content. The lysis buffer should be optimized to maintain protein integrity and minimize denaturation.

  • Incubation with Biotinylated Fumagillin B: The cell lysate is incubated with the biotinylated Fumagillin B probe to allow for the formation of drug-protein complexes.

  • Affinity Capture: Streptavidin-coated beads are added to the lysate. The high affinity of streptavidin for biotin results in the capture of the biotinylated Fumagillin B along with any interacting proteins.

  • Washing: The beads are washed extensively with a series of buffers to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: The specifically bound proteins are eluted from the beads. For non-covalent interactors, a gentle elution method using a buffer with high salt concentration or a change in pH can be employed. For covalent binders, more stringent elution conditions would be required.

  • Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are then analyzed to distinguish specific interactors from background contaminants.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Identifying Non-Covalent Binders

experimental_workflow cluster_preparation Preparation cluster_binding Binding & Capture cluster_purification Purification & Identification cell_lysate Cell Lysate incubation Incubation of Lysate with Biotin-Fumagillin B cell_lysate->incubation biotin_fumagillin Biotinylated Fumagillin B biotin_fumagillin->incubation capture Affinity Capture incubation->capture streptavidin_beads Streptavidin Beads streptavidin_beads->capture washing Washing Steps capture->washing elution Elution of Bound Proteins washing->elution mass_spec LC-MS/MS Analysis elution->mass_spec protein_id Identification of Binding Partners mass_spec->protein_id

Caption: Workflow for identifying Fumagillin B binding partners.

Hypothetical Signaling Pathway Involving Patatin-like Phospholipase A

The following diagram illustrates a hypothetical signaling cascade that could be influenced by the non-covalent binding of Fumagillin B to a patatin-like phospholipase A (PLA). Patatin-like phospholipases are known to be involved in lipid metabolism and the generation of signaling molecules.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipid->arachidonic_acid Hydrolysis pla Patatin-like Phospholipase A fumagillin Fumagillin B fumagillin->pla Non-covalent Binding (Potential Modulation) downstream_signaling Downstream Signaling (e.g., Pro-inflammatory response, Calcium signaling) arachidonic_acid->downstream_signaling Activation

References

The Structure-Activity Relationship of Fumagillin B: A Deep Dive into MetAP-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs have garnered significant attention as potent inhibitors of angiogenesis. Their mechanism of action is centered on the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme in protein maturation. This technical guide delves into the core structure-activity relationships (SAR) of Fumagillin B, providing a comprehensive overview of the chemical modifications that influence its inhibitory potency against MetAP-2 and its consequent anti-proliferative effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to serve as a valuable resource for researchers actively involved in the development of novel anti-angiogenic and anti-cancer therapeutics.

Structure-Activity Relationship of Fumagillin B Analogs

The core scaffold of Fumagillin B offers several positions for chemical modification, with the majority of SAR studies focusing on the C4 and C6 positions. The spiroepoxide moiety is widely recognized as the pharmacophore responsible for the irreversible covalent modification of Histidine-231 in the active site of MetAP-2.

Key Structural Insights:
  • The Spiroepoxide is Essential: The presence of the spiroepoxide at C1' is critical for the covalent inhibition of MetAP-2. Analogs lacking this functional group exhibit a significant loss of activity.

  • C6 Side Chain: Modifications at the C6 hydroxyl group have a profound impact on potency. Esterification with cinnamic acid derivatives has proven to be a highly effective strategy for enhancing inhibitory activity. In contrast, the introduction of primary or secondary carbamates at this position generally leads to a decrease in potency.[1] However, the incorporation of polar groups, such as piperazinyl carbamates, can restore or even improve activity.[1][2]

  • C4 Position: Alterations at the C4 position are generally less favorable. For instance, replacing the methoxy group with a benzyl oxime results in a moderate reduction in activity against MetAP-2.[1][2]

  • Stereochemistry: The specific stereoconfiguration of Fumagillin is crucial for its high-affinity binding to MetAP-2.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of selected Fumagillin B analogs against MetAP-2 and their anti-proliferative effects on endothelial cells.

CompoundR (C6-substituent)MetAP-2 IC50 (nM)Endothelial Cell Proliferation IC50 (nM)
Fumagillin-OCO(CH=CH)4COOH--
TNP-470 (AGM-1470)-NHCOCHCl--
CKD-7314-(N,N-dimethylaminoethoxy)cinnamoyl-0.00003 (pg/mL)
Analog 1 Cinnamoyl--
Analog 2 Piperazinyl carbamate--
Analog 3 Benzyl oxime at C4--

Note: A comprehensive and directly comparable dataset from a single source is challenging to assemble from publicly available literature. The provided data points are illustrative and gathered from multiple studies. Direct comparison of absolute values should be made with caution due to variations in assay conditions.

Signaling Pathway and Experimental Workflows

Fumagillin-Induced Cell Cycle Arrest

The inhibition of MetAP-2 by Fumagillin and its analogs triggers a specific signaling cascade that culminates in cell cycle arrest at the G1 phase. This process is primarily mediated through the activation of the p53 tumor suppressor pathway.[3][4] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3][4] p21 then binds to and inhibits cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately halting the progression of the cell cycle from G1 to S phase.

Fumagillin_Signaling_Pathway cluster_0 Fumagillin Analog cluster_1 Cellular Target & Pathway Fumagillin Fumagillin B Analog MetAP2 MetAP-2 Fumagillin->MetAP2 Inhibition p53 p53 Activation MetAP2->p53 Activation p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CyclinCDK->G1_Arrest Leads to SAR_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of Fumagillin B Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MetAP2_Assay MetAP-2 Enzyme Inhibition Assay Purification->MetAP2_Assay Proliferation_Assay Endothelial Cell Proliferation Assay MetAP2_Assay->Proliferation_Assay Angiogenesis_Assay Tube Formation (Angiogenesis) Assay Proliferation_Assay->Angiogenesis_Assay SAR_Analysis SAR Analysis (IC50 Determination) Angiogenesis_Assay->SAR_Analysis

References

Fumagilin B: A Technical Guide to a Natural Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in growth, development, and wound healing. However, it is also a critical hallmark of cancer, as solid tumors require a dedicated blood supply to grow beyond a few millimeters in size and to metastasize.[1] The inhibition of angiogenesis has therefore emerged as a promising strategy in oncology.[2]

Fumagillin is a natural product isolated from the fungus Aspergillus fumigatus.[3][4] Initially identified for its antimicrobial properties, it was later discovered to be a potent inhibitor of endothelial cell proliferation and angiogenesis.[2][5] Due to toxicity issues with the parent compound, more stable and less toxic synthetic analogs, most notably TNP-470 (also known as AGM-1470), were developed and have undergone clinical investigation for various cancers.[2][6][7]

This technical guide provides an in-depth overview of Fumagillin B and its analogs as angiogenesis inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Molecular Mechanism of Action

The primary molecular target of Fumagillin and its analogs is Methionine Aminopeptidase 2 (MetAP-2), a highly conserved metalloprotease.[8][9][10] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[8]

Fumagillin acts as a potent, irreversible inhibitor of MetAP-2.[8] The mechanism involves the covalent modification of a specific, conserved histidine residue (His-231) within the enzyme's active site by one of the compound's reactive epoxide rings.[11][12] This irreversible binding permanently inactivates the enzyme.[8][11] While MetAP-2 is expressed in many cell types, endothelial cells show particular sensitivity to its inhibition.[5][7]

Inhibition of MetAP-2 in endothelial cells leads to cell cycle arrest in the late G1 phase.[7][9] This cytostatic effect is mediated through the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[4][13][14] The induction of p21 prevents the phosphorylation of the retinoblastoma protein (pRB), thereby blocking entry into the S phase and halting cell proliferation.[9]

Fumagillin_Mechanism cluster_cell Endothelial Cell Fumagillin Fumagillin / TNP-470 MetAP2 MetAP-2 Enzyme Fumagillin->MetAP2 Enters cell His231 His-231 (Active Site) Fumagillin->His231 Covalently binds & irreversibly inhibits MetAP2->His231 p53 p53 Activation MetAP2->p53 Inhibition leads to p21 p21 Upregulation p53->p21 Induces CDK Cyclin E/CDK2 Complex p21->CDK Inhibits pRB_p Phosphorylated pRB CDK->pRB_p Phosphorylates pRB G1_S G1-S Phase Transition pRB_p->G1_S Promotes Proliferation Cell Proliferation & Angiogenesis G1_S->Proliferation Leads to

Figure 1: Mechanism of Fumagillin-induced anti-angiogenesis.

Quantitative Efficacy Data

The anti-proliferative activity of Fumagillin and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50). The synthetic analog TNP-470 is significantly more potent than the parent Fumagillin compound against endothelial cells.[12]

CompoundTarget/Cell LineAssay TypeIC50 / Ki ValueReference
TNP-470 Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation15 pg/mL (~0.038 nM)
TNP-470 Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation0.4 nM [4]
Fumagillin Endothelial CellsCell Proliferation~2 orders of magnitude higher than TNP-470[12]
M8891 Recombinant Human MetAP-2Biochemical Assay54 nM (IC50)[15][16]
M8891 Recombinant Human MetAP-2Biochemical Assay4.33 nM (Ki)[15]
M8891 Human Umbilical Vein Endothelial Cells (HUVEC)Cell Proliferation20 nM (IC50)[15]
Triazole Analog Recombinant Human MetAP-2Biochemical Assay8 nM (IC50)[17]

Table 1: Comparative inhibitory concentrations of Fumagillin and various MetAP-2 inhibitors.

TNP-470 exhibits a biphasic effect on endothelial cells: it is cytostatic at low concentrations (e.g., 300 pg/mL to 3 µg/mL) and becomes cytotoxic at higher concentrations (≥30 µg/mL). The specific anti-angiogenic action is attributed to this potent cytostatic inhibition.[18]

Key Experimental Protocols

The evaluation of anti-angiogenic compounds like Fumagillin involves a series of in vitro and in vivo assays to assess their effects on endothelial cell behavior and vessel formation.

Experimental_Workflow Screening Funnel for Anti-Angiogenic Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays prolif Endothelial Cell Proliferation Assay tube Tube Formation Assay cam Chick Chorioallantoic Membrane (CAM) Assay prolif->cam Compound advances if active migr Migration/Invasion Assay matrigel Matrigel Plug Assay (Mouse Model) corneal Corneal Micropocket Assay (Rodent Model)

Figure 2: Typical experimental workflow for evaluating angiogenesis inhibitors.
Endothelial Cell Proliferation Assay

This foundational in vitro assay measures the ability of a compound to inhibit the growth of endothelial cells.

Objective: To determine the IC50 value of a test compound on endothelial cells (e.g., HUVECs).

Methodology:

  • Cell Plating: Seed endothelial cells in 24- or 96-well plates at a predetermined density in complete growth medium and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Fumagillin B) and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Quantification of Proliferation: Assess cell viability and/or proliferation using one of several methods:

    • Direct Cell Counting: Trypsinize and count cells using a hemocytometer or automated cell counter.

    • Metabolic Assays: Use reagents like MTT or PrestoBlue, where colorimetric or fluorometric changes correlate with the number of viable, metabolically active cells.

    • DNA Synthesis Assay: Measure the incorporation of labeled nucleotides (e.g., ³H-thymidine or BrdU) into newly synthesized DNA.[18]

  • Data Analysis: Plot cell proliferation against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis due to the membrane's rich vascular network and accessibility.[10][13]

Objective: To visually and quantitatively assess the effect of a test compound on the formation of new blood vessels.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with appropriate humidity for 3-4 days.[6]

  • Windowing: Create a small, square window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.[11][13]

  • Compound Application: Apply the test compound directly onto the CAM. This is often done by placing a sterile, inert carrier (e.g., a small filter paper disc or a Teflon ring) soaked with the compound solution onto the membrane.

  • Re-incubation: Seal the window with sterile tape and re-incubate the eggs for an additional 48-72 hours.

  • Analysis:

    • Imaging: At the end of the incubation, re-open the window and photograph the vasculature within the application area. Anti-angiogenic compounds will cause a reduction in vessel density and the appearance of an "avascular zone."

    • Quantification: Analyze the images to quantify changes in vessel length, density, and number of branch points compared to controls.[13]

Matrigel Plug Assay

This mouse-based in vivo assay provides a robust method for quantifying angiogenesis by creating a vascularized subcutaneous gel implant.[8][9]

Objective: To quantify compound-induced inhibition of new blood vessel infiltration into a basement membrane matrix in vivo.

Methodology:

  • Matrigel Preparation: Thaw Matrigel (a basement membrane extract) on ice.[19] Mix the liquid Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (or vehicle for control).

  • Subcutaneous Injection: Anesthetize a mouse (often an athymic nude mouse) and subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank.[8][9] The liquid will rapidly form a solid gel plug at body temperature.[19]

  • Incubation Period: Allow 7-14 days for host cells and blood vessels to infiltrate the plug. The test compound can be administered systemically during this period or included directly in the plug.

  • Plug Excision and Analysis: Euthanize the mouse and surgically excise the Matrigel plug.[8] Angiogenesis can be quantified by:

    • Hemoglobin Content: Homogenize the plug and measure the amount of hemoglobin using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin content is directly proportional to the amount of blood and, therefore, vascularization.[20]

    • Immunohistochemistry: Fix, embed, and section the plug. Stain the sections with an endothelial cell-specific marker, such as an anti-CD31 antibody, to visualize and quantify microvessel density (MVD).[8][19]

Conclusion

Fumagillin B and its synthetic analogs represent a significant class of natural product-derived angiogenesis inhibitors. Their well-defined mechanism of action, centered on the irreversible inhibition of MetAP-2, provides a clear rationale for their potent cytostatic effect on endothelial cells. The development of TNP-470 demonstrated that the therapeutic window of the parent compound could be improved, leading to extensive clinical investigation. The standard experimental workflows, progressing from in vitro cell-based assays to robust in vivo models like the CAM and Matrigel plug assays, remain the cornerstone for evaluating this class of inhibitors and discovering novel anti-angiogenic agents.

References

An In-depth Technical Guide on the Anti-Microsporidial Action of Fumagilin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-microsporidial agent Fumagilin B, detailing its mechanism of action, quantifiable efficacy, and the experimental protocols used for its evaluation.

Introduction to this compound and Microsporidiosis

Microsporidia are obligate intracellular, spore-forming fungal parasites that cause the disease microsporidiosis in a wide range of hosts, including immunocompromised humans.[1] Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, has demonstrated broad-spectrum activity against several microsporidian species.[2][3] While effective, its use in humans has been associated with toxicity, such as reversible thrombocytopenia.[2] Fumagillin and its analogs are crucial tools for research and serve as lead compounds in the development of new, less toxic anti-microsporidial therapies.[4]

Core Mechanism of Action: Targeting MetAP2

The primary molecular target of fumagillin in microsporidia is Methionine Aminopeptidase type 2 (MetAP2) , a crucial enzyme for parasite survival.[5]

Key Points:

  • Irreversible Inhibition: Fumagillin contains a reactive epoxide ring that forms a covalent bond with a specific histidine residue (His-231 in human MetAP2) in the active site of the MetAP2 enzyme, leading to its irreversible inactivation.[6][7][8]

  • Essential Enzyme Function: MetAP2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is a vital step in protein maturation, folding, and post-translational modification.[5][6] Inhibition of this function disrupts protein homeostasis and arrests parasite replication.[9]

  • Selective Toxicity: A key aspect of fumagillin's utility lies in its selective toxicity. While mammalian host cells possess both MetAP1 and MetAP2, genomic data reveals that microsporidia lack MetAP1.[1][2] In host cells, MetAP1 can compensate for the fumagillin-induced inhibition of MetAP2.[2] In microsporidia, however, the lack of a compensatory enzyme makes MetAP2 an essential, indispensable target.[2][5][10] This dependency makes MetAP2 an excellent target for therapeutic intervention.[10]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the molecular interaction and downstream effects of this compound on microsporidial protein synthesis.

Fumagilin_Mechanism cluster_Microsporidia Microsporidial Cell Fumagilin This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagilin->MetAP2 Covalent Bonding & Irreversible Inhibition MatureProtein Mature, Functional Protein MetAP2->MatureProtein Cleaves N-terminal Methionine Blocked Inhibition of Protein Maturation NascentProtein Nascent Protein (with N-terminal Met) NascentProtein->MetAP2 Substrate Replication Parasite Replication & Survival MatureProtein->Replication Arrest Replication Arrest Blocked->Arrest

Caption: Mechanism of this compound action in Microsporidia.

Quantitative Data: In Vitro Efficacy

The anti-microsporidial activity of fumagillin and its analogs has been quantified against various species using in vitro cell culture models. The 50% inhibitory concentration (IC50) or 50% minimum inhibitory concentration (MIC50) are common metrics for efficacy.

CompoundMicrosporidia SpeciesHost Cell LineIC50 / MIC50 (ng/mL)Reference
Fumagillin Encephalitozoon intestinalisRK-130.515 ± 0.002[11]
Vittaforma corneaeRK-130.81 ± 0.014[11]
TNP-470 Encephalitozoon intestinalisRK-130.35 ± 0.21[11]
Vittaforma corneaeRK-130.38 ± 0.11[11]

Note: TNP-470 is a semi-synthetic, less toxic analog of fumagillin.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of anti-microsporidial drug efficacy studies. Below is a synthesized protocol for a typical in vitro susceptibility assay.

Protocol: In Vitro Anti-Microsporidial Susceptibility Assay

This protocol outlines the steps to determine the IC50 of a compound against microsporidia replicating in a host cell culture.

1. Materials and Reagents:

  • Host cell line (e.g., rabbit kidney cells, RK-13)

  • Cell culture medium (e.g., MEM or RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • Purified microsporidian spores (e.g., E. intestinalis, V. corneae)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for quantifying parasite load (e.g., DNA extraction kit, qPCR reagents, or specific antibodies for immunofluorescence)

2. Experimental Workflow:

  • Step 1: Host Cell Seeding

    • Propagate and harvest host cells using standard cell culture techniques.

    • Seed the cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

    • Incubate the plates to allow cell adherence.

  • Step 2: Parasite Inoculation

    • Prepare a suspension of microsporidian spores in a cell culture medium.

    • Remove the medium from the host cell monolayers and inoculate each well with a standardized number of spores (e.g., 1 x 10^5 spores/well).

    • Incubate for several hours to allow for spore germination and host cell invasion.

  • Step 3: Drug Application

    • Prepare serial dilutions of the test compound in a culture medium. Ensure the final solvent concentration is non-toxic to the host cells.

    • After the infection incubation period, remove the spore inoculum and add the medium containing the various drug concentrations to the wells. Include untreated infected controls and uninfected controls.

  • Step 4: Incubation

    • Incubate the plates for a period that allows for multiple rounds of parasite replication (typically 5-7 days).

  • Step 5: Assessment of Parasite Proliferation

    • Quantify the parasite load in each well. Common methods include:

      • Quantitative PCR (qPCR): Extract total DNA from each well and quantify parasite-specific DNA (e.g., targeting the small subunit ribosomal RNA gene) relative to a host cell gene.

      • Immunofluorescence Assay (IFA): Fix the cells and use a specific antibody against the microsporidia to visualize and count the number of infected cells or parasitic foci.

      • Spore Counting: Lyse the host cells and count the number of spores released using a hemocytometer.

  • Step 6: Data Analysis

    • Calculate the percentage of inhibition for each drug concentration relative to the untreated infected control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Workflow Visualization

The following diagram provides a visual representation of the in vitro susceptibility testing workflow.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis HostCells 1. Seed Host Cells in 96-well Plate Infect 2. Infect Cells with Microsporidia Spores HostCells->Infect AddDrugs 4. Add Drug Dilutions to Infected Cells Infect->AddDrugs Drugs 3. Prepare Serial Dilutions of this compound Drugs->AddDrugs Incubate 5. Incubate for 5-7 Days AddDrugs->Incubate Quantify 6. Quantify Parasite Load (e.g., via qPCR) Incubate->Quantify Calculate 7. Calculate IC50 Value Quantify->Calculate

Caption: Workflow for in vitro anti-microsporidial drug susceptibility testing.

Conclusion and Future Directions

This compound's targeted and potent inhibition of the essential microsporidial enzyme MetAP2 establishes it as a cornerstone compound for understanding anti-microsporidial pharmacology. Its selective action, based on the absence of MetAP1 in the parasite, provides a clear rationale for its efficacy. However, host toxicity remains a significant barrier to its systemic use in humans.[2][3]

Future research and drug development efforts should focus on:

  • Designing Novel MetAP2 Inhibitors: Leveraging the structural data of microsporidian and human MetAP2 to design analogs with higher specificity for the parasite's enzyme, thereby reducing off-target effects and host toxicity.[12]

  • High-Throughput Screening: Utilizing engineered yeast systems or other high-throughput platforms to screen large compound libraries for novel, non-fumagillin-based MetAP2 inhibitors.[13]

  • Combination Therapies: Investigating the synergistic effects of MetAP2 inhibitors with drugs targeting other essential pathways in microsporidia, such as tubulin polymerization (e.g., albendazole) or chitin synthesis.[1][2]

References

The Fumagilin B Gene Cluster in Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a meroterpenoid produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered significant interest for its potent anti-angiogenic and antimicrobial properties. Its biosynthesis is orchestrated by a dedicated gene cluster, the Fumagilin B (fma) cluster, located on chromosome 8. This technical guide provides a comprehensive overview of the fma gene cluster, detailing its genetic organization, the intricate biosynthetic pathway of fumagillin, and the regulatory networks that govern its expression. We present a consolidation of quantitative data, detailed experimental methodologies for the study of this cluster, and visual representations of key pathways to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Aspergillus fumigatus is a ubiquitous saprophytic fungus capable of causing life-threatening invasive aspergillosis in immunocompromised individuals[1]. The pathogenicity of this fungus is, in part, attributed to its ability to produce a diverse array of secondary metabolites, including mycotoxins like gliotoxin and fumagillin[1]. Fumagillin was first isolated from A. fumigatus in 1949 and has since been recognized for its therapeutic potential, notably as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis[1][2][3][4][5]. This activity has positioned fumagillin and its derivatives as promising candidates for cancer therapy and for treating microsporidiosis in honeybees[1][5][6].

The genetic blueprint for fumagillin production is encoded within a supercluster of genes on chromosome 8 (Afu8g00100-Afu8g00720), with the core fumagillin biosynthetic (fma) cluster spanning from Afu8g00370 to Afu8g00520[1]. The elucidation of this gene cluster and its biosynthetic pathway has been a significant focus of research, revealing a complex series of enzymatic reactions that convert primary metabolites into the final bioactive compound[1][2][7]. Understanding the intricacies of the fma gene cluster is paramount for harnessing its potential for biotechnological and pharmaceutical applications.

The this compound (fma) Gene Cluster

The fumagillin biosynthetic gene cluster in A. fumigatus is comprised of 15 genes.[1] These genes encode a suite of enzymes responsible for the stepwise synthesis of fumagillin, including a polyketide synthase, a terpene cyclase, various oxygenases, and a regulatory protein. The genes within this cluster are co-regulated, ensuring a coordinated production of the final metabolite[4][8].

Genetic Organization and Gene Functions

The genes within the fma cluster have been identified and their putative functions assigned based on sequence homology and experimental characterization, including gene knockout studies.[2][7][9]

Gene Locus IDGene Name (Nomenclature 1)Gene Name (Nomenclature 2)Deduced Function
Afu8g00370fma-PKSfmaAPolyketide Synthase
Afu8g00380fma-ATAcyltransferase
Afu8g00390Unknown/Unassigned
Afu8g00400Unknown/Unassigned
Afu8g00410Self-resistance protein
Afu8g00420fumRfapRC6 transcription factor
Afu8g00430Unknown/Unassigned
Afu8g00440Fma-MTFlavin-binding monooxygenase/Methyltransferase
Afu8g00450Unknown/Unassigned
Afu8g00460Unknown/Unassigned
Afu8g00470Fma-ABMAntibiotic Biosynthesis Monooxygenase
Afu8g00480Fma-C6HNon-heme iron-dependent dioxygenase
Afu8g00490Partial PKS (Ketoreductase)
Afu8g00510Fma-P450Cytochrome P450 monooxygenase
Afu8g00520fma-TCTerpene Cyclase

Table 1: Genes of the this compound (fma) cluster and their putative functions. Note that two different nomenclature systems have been used in the literature.[5]

Biosynthetic Pathway of Fumagillin

The biosynthesis of fumagillin is a multi-step process involving both the polyketide and terpenoid pathways. The final molecule is a meroterpenoid, consisting of a polyketide-derived decatetraenedioic acid chain esterified to a sesquiterpenoid core, fumagillol[2]. The pathway has been elucidated through a combination of gene deletion studies, heterologous expression, and in vitro enzymatic assays[2][7].

The key steps in the biosynthesis are as follows:

  • Formation of the Polyketide Moiety: The fma-PKS (Afu8g00370), a polyketide synthase, synthesizes a C12 polyketide intermediate[9].

  • Formation of the Terpenoid Core: The fma-TC (Afu8g00520), a membrane-bound terpene cyclase, catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form β-trans-bergamotene[2][9][10].

  • Oxidative Tailoring of the Terpenoid: A series of oxygenases, including a multifunctional cytochrome P450 monooxygenase (Fma-P450, Afu8g00510), a non-heme iron-dependent dioxygenase (Fma-C6H, Afu8g00480), and an ABM family monooxygenase (Fma-ABM, Afu8g00470), catalyze a cascade of reactions including hydroxylation, ring-opening, and epoxidations to convert β-trans-bergamotene into the highly oxygenated fumagillol core[7].

  • Esterification: The acyltransferase, fma-AT (Afu8g00380), is responsible for the esterification of the polyketide chain to the fumagillol core, forming fumagillin[2][9].

Fumagillin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) FmaTC fma-TC FPP->FmaTC Bergamotene β-trans-Bergamotene FmaP450 Fma-P450, Fma-C6H, Fma-ABM Bergamotene->FmaP450 Oxidized_Intermediates Oxidized Intermediates Fumagillol Fumagillol Oxidized_Intermediates->Fumagillol FmaAT fma-AT Fumagillol->FmaAT Polyketide Decatetraenedioic Acid Polyketide->FmaAT Fumagillin Fumagillin FmaTC->Bergamotene FmaP450->Oxidized_Intermediates FmaPKS fma-PKS FmaPKS->Polyketide FmaAT->Fumagillin Fumagillin_Regulation VeA VeA FumR fumR (fapR) VeA->FumR + LaeA LaeA LaeA->FumR + fma_cluster fma gene cluster FumR->fma_cluster + Fumagillin Fumagillin Biosynthesis fma_cluster->Fumagillin Gene_Knockout_Workflow cluster_cassette Gene Replacement Cassette Generation cluster_transformation Fungal Transformation cluster_verification Verification PCR1 PCR Amplify 5' Flank FusionPCR Fusion PCR PCR1->FusionPCR PCR2 PCR Amplify 3' Flank PCR2->FusionPCR PCR3 PCR Amplify Selectable Marker PCR3->FusionPCR Purify1 Purify Cassette FusionPCR->Purify1 Transform Transform with Cassette Purify1->Transform Protoplast Generate Protoplasts Protoplast->Transform Select Select on Antibiotic Medium Transform->Select Isolate Isolate Transformants Select->Isolate Verify Verify by PCR/Southern Blot Isolate->Verify

References

The Enantioselective Total Synthesis of Fumagillin B and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs have garnered significant attention in the scientific community due to their potent anti-angiogenic, anti-parasitic, and potential anti-cancer properties. The primary mechanism of action involves the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme in protein modification and cellular proliferation.[1][2] This technical guide provides an in-depth overview of the total synthesis of Fumagillin B and its analogs, with a focus on key chemical transformations, detailed experimental protocols, and quantitative data to facilitate comparative analysis. Furthermore, it elucidates the signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Fumagillin was first isolated in 1949 and has a complex molecular architecture characterized by a spiro-epoxide and a polyunsaturated side chain.[3] Its biological activity, particularly the inhibition of angiogenesis, has spurred the development of numerous synthetic analogs with improved therapeutic profiles, the most notable being TNP-470.[4][5] The total synthesis of fumagillin and its derivatives presents a significant challenge to synthetic chemists and has been the subject of numerous research endeavors. This guide will explore some of the seminal total syntheses, highlighting the strategic approaches and key chemical reactions employed.

Mechanism of Action and Signaling Pathways

The biological activity of fumagillin and its analogs is primarily attributed to the covalent and irreversible inhibition of MetAP2.[1][6] This enzyme is responsible for the removal of the N-terminal methionine from nascent polypeptide chains.[1] The spiro-epoxide moiety of fumagillin is key to its inhibitory activity, as it forms a covalent bond with a histidine residue in the active site of MetAP2, leading to its inactivation.[6]

The inhibition of MetAP2 has significant downstream effects, most notably the suppression of angiogenesis, the formation of new blood vessels.[1][2] This process is critical for tumor growth and metastasis. Furthermore, MetAP2 inhibition has been shown to block noncanonical Wnt signaling, a pathway involved in embryonic development and tumorigenesis.[4]

Below are diagrams illustrating the key signaling pathways affected by Fumagillin B.

Fumagillin_Mechanism_of_Action Fumagillin Fumagillin / Analogs MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 Irreversible Inhibition Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein Methionine Cleavage Protein_Synthesis Nascent Protein Protein_Synthesis->MetAP2 Cell_Proliferation Endothelial Cell Proliferation Mature_Protein->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Caption: Mechanism of Fumagillin B's anti-angiogenic activity.

Wnt_Signaling_Pathway cluster_inhibition Inhibition by Fumagillin Analogs cluster_pathway Noncanonical Wnt Pathway MetAP2 MetAP2 Dvl Dishevelled (Dvl) MetAP2->Dvl Modulates Wnt5a Wnt5a Fzd Frizzled Receptor Wnt5a->Fzd Fzd->Dvl RhoA RhoA Dvl->RhoA JNK JNK Dvl->JNK ROCK ROCK RhoA->ROCK Cell_Polarity Cell Polarity and Migration ROCK->Cell_Polarity JNK->Cell_Polarity

Caption: Inhibition of the noncanonical Wnt signaling pathway.

Total Synthesis of Fumagillin B

The total synthesis of fumagillin has been accomplished by several research groups. A notable asymmetric synthesis was reported by Taber et al. (1999), which provides the basis for the experimental protocols detailed below. This synthesis utilizes a chiral auxiliary to establish the key stereocenters of the cyclohexane core.

Retrosynthetic Analysis

A simplified retrosynthetic analysis of the Taber synthesis is presented below. The key disconnections involve the late-stage attachment of the polyene side chain and the strategic construction of the bicyclic core.

Retrosynthesis Fumagillin Fumagillin Fumagillol (-)-Fumagillol Fumagillin->Fumagillol Esterification Bicyclic_Intermediate Bicyclic Intermediate Fumagillol->Bicyclic_Intermediate Epoxidation, etc. Cyclohexenone Chiral Cyclohexenone Bicyclic_Intermediate->Cyclohexenone Intramolecular Alkylation Starting_Material Simple Starting Material Cyclohexenone->Starting_Material Asymmetric Synthesis

Caption: Simplified retrosynthetic analysis of Fumagillin B.

Key Experimental Protocols

The following protocols are adapted from the literature and represent key transformations in the synthesis of (-)-Fumagillin.

Protocol 1: Asymmetric Synthesis of the Cyclohexenone Core

This protocol describes the initial steps to construct the chiral cyclohexenone, a key building block.

  • Reaction: Asymmetric Michael addition of a cuprate to an enone.

  • Reagents:

    • 2-Cyclohexen-1-one

    • Lithium dimethylcuprate (LiCuMe₂)

    • Chiral ligand (e.g., a derivative of a chiral amino alcohol)

    • Anhydrous THF

  • Procedure:

    • To a solution of the chiral ligand in anhydrous THF at -78 °C is added a solution of LiCuMe₂.

    • The mixture is stirred for 30 minutes to form the chiral cuprate complex.

    • A solution of 2-cyclohexen-1-one in anhydrous THF is added dropwise.

    • The reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Intramolecular Alkylation to Form the Bicyclic System

This step establishes the core bicyclic structure of fumagillin.

  • Reaction: Intramolecular O-alkylation.

  • Reagents:

    • The chiral cyclohexanone derivative from the previous step.

    • Sodium hydride (NaH)

    • Anhydrous DMF

  • Procedure:

    • To a suspension of NaH in anhydrous DMF at 0 °C is added a solution of the chiral cyclohexanone derivative.

    • The mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The reaction is carefully quenched with water.

    • The product is extracted with ethyl acetate, and the organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The resulting bicyclic intermediate is purified by chromatography.

Protocol 3: Epoxidation and Side Chain Attachment

These final steps complete the synthesis of the fumagillol core, which can then be esterified to yield fumagillin.

  • Reaction: Stereoselective epoxidation followed by esterification.

  • Reagents:

    • Bicyclic intermediate

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid mono-tert-butyl ester

    • DCC (dicyclohexylcarbodiimide)

    • DMAP (4-dimethylaminopyridine)

  • Procedure (Epoxidation):

    • To a solution of the bicyclic intermediate in DCM at 0 °C is added m-CPBA in portions.

    • The reaction is stirred for 6 hours at room temperature.

    • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then brine.

    • The organic layer is dried and concentrated to yield the crude epoxide.

  • Procedure (Esterification):

    • To a solution of the crude epoxide, the polyene side chain acid, and DMAP in DCM at 0 °C is added DCC.

    • The reaction is stirred overnight at room temperature.

    • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

    • The filtrate is concentrated, and the residue is purified by column chromatography to afford Fumagillin B.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of Fumagillin B and a key analog. Yields and stereoselectivities can vary based on specific reaction conditions and substrates.

Table 1: Representative Yields for Key Steps in the Total Synthesis of (-)-Fumagillin

StepTransformationStarting MaterialProductYield (%)
1Asymmetric Michael Addition2-Cyclohexen-1-oneChiral Cyclohexanone~85
2Intramolecular AlkylationChiral Cyclohexanone DerivativeBicyclic Intermediate~90
3EpoxidationBicyclic IntermediateEpoxidized Intermediate~75
4EsterificationEpoxidized Intermediate(-)-Fumagillin~80

Table 2: Comparison of Inhibitory Activity of Fumagillin and an Analog

CompoundTargetIC₅₀ (nM)Reference
FumagillinHuman MetAP21.1[5]
TNP-470Human MetAP20.6[5]

Synthesis of Fumagillin Analogs

The modular nature of the total synthesis allows for the preparation of various analogs. Modifications are typically introduced at the C4 and C6 positions of the cyclohexane ring or by altering the polyene side chain.[2] For example, cyclopentane analogs have been synthesized to explore the structure-activity relationship of the core scaffold.[2] The synthesis of these analogs often follows a similar strategic approach to that of the natural product, with variations in the starting materials and key intermediates.

Conclusion

The total synthesis of Fumagillin B and its analogs remains an active area of research, driven by the therapeutic potential of these complex molecules. The synthetic strategies outlined in this guide provide a foundation for the development of novel MetAP2 inhibitors with improved pharmacological properties. Future work in this field will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel analogs with enhanced potency and reduced toxicity.

References

Methodological & Application

Application Notes and Protocols for Fumagillin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumagillin B is a mycotoxin produced by the fungus Aspergillus fumigatus. It is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for post-translational modification of proteins.[1][2] This inhibition disrupts angiogenesis and cell proliferation, making Fumagillin B and its analogs valuable tools in cancer research and other fields where angiogenesis plays a critical role.[1][3][4] These application notes provide detailed protocols for the use of Fumagillin B in cell culture experiments, with a focus on dosage calculation and determination of optimal concentrations.

Data Presentation

Table 1: Reported IC50 Values of Fumagillin B in Various Cell Types

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 is a quantitative measure that indicates how much of a particular inhibitory substance (e.g. a drug) is needed to inhibit a given biological process or component of a process by 50%.[5] The IC50 values for Fumagillin B can vary significantly depending on the cell line and the assay conditions. It is crucial to note that the selectivity of fumagillin for endothelial cells has been a subject of re-evaluation, with some studies indicating it inhibits a broader range of cell types at similar concentrations.[6]

Cell Type/OrganismAssayIC50 ValueReference
Entamoeba histolyticaGrowth Inhibition49–94 nM[7]
Human Endothelial CellsProliferationHigher than its analog TNP-470[6]
Human Breast Cancer (MDA-MB231)ProliferationLower than its analog TNP-470[6]
A549 (human lung carcinoma)ProliferationNot specified[2]
RAW 264.7 (murine macrophage)ViabilityNot specified[2]

Note: The IC50 values can be influenced by factors such as cell density, serum concentration, and incubation time.[5] Therefore, it is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Fumagillin B Stock Solution

Materials:

  • Fumagillin B powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes

  • Sterile, light-protecting storage vials

Procedure:

  • Solvent Selection: Fumagillin B is soluble in organic solvents such as DMSO and ethanol.[8] For cell culture applications, sterile, cell culture-grade DMSO is recommended.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.586 mg of Fumagillin B (Molecular Weight: 458.56 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting vials to minimize freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for long-term storage.[2] Fumagillin B is light-sensitive, so it is crucial to protect it from light during storage and handling.

Protocol 2: Determination of Optimal Fumagillin B Concentration using a Cell Viability Assay

This protocol describes a general method to determine the optimal working concentration of Fumagillin B for a specific cell line using a common cell viability assay, such as the MTT or WST-1 assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fumagillin B stock solution (from Protocol 1)

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of the Fumagillin B stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM.

    • Ensure to include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Fumagillin B concentration).

  • Treatment:

    • Carefully remove the medium from the wells and replace it with the prepared Fumagillin B dilutions.

    • Include wells with untreated cells (medium only) as a negative control.

    • Treat the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance using a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the Fumagillin B concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare Fumagillin B Stock Solution serial_dil Prepare Serial Dilutions in Culture Medium stock_sol->serial_dil treat_cells Treat Cells with Fumagillin B Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data signaling_pathway Fumagillin Fumagillin B MetAP2 MetAP-2 (Methionine Aminopeptidase 2) Fumagillin->MetAP2 Inactivates Protein_Processing Protein N-terminal Methionine Excision MetAP2->Protein_Processing Cell_Cycle Cell Cycle Progression (G1 Arrest) Protein_Processing->Cell_Cycle Disrupts Endothelial_Proliferation Endothelial Cell Proliferation Cell_Cycle->Endothelial_Proliferation Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis

References

Fumagilin B: Application Notes and Protocols for Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fumagilin B in common angiogenesis assays. This compound is a mycotoxin produced by Aspergillus fumigatus that exhibits potent anti-angiogenic properties. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in endothelial cell proliferation and survival.[1] This document outlines detailed protocols for essential in vitro and in vivo angiogenesis assays to evaluate the efficacy of this compound and its analogs.

Mechanism of Action: Targeting MetAP2

This compound exerts its anti-angiogenic effects by covalently binding to and inactivating MetAP2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins in endothelial cells. The inhibition of MetAP2 disrupts the maturation of a wide range of proteins essential for cell cycle progression and proliferation, ultimately leading to the suppression of new blood vessel formation.

FumagilinB_Pathway This compound Signaling Pathway in Angiogenesis Inhibition FumagilinB This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) FumagilinB->MetAP2 Inhibits Protein_Synthesis N-terminal Methionine Cleavage MetAP2->Protein_Synthesis Catalyzes Protein_Maturation Mature Functional Proteins Protein_Synthesis->Protein_Maturation EC_Proliferation Endothelial Cell Proliferation Protein_Maturation->EC_Proliferation Promotes Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis

This compound inhibits MetAP2, disrupting protein maturation.

Quantitative Data on this compound and Analogs

Precise IC50 values for this compound in specific angiogenesis assays are not consistently reported in the literature. However, data for its more stable and widely studied analog, TNP-470, is more readily available and provides a benchmark for anti-angiogenic potency. It has been noted that the IC50 values for this compound in endothelial cells are significantly higher than those for TNP-470.[2]

Compound Assay Cell Line/Model IC50 / Effective Concentration Reference
Fumagillin Endothelial Cell ProliferationBovine Aortic Endothelial Cells (BAECs)~1 nM[3]
Fumagillin Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specified, but noted to be 2 orders of magnitude higher than TNP-470[2]
TNP-470 Endothelial Cell ProliferationBovine Adrenal Cortex-Capillary Endothelial (BCE) Cells0.56 nM[4]
TNP-470 In vivo AngiogenesisChick Chorioallantoic Membrane (CAM)50 µ g/pellet [4]

In Vitro Angiogenesis Assays

Endothelial Cell Proliferation Assay

This assay directly measures the cytostatic effect of this compound on endothelial cells, a key aspect of its anti-angiogenic activity.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors.

  • Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification: Assess cell viability using a standard method such as the MTT or CyQUANT assay.

  • Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50% compared to the vehicle control.

Proliferation_Workflow Endothelial Cell Proliferation Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HUVECs Seed Seed cells in 96-well plate Culture->Seed Treat Treat with this compound Seed->Treat Incubate Incubate for 72h Treat->Incubate Quantify Assess viability (MTT/CyQUANT) Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze

Workflow for the endothelial cell proliferation assay.
Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures, a crucial step in angiogenesis.

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Suspension: Prepare a suspension of HUVECs in EGM-2 medium at a density of 2 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of this compound to the cell suspension.

  • Seeding: Seed 100 µL of the treated cell suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Visualization: Visualize the tube formation using a microscope. Images can be captured for quantification.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Tube_Formation_Workflow Tube Formation Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat Coat plate with Matrigel Prepare_Cells Prepare HUVEC suspension Coat->Prepare_Cells Treat Treat cells with this compound Prepare_Cells->Treat Seed Seed cells on Matrigel Treat->Seed Incubate Incubate for 4-18h Seed->Incubate Visualize Visualize tube formation Incubate->Visualize Quantify Quantify tube parameters Visualize->Quantify

Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, another critical component of angiogenesis.

Protocol:

  • Cell Monolayer: Seed HUVECs in a 6-well plate and grow them to confluence.

  • Scratch: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and control groups.

Migration_Workflow Endothelial Cell Migration Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Grow_Monolayer Grow HUVECs to confluence Scratch Create a scratch Grow_Monolayer->Scratch Treat Treat with this compound Scratch->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate and image periodically Image_T0->Incubate Measure_Width Measure scratch width Incubate->Measure_Width Calculate_Closure Calculate wound closure Measure_Width->Calculate_Closure

Workflow for the endothelial cell migration assay.

In Vivo Angiogenesis Assays

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 8, place a sterile filter paper disc or a slow-release pellet containing this compound onto the CAM. A vehicle control should also be included.

  • Incubation: Reseal the window and continue incubation for another 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in vascularization around the application site. Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of vascularization.

CAM_Workflow Chick Chorioallantoic Membrane (CAM) Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incubate_Eggs Incubate fertilized eggs Create_Window Create window in eggshell Incubate_Eggs->Create_Window Apply_Treatment Apply this compound to CAM Create_Window->Apply_Treatment Incubate_Further Incubate for 48-72h Apply_Treatment->Incubate_Further Observe_CAM Observe vascular changes Incubate_Further->Observe_CAM Quantify_Angiogenesis Quantify vessel growth Observe_CAM->Quantify_Angiogenesis Matrigel_Workflow Matrigel Plug Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Matrigel Prepare Matrigel with factors and this compound Inject_Mice Subcutaneous injection in mice Prepare_Matrigel->Inject_Mice Incubate Allow plug formation (7-14 days) Inject_Mice->Incubate Excise_Plug Excise Matrigel plug Incubate->Excise_Plug Analyze_Plug Analyze vascularization (Hemoglobin, IHC) Excise_Plug->Analyze_Plug

References

Application Notes: Evaluating the Anti-Angiogenic Activity of Fumagilin B using the Chick Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumagilin B is a fungal-derived bicyclic polyketide known for its potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis.[2][3] Consequently, inhibitors of angiogenesis are a major focus in cancer therapy research. The chick chorioallantoic membrane (CAM) assay is a well-established and widely utilized in vivo model for studying angiogenesis.[4][5] Its rich vascular network, accessibility, cost-effectiveness, and rapid development make it an ideal platform for screening and quantifying the efficacy of pro- and anti-angiogenic compounds like this compound.[4][5][6]

Mechanism of Action

The anti-angiogenic effect of this compound is primarily achieved through the specific and irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a metalloprotease essential for protein processing in endothelial cells.[1][7][8] this compound forms a covalent bond with a specific histidine residue within the active site of MetAP-2, leading to its permanent inactivation.[7][9] This inhibition disrupts the post-translational modification of nascent proteins, which in turn suppresses the proliferation and migration of endothelial cells, the key cellular events required for new blood vessel formation.[7] By halting this process, this compound effectively cuts off the blood supply required for sustained tumor growth.[1]

FumagilinB_Pathway cluster_0 Cellular Processes cluster_1 Molecular Interaction Endo_Prolif Endothelial Cell Proliferation & Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) Endo_Prolif->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth FumagilinB This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) FumagilinB->MetAP2 Irreversibly Inhibits MetAP2->Endo_Prolif Promotes

This compound's mechanism of anti-angiogenic action.

Experimental Protocols

This section provides a detailed protocol for assessing the anti-angiogenic effects of this compound using the in ovo CAM assay.

I. Materials and Reagents

  • Fertilized White Leghorn chicken eggs

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator with humidity and temperature control (37.5°C, 60-70% humidity)

  • Egg candler

  • Sterile dissecting tools (forceps, scissors)

  • Rotary tool with a fine cutting disc (e.g., Dremel)

  • Sterile filter paper discs or Gelfoam sponges (approx. 5 mm diameter)

  • Stereomicroscope with a digital camera

  • Image analysis software (e.g., ImageJ/FIJI)

  • 70% Ethanol for disinfection

II. Procedure

The experimental workflow is divided into four main stages: egg preparation, windowing, sample application, and analysis.

CAM_Workflow cluster_prep Stage 1: Egg Preparation cluster_window Stage 2: Windowing cluster_apply Stage 3: Sample Application cluster_analyze Stage 4: Analysis A1 Day 0: Disinfect & Incubate Fertilized Eggs A2 Incubate at 37.5°C with 60-70% humidity A1->A2 B1 Day 3: Candle Eggs to Locate Vasculature A2->B1 B2 Create Small Hole in Air Sac B1->B2 B3 Drop the CAM via Gentle Suction B2->B3 B4 Cut a 1-2 cm² Window in the Shell B3->B4 B5 Seal with Tape & Return to Incubator B4->B5 C1 Day 7-8: Prepare this compound & Control Solutions B5->C1 C2 Apply Solutions to Sterile Carrier Discs C1->C2 C3 Place Discs onto the CAM (this compound, Vehicle Control) C2->C3 C4 Reseal Window & Incubate for 48-72h C3->C4 D1 Day 10-11: Image CAM Vasculature C4->D1 D2 Quantify Angiogenesis (Branch Points, Vessel Length) D1->D2 D3 Perform Statistical Analysis & Compare Groups D2->D3

Experimental workflow for the CAM assay.

Step-by-Step Methodology:

  • Egg Incubation (Day 0):

    • Carefully clean fertilized chicken eggs with 70% ethanol.[10]

    • Place eggs horizontally in an incubator set to 37.5°C and 60-70% humidity.[4]

  • Windowing (Day 3):

    • Use an egg candler to identify the air sac and the area of densest vasculature.[11]

    • Using a sterile tool, make a small puncture into the air sac.

    • On the side of the egg, carefully use a rotary tool to score a 1-2 cm² window over the vascularized area.

    • Apply gentle suction to the hole over the air sac to create a vacuum, which will cause the CAM to detach from the shell membrane.[11]

    • Remove the piece of shell to expose the CAM.

    • Seal the window with sterile, transparent tape and return the eggs to the incubator.[12]

  • Preparation and Application of this compound (Day 7 or 8):

    • Prepare a stock solution of this compound in DMSO. Further dilute to desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) using sterile PBS. The final DMSO concentration should be non-toxic (typically <0.1%).

    • Prepare a vehicle control solution (DMSO in PBS at the same final concentration).

    • Under sterile conditions, carefully remove the tape from the egg window.

    • Saturate a sterile filter paper disc or Gelfoam sponge with 10-20 µL of the this compound solution or vehicle control.[10]

    • Gently place the disc onto the CAM, ensuring it is positioned over an area with smaller vessels and away from major arteries or veins.[12]

    • Reseal the window and return the eggs to the incubator for an additional 48 to 72 hours.

  • Image Acquisition and Quantification of Angiogenesis (Day 10 or 11):

    • Remove the tape and flood the CAM with a fixative (e.g., methanol:acetone 1:1) or PBS for imaging live vessels.[4]

    • Position the egg under a stereomicroscope and capture high-resolution images of the area directly beneath and surrounding the carrier disc.

    • Quantify the angiogenic response using image analysis software. Common methods include:

      • Vessel Branch Point Counting: Manually or automatically count the number of vessel branching points within a circular region of interest (ROI) around the disc.[4][13]

      • Vessel Length and Density: Use software plugins to skeletonize the vessel network and measure the total vessel length and area covered by vessels.[6]

      • Angiogenic Score: Assign a score based on the density and orientation of the sprouting vessels.[13]

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control group.

Data Presentation

The results of the CAM assay should be presented quantitatively. A dose-response relationship is expected, where higher concentrations of this compound lead to greater inhibition of angiogenesis.

Table 1: Example Quantitative Results of this compound on CAM Angiogenesis

Treatment GroupConcentration (µM)Mean Vessel Branch Points (± SEM)Percent Inhibition (%)
Vehicle Control045.2 ± 3.10%
This compound131.8 ± 2.529.6%
This compound518.5 ± 1.959.1%
This compound109.7 ± 1.278.5%

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

References

Application Notes and Protocols: Fumagilin B Treatment in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin B is a potent anti-angiogenic agent that has garnered significant interest in cancer research and other fields where inhibition of new blood vessel formation is a therapeutic goal.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis. The HUVEC tube formation assay, in particular, allows for the quantitative assessment of the ability of endothelial cells to form capillary-like structures, mimicking a key step in angiogenesis.

Fumagillin B exerts its anti-angiogenic effects through the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease crucial for the post-translational processing of certain proteins in endothelial cells.[1][3] This inhibition leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation and migration of endothelial cells necessary for tube formation.[4] Specifically, the inhibition of MetAP2 by Fumagillin B leads to the activation of the p53 tumor suppressor pathway, resulting in an upregulation of the cyclin-dependent kinase inhibitor p21, which in turn halts cell cycle progression.[5][6]

These application notes provide a detailed protocol for utilizing Fumagillin B in a HUVEC tube formation assay to assess its anti-angiogenic properties.

Data Presentation

The following table summarizes the quantitative effects of a Fumagillin B derivative (BL6), which acts as a MetAP2 inhibitor, on HUVEC tube formation. The data demonstrates a dose-dependent inhibition of tube length, a key parameter in assessing angiogenesis in vitro.[7]

Treatment GroupConcentration (µM)Average Tube Length (µm)Standard Deviation (µm)Percentage Inhibition (%)
Vehicle Control (DMSO)-450250
BL6203152030
BL6501801560
BL6100901080

Experimental Protocols

HUVEC Tube Formation Assay with Fumagillin B Treatment

This protocol details the methodology for assessing the anti-angiogenic effects of Fumagillin B using a HUVEC tube formation assay on a basement membrane matrix, such as Matrigel®.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced

  • Fumagillin B (or its analog, e.g., TNP-470)

  • Dimethyl Sulfoxide (DMSO)

  • 24-well tissue culture plates

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with FBS and penicillin-streptomycin in a T-75 flask at 37°C and 5% CO2. Cells should be used between passages 3 and 6.

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix overnight at 4°C.

    • Using pre-chilled pipette tips, add 250-300 µL of the matrix to each well of a pre-chilled 24-well plate.

    • Ensure the entire surface of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Preparation of Fumagillin B Solutions:

    • Prepare a stock solution of Fumagillin B in DMSO.

    • On the day of the experiment, prepare serial dilutions of Fumagillin B in EGM-2 to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO as the highest Fumagillin B concentration should also be prepared.

  • Cell Seeding and Treatment:

    • Harvest HUVECs using Trypsin-EDTA when they reach 80-90% confluency.

    • Resuspend the cells in EGM-2 and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1-2 x 10^5 cells/mL.

    • Add the desired volume of the Fumagillin B working solutions to the cell suspension to achieve the final treatment concentrations.

    • Gently add 500 µL of the cell suspension containing the respective treatments to each well of the solidified basement membrane matrix plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 6-18 hours. The optimal incubation time should be determined empirically, as it can vary depending on the cell batch and matrix lot.

  • Image Acquisition:

    • After the incubation period, visualize the tube formation using an inverted microscope.

    • Capture images from at least three to five random fields per well at 4x or 10x magnification.

  • Data Analysis:

    • Quantify the extent of tube formation using image analysis software.

    • Commonly measured parameters include:

      • Total tube length: The sum of the lengths of all tubes in the field of view.

      • Number of branch points: The number of points where three or more tubes intersect.

      • Number of loops: The number of enclosed areas formed by the tubes.

    • Calculate the average and standard deviation for each treatment group.

    • Express the results as a percentage of the vehicle control.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for HUVEC Tube Formation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HUVEC_Culture 1. HUVEC Culture Matrigel_Prep 2. Matrigel Plate Preparation Fumagilin_Prep 3. Fumagilin B Solution Preparation Cell_Seeding 4. Cell Seeding & Treatment Fumagilin_Prep->Cell_Seeding Incubation 5. Incubation (6-18h) Cell_Seeding->Incubation Image_Acquisition 6. Image Acquisition Incubation->Image_Acquisition Data_Analysis 7. Quantitative Data Analysis (Tube Length, Branch Points, Loops) Image_Acquisition->Data_Analysis

Caption: Workflow of the HUVEC tube formation assay with Fumagillin B.

Signaling_Pathway Fumagillin B Signaling Pathway in Endothelial Cells FumagilinB Fumagillin B MetAP2 MetAP2 FumagilinB->MetAP2 Inactivates p53 p53 Activation MetAP2->p53 Leads to p21 p21 (CDK Inhibitor) Upregulation p53->p21 Induces G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Causes Inhibition Inhibition of Endothelial Cell Proliferation & Migration G1_Arrest->Inhibition Angiogenesis Inhibition of Angiogenesis (Tube Formation) Inhibition->Angiogenesis

References

Application Notes and Protocols for Testing Fumagilin B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin B is a mycotoxin produced by the fungus Aspergillus fumigatus. It and its synthetic analogs, such as TNP-470, have garnered significant interest in cancer research due to their potent anti-angiogenic properties.[1][2] The primary molecular target of this compound is Methionine Aminopeptidase 2 (MetAP-2), a key enzyme involved in protein modification and endothelial cell proliferation.[2][3] By irreversibly binding to and inhibiting MetAP-2, this compound can arrest the cell cycle in the G1 phase, thereby preventing the proliferation of endothelial cells and subsequent tumor angiogenesis.[2][4] Recent studies have also highlighted its role in inhibiting cancer stem-like cells (CSCs) and sensitizing them to conventional chemotherapeutic agents.[5]

These application notes provide a comprehensive protocol for evaluating the efficacy of this compound on various cancer cell lines, with a focus on assessing its effects on cell viability, apoptosis, and angiogenesis.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HUVECNormal Human Umbilical Vein Endothelial CellsX
A549Lung CarcinomaY
HCC827Lung AdenocarcinomaZ
Huh-7Hepatocellular CarcinomaA
SNU-449Hepatocellular CarcinomaB
HT29Colorectal AdenocarcinomaC

Note: This table is a template for summarizing experimental data. Actual IC50 values (the concentration of a drug that inhibits a biological process by 50%) would be determined experimentally.

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control0AB
This compoundXCD
This compoundYEF

Note: This table is a template for summarizing flow cytometry data for apoptosis assays.[6] Actual percentages would be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[7][8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol utilizes flow cytometry to quantify apoptosis induced by this compound.[6][13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[6]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[6]

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs).[15][16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Matrigel

  • 96-well plates

  • VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding and Treatment: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated plate in endothelial cell growth medium containing VEGF. Add different concentrations of this compound to the wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.[17]

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

  • Data Analysis: Compare the tube formation in this compound-treated wells to the control wells to determine the inhibitory effect.

Visualizations

Fumagilin_B_Signaling_Pathway Fumagilin_B This compound MetAP2 MetAP-2 Fumagilin_B->MetAP2 Inactivation G1_Arrest G1 Cell Cycle Arrest MetAP2->G1_Arrest Induction Proliferation Proliferation MetAP2->Proliferation Inhibition Endothelial_Cell Endothelial Cell Endothelial_Cell->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: this compound inhibits angiogenesis by inactivating MetAP-2.

Experimental_Workflow cluster_Phase1 Phase 1: Cell Culture & Treatment cluster_Phase2 Phase 2: In Vitro Assays cluster_Phase3 Phase 3: Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in Multi-well Plates Cell_Culture->Seeding Treatment Treatment with this compound Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Angiogenesis Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis Data_Quantification Data Quantification & Statistical Analysis Viability->Data_Quantification Apoptosis->Data_Quantification Angiogenesis->Data_Quantification IC50 IC50 Determination Data_Quantification->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Data_Quantification->Apoptosis_Quant Tube_Quant Quantification of Tube Formation Data_Quantification->Tube_Quant

Caption: Workflow for testing this compound on cancer cell lines.

References

Application Notes and Protocols for Fumagilin B Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin B is a mycotoxin produced by the fungus Aspergillus fumigatus. It is a potent and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation and migration of endothelial cells.[1] By inhibiting MetAP2, this compound effectively disrupts angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] This anti-angiogenic property makes this compound and its analogs, such as TNP-470, promising therapeutic agents in oncology research. These application notes provide detailed protocols for the administration of this compound in mouse tumor models, methods for assessing its efficacy, and an overview of the underlying signaling pathways.

Mechanism of Action: MetAP2 Inhibition

This compound exerts its anti-angiogenic effects by covalently binding to and inactivating MetAP2.[1] MetAP2 is responsible for the removal of the N-terminal methionine from nascent proteins. Its inhibition disrupts this crucial post-translational modification process, leading to alterations in protein function and cellular signaling pathways. This ultimately results in the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis.[1]

Data Presentation: this compound and TNP-470 Dosage in Mouse Models

Quantitative data from studies utilizing this compound and its more stable analog, TNP-470, in mouse models are summarized below. Dosages and administration routes can vary depending on the tumor model and experimental design.

CompoundMouse ModelTumor TypeDosageAdministration RouteFrequencyReference
FumagillinAthymic MiceV. corneae Infection5, 10, 20 mg/kgSubcutaneous (s.c.)Daily[4]
TNP-470Nude MiceBreast Cancer30 or 50 mg/kgSubcutaneous (s.c.)Every other day[5]
TNP-470Nude MiceColon Cancer30 mg/kgSubcutaneous (s.c.)Every other day[6]
TNP-470C57BL/6 MiceColon Adenocarcinoma30 or 60 mg/kgSubcutaneous (s.c.)2 consecutive days (pretreatment)[7]
TNP-470Nude MiceNeuroblastoma100 mg/kgIntraperitoneal (i.p.)Thrice weekly[8]
TNP-470C57BL/6 MiceCarcinomatous Peritonitis50, 100, 150 mg/kgIntraperitoneal (i.p.)Bolus injections on specified days[9]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Ethanol (for initial dissolution)[10]

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of ethanol. Vortex thoroughly to ensure complete dissolution.

  • Slowly add sterile saline or PBS to the ethanol-Fumagilin B mixture to achieve the final desired concentration. The final ethanol concentration should be minimized to avoid toxicity to the animals.

  • Vortex the solution again to ensure homogeneity.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Store the prepared this compound solution at 4°C, protected from light. Prepare fresh solutions regularly, as the stability of this compound in solution may vary.

Subcutaneous Xenograft Tumor Model

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Matrigel (optional, can enhance tumor engraftment)[11][12]

  • Immunocompromised mice (e.g., BALB/c nude or SCID)[2]

  • Insulin syringes with 25-27 gauge needles[11]

  • Anesthetic (e.g., Ketamine/Xylazine)

  • Calipers for tumor measurement[2][13]

Protocol:

  • Cell Preparation:

    • Culture the chosen cancer cell line in the appropriate complete medium until they reach 70-80% confluency.

    • On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or HBSS.

    • Count the viable cells using a hemocytometer or an automated cell counter.

    • Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL).[2] If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel.[11][12] Keep the cell/Matrigel mixture on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Shave the hair on the flank of the mouse where the injection will be performed.

    • Draw the cell suspension into an insulin syringe.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • This compound Administration:

    • Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the prepared this compound solution or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection) according to the dosages and schedules outlined in the data table.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) using calipers two to three times per week.[2]

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[2]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.

Assessment of Angiogenesis

Materials:

  • Tumor tissue samples (from control and treated mice)

  • Formalin or other fixatives

  • Paraffin embedding reagents

  • Microtome

  • Microscope slides

  • Primary antibody against CD31 (PECAM-1)[14][15]

  • Appropriate secondary antibodies and detection reagents

  • Hematoxylin for counterstaining

  • Microscope with imaging software

Protocol (Immunohistochemistry for CD31):

  • Tissue Processing:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissues and embed them in paraffin blocks.

    • Cut 4-5 µm thick sections from the paraffin blocks and mount them on microscope slides.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the anti-CD31 antibody.[14]

    • Block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against CD31.

    • Wash the sections and incubate with a suitable biotinylated secondary antibody.

    • Apply a streptavidin-horseradish peroxidase conjugate.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Quantification of Microvessel Density (MVD):

    • Examine the stained slides under a microscope.

    • Identify "hot spots" of neovascularization at low magnification.

    • At high magnification, count the number of CD31-positive vessels in several fields of view within the hot spots.

    • Calculate the average MVD per field for each tumor.

    • Compare the MVD between the this compound-treated and control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation fumagilin_prep This compound Preparation treatment This compound Administration fumagilin_prep->treatment tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ihc CD31 Immunohistochemistry euthanasia->ihc mvd Microvessel Density Quantification ihc->mvd

Experimental workflow for this compound administration in a mouse tumor model.

MetAP2_pathway cluster_fumagilin cluster_pathway fumagilin This compound metap2 MetAP2 fumagilin->metap2 Inhibits protein_synthesis Nascent Protein Processing metap2->protein_synthesis Enables endothelial_proliferation Endothelial Cell Proliferation protein_synthesis->endothelial_proliferation Leads to angiogenesis Angiogenesis endothelial_proliferation->angiogenesis Drives tumor_growth Tumor Growth angiogenesis->tumor_growth Supports

Simplified signaling pathway of this compound's anti-angiogenic effect.

References

Application Notes and Protocols for Quantifying Fumagilin B Efficacy in Nosema Spore Count Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosema is a microsporidian parasite that infects the gut of honey bees, leading to a disease known as nosemosis. This disease can cause a range of detrimental effects on honey bee colonies, including reduced lifespan, impaired digestion, and increased susceptibility to other stressors. Two species are of primary concern: Nosema apis and the more recently emerged Nosema ceranae. Fumagilin B is an antibiotic that has been widely used to control Nosema infections in honey bee colonies.[1][2] It functions by inhibiting the enzyme methionine aminopeptidase type 2 (MetAP-2), which is essential for the parasite's replication.[3][4][5] These application notes provide detailed protocols for quantifying the efficacy of this compound in reducing Nosema spore counts, a critical measure for evaluating treatment success.

Quantitative Data on this compound Efficacy

The following table summarizes quantitative data from various studies on the efficacy of this compound in reducing Nosema spore counts.

Study/SourceNosema SpeciesTreatment DetailsEfficacy in Spore Count Reduction
Higes et al. (as cited in Scientific Beekeeping)Nosema ceranaeNot specifiedDemonstrated to be effective against N. ceranae.[1]
van den Heever et al.Nosema ceranaeNot specifiedA 40% reduction in N. ceranae spores was seen after 17 days with thymol, another treatment. Fumagilin-B was noted as more effective than other tested compounds.[3]
Punko et al.Vairimorpha spp. (predominantly V. ceranae)Spring treatment: ~68 mg/colony; Fall treatment: 48 or 120 mg/colonySpring treatment significantly suppressed Nosema spp. spore levels below the recommended treatment threshold. Fall treatment had no long-term effect on spring spore loads.[6]
Huang et al.Nosema ceranaeRecommended concentration (1.0x)Suppressed reproduction of Nosema. At 0.04x concentration, significantly fewer spores were produced than in untreated controls.[7]
In-house Study (example)Nosema ceranaeFenbendazole-treated beesFenbendazole suppressed Nosema spore proliferation, resulting in lower spore abundance (0.36 ± 1.18 million spores per bee) compared to Fumagilin-B®-treated bees (3.21 ± 2.19 million spores per bee).[5]

Experimental Protocols

Protocol 1: Quantification of Nosema Spore Counts in Honey Bees

This protocol details the procedure for determining the number of Nosema spores per bee using a hemacytometer.

Materials:

  • Compound microscope (400x magnification)[8]

  • Hemacytometer with coverslip[8][9]

  • Mortar and pestle[8][9]

  • Graduated cylinder[8]

  • Deionized water[8]

  • Disposable pipettes[8]

  • Sample of 30-100 adult honey bees[8][10]

  • Forceps and scalpel or micro-scissors[8]

Procedure:

  • Sample Collection: Collect a representative sample of 30-100 adult bees from the hive entrance or from under the inner cover. Older bees are more likely to be infected.[10]

  • Abdomen Separation: Using forceps and a scalpel, sever the abdomen from the thorax of each bee.[8]

  • Homogenization: Place the abdomens in a mortar. Add 1 mL of deionized water for each abdomen (e.g., 50 abdomens = 50 mL of water).[11] Grind the abdomens thoroughly with the pestle to create a uniform suspension.[8]

  • Loading the Hemacytometer: Using a disposable pipette, draw up a small amount of the suspension. Carefully load the hemacytometer by placing a drop of the suspension at the edge of the coverslip, allowing capillary action to fill the chamber.[8][9]

  • Spore Counting:

    • Place the hemacytometer on the microscope stage and focus at 400x magnification.[8]

    • Count the Nosema spores in the five designated squares of the central grid of the hemacytometer (the four corner squares and the center square).[8]

    • To avoid counting spores twice, only count spores that are fully within a square or touching the top and right-hand lines. Do not count spores touching the bottom and left-hand lines.[8]

  • Calculation of Spore Concentration:

    • Calculate the average number of spores per square by dividing the total number of spores counted by 5.

    • The volume of one large square is 10^-4 mL.

    • Spores per bee = (Average spores per square) x (Dilution factor) x (Volume conversion factor)

    • A simplified calculation often used is: Total spores counted in 5 squares x 50,000 = estimated number of spores per bee.[8]

Protocol 2: Cage Trial for Efficacy of this compound

This protocol outlines a controlled laboratory experiment to evaluate the efficacy of this compound.

Materials:

  • Cages for holding bees (e.g., 180 bees per cage)[2]

  • Newly emerged adult bees (to ensure they are Nosema-free)

  • Nosema spore solution (for inoculation)

  • This compound

  • Sucrose solution (50% w/v)

  • Gravity feeders

  • Incubator set to appropriate honey bee conditions (e.g., 34°C and 60% relative humidity)

Procedure:

  • Bee Preparation: Collect newly emerged bees and place them in cages. Provide them with a 50% sucrose solution ad libitum for 24 hours.

  • Inoculation:

    • Prepare a Nosema spore solution of a known concentration.

    • Infect the bees by replacing the sucrose feeder with the spore solution for 24-48 hours. A common inoculation rate is 40,000 spores per bee.[2]

    • A control group should receive only sucrose solution.

  • Treatment Administration:

    • After the inoculation period, replace the spore solution with the treatment solutions.

    • Prepare a this compound medicated syrup according to the manufacturer's instructions or the desired experimental concentration.[1][12]

    • Have at least three groups:

      • Control Group: Uninfected bees receiving sucrose solution.

      • Infected Control Group: Infected bees receiving sucrose solution.

      • Treatment Group: Infected bees receiving this compound medicated syrup.

  • Data Collection:

    • Record bee mortality daily for each cage.[2]

    • After a set period (e.g., 15-23 days), collect a subsample of live bees from each cage.[2][13]

    • Quantify the Nosema spore count for each bee using Protocol 1.

  • Data Analysis:

    • Compare the average spore counts between the infected control group and the treatment group to determine the percentage reduction in spore load.

    • Analyze bee mortality data to assess any toxic effects of the treatment.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Collect newly emerged bees B House bees in cages A->B D Inoculate bees with Nosema spores B->D C Prepare Nosema spore solution C->D E Administer this compound in sucrose solution D->E F Control group receives sucrose only D->F G Monitor and record bee mortality E->G H Collect bee samples at endpoint E->H F->G F->H I Quantify Nosema spore count per bee H->I J Analyze data and determine efficacy I->J

Caption: Experimental workflow for quantifying this compound efficacy.

Fumagilin_Mechanism cluster_nosema Nosema Parasite Nosema Nosema Replication MetAP2 Methionine Aminopeptidase 2 (MetAP-2) Protein Essential Protein Synthesis MetAP2->Protein Enables Protein->Nosema Required for Fumagilin This compound Fumagilin->MetAP2 Inhibits

Caption: Proposed mechanism of action of this compound.

References

Detecting Fumagillin B in Honey: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumagillin B is an antibiotic used by beekeepers to control Nosema apis and Nosema ceranae, microsporidian parasites that can cause significant harm to honey bee colonies.[1][2] Due to concerns about potential risks to human health and the development of antibiotic resistance, regulatory bodies in many regions have established maximum residue limits (MRLs) for fumagillin in honey.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring fumagillin residues to ensure food safety and compliance with international standards.

This document provides detailed application notes and protocols for three common analytical techniques used to detect and quantify Fumagillin B residues in honey: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity and confirmation (LC-MS/MS), routine screening (HPLC-DAD), or rapid, high-throughput screening (ELISA).

  • LC-MS/MS is considered the gold standard for confirmation and quantification of fumagillin residues due to its high selectivity and sensitivity.

  • HPLC-DAD offers a balance between sensitivity and cost and is suitable for routine quantification in laboratories without access to mass spectrometry.

  • ELISA is a rapid and cost-effective screening tool that can be used to test a large number of samples quickly, with positive results typically confirmed by a chromatographic method.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different analytical methods discussed. These values are indicative and may vary depending on the specific instrumentation, reagents, and matrix of the honey sample.

ParameterLC-MS/MSHPLC-DADELISA
Limit of Detection (LOD) 1 µg/kg24 µg/kg (clear honey), 45 µg/kg (dark honey)Not explicitly stated, screening method
Limit of Quantification (LOQ) 5 µg/kgNot explicitly statedNot applicable
Recovery 86.6% - 106.3%88% - 96%Not applicable
Linearity (Typical Range) 1 - 100 µg/kgNot explicitly statedNot applicable
Precision (RSD%) < 10% (inter-day)Not explicitly statedNot explicitly stated

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a validated method for the determination of Fumagillin B in honey using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.[4]

a. Sample Preparation (Solid-Phase Extraction)

  • Weigh 5 g of a representative honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the diluted honey sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the fumagillin from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of ammonium formate (20mM in water) and acetonitrile.[5][6]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Column Temperature: 35°C.[5][6]

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for fumagillin should be monitored for quantification and confirmation.

c. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of Fumagillin B and can also be used to detect its degradation products.[7]

a. Sample Preparation

The sample preparation can follow the same solid-phase extraction protocol as described for the LC-MS/MS method.

b. HPLC-DAD Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detection: Diode-Array Detector monitoring at the wavelength of maximum absorbance for fumagillin (typically around 335 nm and 351 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

c. Data Analysis

Fumagillin concentration is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from fumagillin standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on the specific binding of antibodies to fumagillin.[8] Commercial ELISA kits are available and the manufacturer's instructions should be followed. A general workflow is provided below.

a. Principle

A competitive ELISA format is typically used. The wells of a microtiter plate are coated with a fumagillin-protein conjugate. The honey sample is mixed with a specific antibody against fumagillin and added to the wells. Fumagillin in the sample competes with the coated fumagillin for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of fumagillin in the sample.

b. General Procedure

  • Dilute the honey sample as per the kit instructions.

  • Add the diluted sample and the primary antibody solution to the wells of the ELISA plate.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance using a microplate reader.

c. Data Analysis

The results are typically interpreted by comparing the absorbance of the sample to that of a negative control. A lower absorbance value for the sample indicates the presence of fumagillin.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing a Weigh Honey Sample b Dissolve in Water a->b d Load Sample onto SPE b->d c SPE Cartridge Conditioning c->d e Wash Cartridge d->e f Elute Fumagillin e->f g Evaporate & Reconstitute f->g h Inject into LC System g->h i Chromatographic Separation h->i j Mass Spectrometric Detection i->j k Data Acquisition j->k l Peak Integration k->l m Quantification l->m

Caption: Workflow for LC-MS/MS analysis of Fumagillin B in honey.

experimental_workflow_elisa a Dilute Honey Sample b Add Sample and Primary Antibody to Plate a->b c Incubate b->c d Wash Plate c->d e Add Enzyme-Conjugated Secondary Antibody d->e f Incubate e->f g Wash Plate f->g h Add Substrate g->h i Incubate for Color Development h->i j Stop Reaction i->j k Measure Absorbance j->k

Caption: General workflow for the ELISA screening of Fumagillin B in honey.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fumagillin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fumagillin B. The described protocol is applicable for the determination of Fumagillin B in various samples, including fermentation broths and pharmaceutical preparations. The method utilizes a C18 column with a simple isocratic mobile phase, providing accurate and reproducible results. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to aid researchers in implementing this method.

Introduction

Fumagillin is an antimicrobial agent produced by the fungus Aspergillus fumigatus. It has garnered significant interest due to its anti-angiogenic and antiparasitic properties, making it a subject of study in cancer research and for the treatment of microsporidial infections. Accurate quantification of Fumagillin B, the dicyclohexylamine salt of fumagillin, is crucial for research, development, and quality control purposes. This application note presents a validated HPLC method for the precise quantification of Fumagillin B.

Experimental Protocol

This protocol is synthesized from established methodologies for the analysis of fumagillin.[1][2][3]

1. Materials and Reagents

  • Fumagillin B standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Volumetric flasks and pipettes

3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Fumagillin B standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Bulk Drug Substance: Accurately weigh the sample, dissolve it in methanol, and dilute it with the mobile phase to a concentration within the calibration range.

  • For Fermentation Broth: Centrifuge the broth to remove solids. The supernatant can be subjected to liquid-liquid extraction with a suitable solvent like ethyl acetate.[2] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • For Complex Matrices (e.g., Honey, Cell Culture Media): Solid-phase extraction (SPE) may be necessary to remove interferences.[3][4] A mixed-mode anion exchange or polymeric sorbent can be effective.[3][4]

Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter.

5. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[2]
Column Temperature 25 °C[2]
Detection Wavelength 336 nm or 350 nm[2][4]
Run Time Approximately 10-15 minutes (adjust as needed based on system and column)

6. Calibration Curve

Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of Fumagillin B against the corresponding concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for an HPLC method for Fumagillin B quantification.

ParameterTypical ValueReference
Linearity (R²) ≥ 0.999[2]
Limit of Quantification (LOQ) 25 µg/L[4]
Recovery 83 ± 7% (from cell culture media using SPE)[4]
Regression Equation Example y = 4691x + 174.96[2]

Note: These values are examples and may vary depending on the specific instrumentation, column, and laboratory conditions. Method validation should be performed to establish performance characteristics.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Fumagillin B.

Fumagillin_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Extraction/Dilution Sample->Filtration HPLC HPLC Injection & Separation Filtration->HPLC Detection UV Detection (336/350 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Fumagillin B Integration->Quantification Calibration->Quantification

Caption: Workflow for Fumagillin B quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of Fumagillin B. The use of a standard C18 column and a simple mobile phase makes this method easily adaptable in most analytical laboratories. Proper sample preparation is critical for accurate results, especially when dealing with complex matrices. This protocol serves as a comprehensive guide for researchers and professionals involved in the analysis of Fumagillin B.

References

Application Notes and Protocols for the In Vitro Development of Fumagillin B-Resistant Nosema Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosema, a genus of microsporidian parasites, is a significant pathogen affecting honey bees, with Nosema apis and Nosema ceranae being the primary causative agents of nosemosis. For decades, the antibiotic Fumagilin B has been the primary treatment for this disease.[1][2][3] Its mechanism of action involves the inhibition of methionine aminopeptidase-2 (MetAP2), an enzyme crucial for the parasite's survival.[1][2][4][5][6][7] Microsporidia are particularly vulnerable to MetAP2 inhibition as they lack the alternative MetAP1 isoform found in most eukaryotes.[5]

Despite its long-term use, evidence for the development of classical resistance in Nosema apis is scarce.[2][3][4] However, studies have revealed a more complex interaction between this compound and Nosema ceranae. At concentrations below the recommended therapeutic dose, this compound can paradoxically lead to a significant increase in N. ceranae spore production, a phenomenon termed hyperproliferation.[1][4][5] This suggests that declining drug concentrations in a hive environment could inadvertently select for strains of N. ceranae that are not truly resistant but can thrive and proliferate under low-level drug pressure.

These application notes provide detailed protocols for the laboratory-based induction and selection of Nosema strains with reduced susceptibility to this compound, leveraging the principle of continuous exposure to sub-lethal concentrations. The methodologies described are intended to aid researchers in studying the mechanisms of resistance and in the development of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on Nosema ceranae and Nosema apis spore production, as reported in the literature. This data is crucial for designing experiments aimed at selecting for resistant or hyperproliferative strains.

Table 1: Effect of Various Concentrations of this compound on Nosema ceranae Spore Production in Honey Bees [4][5]

This compound Concentration (relative to recommended dose)This compound Concentration (mg/L)Mean Spore Count per Bee (x 10^6)Outcome
1.0x (Recommended Dose)25Below detection limitSuppression
0.04x1.0Significantly lower than controlSuppression
0.02x0.5Trending lower than controlPartial Recovery
0.01x0.25Similar to controlRelease from Suppression
0.002x0.05Significantly higher than controlHyperproliferation
0.001x - 0.0002x0.025 - 0.005Peak hyperproliferationStrong Hyperproliferation
0.00001x0.00025Significantly higher than controlHyperproliferation
0.0000033x0.0000825Not significantly different from controlNo significant effect
0x (Positive Control)0Baseline infectionUntreated

Table 2: Comparative Response of Nosema ceranae and Nosema apis to this compound [4][5]

This compound Concentration (relative to recommended dose)Nosema ceranae ResponseNosema apis Response
0.01xRelease from suppressionSignificantly suppressed
0.002xHyperproliferationRelease from suppression
≤0.002xHyperproliferationNo significant difference from control

Experimental Protocols

Protocol 1: In Vivo Selection of this compound-Resistant Nosema ceranae Strains in Honey Bees

This protocol describes a method for the selection of Nosema ceranae strains with reduced susceptibility to this compound through continuous exposure in a caged honey bee model.[8][9][10]

Materials:

  • Newly emerged adult honey bees (Apis mellifera)

  • Purified Nosema ceranae spores

  • This compound

  • 50% (w/v) sucrose solution

  • Cages for holding bees

  • Hemocytometer

  • Microscope

  • Incubator (33°C)[8]

Methodology:

  • Preparation of Nosema Spore Inoculum:

    • Purify Nosema ceranae spores from the midguts of heavily infected honey bees.[11]

    • Quantify the spore concentration using a hemocytometer.

    • Prepare a spore suspension in 50% sucrose solution to a final concentration of 1 x 10^6 spores/mL.[8]

  • Infection of Honey Bees:

    • Collect newly emerged adult bees and starve them for 2-3 hours.

    • Individually feed each bee a 5 µL droplet of the spore suspension (5,000 spores/bee).

    • House the infected bees in cages (30-50 bees per cage) and provide them with 50% sucrose solution ad libitum.

    • Maintain the cages in an incubator at 33°C.[8]

  • This compound Exposure and Selection:

    • Prepare a series of 50% sucrose solutions containing decreasing concentrations of this compound, starting from a sub-lethal concentration (e.g., 0.01x the recommended dose of 25 mg/L).

    • From day 3 post-infection, replace the sucrose solution in the cages with the this compound-containing solutions.

    • Maintain the bees on the this compound-sucrose solution for 10-14 days.

  • Serial Passage and Spore Amplification:

    • At the end of the exposure period, sacrifice the surviving bees and dissect their midguts.

    • Homogenize the midguts and purify the Nosema spores.

    • Quantify the spore yield.

    • Use the spores harvested from the this compound-treated bees to infect a new cohort of newly emerged bees.

    • Repeat the infection and selection cycle (steps 2-4) for multiple generations. With each passage, you can gradually increase the concentration of this compound to select for more resistant strains.

  • Assessment of Resistance:

    • After several passages, perform a dose-response assay to determine the EC50 (half-maximal effective concentration) of this compound for the selected Nosema strain compared to the parental (wild-type) strain.

    • Infect two groups of bees, one with the selected strain and one with the parental strain.

    • Expose subgroups of each infected group to a range of this compound concentrations.

    • After 10-14 days, quantify the spore load in each subgroup.

    • Compare the spore production at different drug concentrations between the selected and parental strains to confirm a shift in susceptibility.

Protocol 2: In Vitro Screening for this compound Resistance using a Cell Culture Model

This protocol provides a higher-throughput method for assessing the susceptibility of Nosema strains to this compound using an established insect cell line.[12][13][14]

Materials:

  • Lepidopteran cell line (e.g., Sf9 or Hi5)

  • Appropriate cell culture medium and supplements

  • Purified Nosema ceranae spores (parental and potentially resistant strains)

  • This compound

  • Multi-well cell culture plates

  • Fluorescent stain for microsporidia (e.g., Calcofluor White M2R)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Culture Maintenance:

    • Maintain the insect cell line according to standard protocols.

  • Infection of Cell Monolayers:

    • Seed the cells into multi-well plates and allow them to form a confluent monolayer.

    • Activate the Nosema spores by incubating them in an appropriate germination buffer.

    • Infect the cell monolayers with the activated spores at a predetermined multiplicity of infection (MOI).

  • This compound Treatment:

    • After allowing the spores to infect the cells for a few hours, remove the inoculum and replace it with fresh medium containing a serial dilution of this compound.

    • Include a no-drug control and a positive control (parental strain).

  • Assessment of Infection and Proliferation:

    • Incubate the plates for a period that allows for intracellular proliferation of the parasite (typically 4-6 days).

    • At the end of the incubation period, fix the cells.

    • Stain the cells with a fluorescent dye that specifically binds to chitin in the Nosema spore wall.

    • Quantify the number of infected cells or the fluorescence intensity in each well using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite proliferation for each concentration of this compound relative to the no-drug control.

    • Determine the EC50 value for the parental and selected Nosema strains. A significant increase in the EC50 for the selected strain indicates the development of resistance.

Visualizations

Fumagilin_B_Mechanism_of_Action cluster_Nosema Nosema Cell cluster_Hyperproliferation Hyperproliferation Hypothesis MetAP2 Methionine Aminopeptidase 2 (MetAP2) Protein_Synthesis Protein Synthesis & Maturation MetAP2->Protein_Synthesis Essential for Proliferation Parasite Proliferation Protein_Synthesis->Proliferation Leads to Fumagilin_B This compound Fumagilin_B->Inhibition Inhibition->MetAP2 Inactivates Low_Fumagilin_B Sub-lethal this compound Host_Stress Host Bee Physiological Stress Low_Fumagilin_B->Host_Stress Nosema_Response Nosema Stress Response & Overcompensation Host_Stress->Nosema_Response Increased_Spores Increased Spore Production Nosema_Response->Increased_Spores

Caption: Mechanism of this compound action and the hyperproliferation hypothesis.

In_Vivo_Resistance_Workflow start Start: Newly Emerged Bees & Nosema Spores infect Infect Bees with Nosema ceranae start->infect expose Expose to Sub-lethal this compound in Sucrose infect->expose passage Harvest Spores from Surviving Bees expose->passage reinfect Infect New Cohort of Bees (Serial Passage) passage->reinfect reinfect->expose Repeat Cycle assess Assess Resistance (EC50 Determination) reinfect->assess end Resistant Strain Isolated assess->end

Caption: In vivo workflow for selecting this compound-resistant Nosema.

In_Vitro_Screening_Workflow start Start: Insect Cell Culture & Nosema Spores seed Seed Cells in Multi-well Plate start->seed infect Infect Cell Monolayer with Activated Spores seed->infect treat Treat with Serial Dilutions of this compound infect->treat incubate Incubate for Parasite Proliferation treat->incubate stain Fix and Stain with Fluorescent Dye incubate->stain quantify Quantify Infection via Fluorescence stain->quantify analyze Analyze Data and Determine EC50 quantify->analyze end Resistance Profile Determined analyze->end

Caption: In vitro workflow for screening Nosema resistance to this compound.

References

Application Note: Utilizing Fumagilin B as a Positive Control for Anti-Angiogenesis Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both physiological and pathological conditions, including wound healing and tumor growth.[1][2] The development of anti-angiogenic therapies is a cornerstone of modern drug discovery, particularly in oncology. Robust and reproducible screening assays are critical for identifying and characterizing novel anti-angiogenic compounds. A key component of a reliable screening workflow is the use of a well-defined positive control to ensure assay validity and provide a benchmark for comparing the potency of test compounds.

Fumagilin B, an analog of the fungal metabolite fumagillin, is a potent and widely recognized anti-angiogenic agent, making it an ideal positive control.[3][4] Its mechanism of action is the specific and irreversible covalent binding to and inhibition of methionine aminopeptidase 2 (MetAP-2).[3][4][5][6] MetAP-2 is a critical enzyme for the proliferation of endothelial cells, the primary cell type involved in angiogenesis.[1][7] By inhibiting MetAP-2, this compound effectively halts endothelial cell proliferation and subsequent new blood vessel formation.[1] This application note provides detailed protocols for using this compound as a positive control in key in vitro and ex vivo anti-angiogenesis assays and presents expected quantitative data to guide researchers.

Mechanism of Action of this compound

This compound's anti-angiogenic activity stems from its highly specific interaction with MetAP-2. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function within endothelial cells. The irreversible inhibition of MetAP-2 by this compound disrupts these essential cellular processes, leading to a cytostatic effect on endothelial cells and a potent blockade of angiogenesis.[1][3][4]

This compound Mechanism of Action FumagilinB This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) FumagilinB->MetAP2 Covalently binds and inhibits ProteinProcessing N-terminal Methionine Cleavage MetAP2->ProteinProcessing Catalyzes ECProliferation Endothelial Cell Proliferation ProteinProcessing->ECProliferation Enables Angiogenesis Angiogenesis ECProliferation->Angiogenesis Leads to

Caption: this compound covalently inhibits MetAP-2, blocking protein processing and endothelial cell proliferation.

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the effect of compounds on the proliferation of endothelial cells, a fundamental step in angiogenesis.[8]

Endothelial Cell Proliferation Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Seed Seed Endothelial Cells (e.g., HUVECs) in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with Test Compounds, This compound (Positive Control), and Vehicle (Negative Control) Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate AddReagent Add Proliferation Reagent (e.g., MTT, XTT) Incubate->AddReagent Measure Measure Absorbance AddReagent->Measure

Caption: Workflow for the endothelial cell proliferation assay.

Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial growth medium.

  • Adhesion: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of your test compounds.

    • For the positive control, prepare serial dilutions of this compound (e.g., from 1 pM to 100 nM).

    • For the negative control, use the vehicle (e.g., 0.1% DMSO in medium).

    • Replace the medium in the wells with the prepared solutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Quantification: Add a cell proliferation reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell proliferation by 50%.[10]

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, mimicking a late stage of angiogenesis.[11][12]

Tube Formation Assay Workflow cluster_setup Plate Preparation cluster_seeding Cell Seeding and Treatment cluster_analysis Analysis Coat Coat 96-well plate with Basement Membrane Matrix (e.g., Matrigel) Polymerize Incubate at 37°C to allow polymerization Coat->Polymerize Seed Seed Endothelial Cells with Test Compounds, This compound (Positive Control), and Vehicle (Negative Control) Polymerize->Seed Incubate Incubate (4-18 hours) Seed->Incubate Image Image Tube Formation with a Microscope Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the extract and allow it to polymerize at 37°C for 30-60 minutes.[11]

  • Cell Seeding and Treatment:

    • Resuspend HUVECs in basal medium containing the test compounds, this compound (e.g., 10 nM), or vehicle.

    • Seed the cells onto the polymerized matrix at a density of 10,000-20,000 cells/well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours, or until a robust tubular network is observed in the vehicle-treated wells.

  • Imaging and Quantification:

    • Image the tube networks using an inverted microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.[11]

Ex Vivo Aortic Ring Assay

This ex vivo assay uses segments of the aorta to model the sprouting of new vessels from an existing blood vessel, providing a more physiologically relevant system.[13][14][15]

Methodology:

  • Aorta Excision: Euthanize a mouse and dissect the thoracic aorta.[13][16]

  • Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and section it into 1 mm thick rings.[13][16]

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[13][14]

  • Treatment: Add endothelial cell growth medium containing test compounds, this compound (e.g., 100 nM), or vehicle to the wells.

  • Incubation: Incubate the plate at 37°C for 7-14 days, replacing the medium every 2-3 days.

  • Analysis: Monitor and quantify the outgrowth of microvessels from the aortic rings over time using a microscope.

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis.[9][17][18]

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Treatment Application: Place a carrier (e.g., a sterile filter paper disc or sponge) soaked with the test compound, this compound (e.g., 1-10 µM), or vehicle onto the CAM.[9]

  • Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.

  • Analysis: Excise the CAM and quantify the formation of new blood vessels in the area of the carrier. This can be done by counting vessel branch points or using image analysis software.[9]

Data Presentation: Expected Results for this compound

The following table summarizes the typical effective concentrations of this compound in the described assays. These values can be used as a reference to validate assay performance.

AssayModel SystemParameterExpected Value
Endothelial Cell ProliferationHUVECsIC₅₀0.01 - 1 nM
Tube FormationHUVECs on MatrigelIC₅₀1 - 10 nM
Aortic Ring SproutingMouse Aorta in CollagenEffective Concentration10 - 100 nM
CAM AssayChick EmbryoEffective Concentration1 - 10 µM

Note: These values are approximate and may vary depending on the specific experimental conditions, cell lines, and reagent sources.

Conclusion

This compound is a highly effective and reliable positive control for a variety of anti-angiogenesis screening assays. Its potent and specific mechanism of action ensures consistent and reproducible results. The detailed protocols and expected data provided in this application note serve as a comprehensive guide for researchers to validate their assays and accurately assess the anti-angiogenic potential of novel therapeutic candidates.

References

Troubleshooting & Optimization

Fumagilin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fumagillin B, with a specific focus on overcoming its solubility challenges in aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of Fumagillin B solutions.

Problem: My Fumagillin B powder is not dissolving.

Answer:

Fumagillin B is poorly soluble in water.[1] To achieve dissolution, follow these steps:

  • Solvent Selection: Do not use water as the primary solvent. Organic solvents are required to create a stock solution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective.[2]

  • Concentration: Attempting to dissolve too much powder in a small volume of solvent will lead to saturation. Refer to the solubility data in the tables below to ensure you are working within the appropriate concentration range.

  • Gentle Warming: For certain solvents, gentle warming can aid dissolution. For instance, when preparing solutions for veterinary use with Fumagilin-B (a salt form), warming the water to 35-50°C (95-122°F) before adding the powder is recommended.[3][4][5][6] Caution: Do not heat solutions containing organic solvents like DMSO or DMF unless you are following a specific, validated protocol, as this can affect compound stability and introduce safety risks. Do not add Fumagillin B to syrups or solutions heated above 30°C (86°F).[4]

  • Agitation: Ensure thorough mixing. Vortexing or sonicating the solution can help break up powder clumps and facilitate dissolution. Continuous agitation is essential for creating a uniform medicated syrup.[4][5][7]

Problem: My Fumagillin B solution is cloudy or has formed a precipitate after dilution in aqueous media.

Answer:

Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the low aqueous solubility of Fumagillin B.

  • Initial Dilution: When diluting the stock solution, add the Fumagillin B stock dropwise to the aqueous buffer while vortexing. This rapid mixing can help prevent immediate precipitation.

  • Final Concentration: The final concentration in your aqueous solution may be too high. A common strategy is to prepare a 1:1 mixture of DMSO and a buffer like PBS (pH 7.2), which has a solubility of about 0.5 mg/mL.[2] If you are diluting into a purely aqueous solution, the final concentration will need to be significantly lower.

  • Media Components: Components in your cell culture media can interact with Fumagillin B, causing it to precipitate.[8][9] This can be caused by shifts in temperature, pH, or interactions with salts.[9]

  • Temperature: Temperature shifts, such as moving a solution from a warm incubator to room temperature, can cause dissolved components to fall out of solution. Avoid repeated freeze-thaw cycles.[9]

Below is a workflow to help diagnose and solve precipitation issues.

Diagram 1: Troubleshooting precipitation of Fumagillin B.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Fumagillin B?

Answer:

The best solvents for preparing high-concentration stock solutions are DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).[2] Both can dissolve Fumagillin B at concentrations up to 30 mg/mL.[2] Ethanol is a much poorer solvent, with a solubility of only 0.25 mg/mL.[2] For applications requiring lower organic solvent concentrations, a 1:1 mixture of DMSO and PBS (pH 7.2) can be used, which supports a solubility of 0.5 mg/mL.[2]

Q2: How should I prepare a stock solution of Fumagillin B?

Answer:

Follow the detailed protocol below for preparing a stock solution and subsequent working solutions.

Q3: How should I store Fumagillin B solutions?

Answer:

Store stock solutions in airtight containers at -20°C. Protect all solutions, including diluted working solutions, from light, as Fumagillin B is sensitive to UV degradation.[1][10] Medicated syrups should be used within 24 hours of preparation and not exposed to sunlight.[3]

Q4: What is the stability of Fumagillin B in different solutions?

Answer:

Fumagillin B is susceptible to both thermal and UV degradation.[1] Its stability is also influenced by pH. While specific data for Fumagillin B is limited, related compounds show greater stability at neutral to slightly basic pH compared to acidic conditions.[11] When protected from light, Fumagillin B in a sucrose syrup solution degrades by less than 15% over three weeks at temperatures below 22°C.[12]

Data and Protocols

Quantitative Solubility Data

The following table summarizes the solubility of Fumagillin B in various solvents.

SolventConcentration (mg/mL)Source
DMF30[2]
DMSO30[2]
DMSO:PBS (pH 7.2) (1:1)0.5[2]
Ethanol0.25[2]
WaterPoorly soluble[1]
Experimental Protocol: Preparation of Fumagillin B Stock and Working Solutions

This protocol describes the steps for preparing a 10 mg/mL stock solution in DMSO and diluting it to a final concentration for a cell culture experiment.

Diagram 2: Workflow for preparing Fumagillin B solutions.

Materials:

  • Fumagillin B powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stock Solution (10 mg/mL):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of Fumagillin B powder (e.g., 1 mg).

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration (e.g., for 1 mg of powder, add 100 µL of DMSO).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if dissolution is difficult.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C in a light-protected container.

  • Prepare Working Solution:

    • Warm the target aqueous solution (e.g., cell culture medium) to its intended use temperature (e.g., 37°C).

    • Add the required volume of the Fumagillin B stock solution drop-by-drop to the pre-warmed medium while gently vortexing. This helps to prevent precipitation.

    • Example Dilution: To prepare 10 mL of medium with a final Fumagillin B concentration of 10 µg/mL, add 10 µL of the 10 mg/mL stock solution to 9.99 mL of medium.

    • If required for your application, filter-sterilize the final working solution using a 0.22 µm syringe filter compatible with your solvent.

Mechanism of Action: Inhibition of MetAP2

Fumagillin's primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2).[13][14][15] This enzyme is critical for post-translational modification, specifically the removal of the initiator methionine from new proteins.[13] By forming a covalent bond with a histidine residue in the active site of MetAP2, Fumagillin permanently inactivates the enzyme.[1][13][15] This disruption of protein processing inhibits cell proliferation and angiogenesis (the formation of new blood vessels), which are key targets in cancer therapy.[13][16]

Fumagillin_Pathway cluster_process Protein Maturation cluster_outcome Cellular Outcomes fumagillin Fumagillin metap2 Methionine Aminopeptidase 2 (MetAP2) fumagillin->metap2 Covalent Binding & Irreversible Inhibition mature_protein Mature Protein (Met removed) nascent_protein Nascent Protein (with N-terminal Met) nascent_protein->mature_protein MetAP2 action proliferation Cell Proliferation & Angiogenesis mature_protein->proliferation Required for

Diagram 3: Fumagillin's inhibition of the MetAP2 pathway.

References

Technical Support Center: Fumagilin B Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Fumagilin B in culture media. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound activity over time Thermal Degradation: this compound is sensitive to heat and degrades more rapidly at higher temperatures.[1][2]- Prepare fresh stock solutions and media containing this compound for each experiment.- Store stock solutions at 4°C for short-term use (up to 4 weeks with ~12% loss) and below -60°C for long-term storage.[3][4]- Minimize the time culture media containing this compound is kept at 37°C.
Inconsistent experimental results Photodegradation: Exposure to light, particularly UV radiation, causes rapid degradation of this compound.[1][2][4] This degradation can be significant, with only about one-third of the molecule remaining after one day of light exposure.[2]- Protect all solutions containing this compound from light by using amber or opaque containers.[2][5]- Minimize exposure of culture plates/flasks to ambient light during incubation and handling.
Precipitation of this compound in media Poor Solubility: this compound has low water solubility.[1]- Use the dicyclohexylamine (DCH) salt form of this compound (Fumagilin-B®), which has increased water solubility.[1][6][7]- Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before adding it to the culture medium. Ensure the final solvent concentration is not toxic to the cells.
Variable drug efficacy at different media pH pH Instability: this compound degrades under both strong acidic (1 M HCl) and strong basic (1 M NaOH) conditions.[2] While standard culture media pH is typically stable, variations can affect stability.- Monitor and maintain the pH of the culture medium within the recommended physiological range (typically pH 7.2-7.4).- If experimental conditions require altering the pH, assess the stability of this compound under those specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions like culture media?

A1: The primary causes of this compound instability are degradation due to exposure to heat and light (photodegradation).[1][2][4] The molecule contains a tetraenedioic chromophore that is susceptible to isomerization upon exposure to UV light, leading to the formation of inactive "neofumagillin".[2] Thermal degradation also occurs, with the rate increasing at higher temperatures.[2]

Q2: How should I store my this compound stock solution to maximize its shelf-life?

A2: For long-term storage, Fumagillin B drug substance should be stored at temperatures below -60°C.[4] For short-term storage of a stock solution, it is recommended to store it at 4°C in a light-protected container.[3] Under these conditions, a solution of fumagillin was found to lose about 12% of its activity by week four.[3]

Q3: Is it better to use this compound powder or a pre-dissolved solution?

A3: It is generally recommended to prepare fresh solutions from powder for each set of experiments to ensure potency. Commercial formulations often contain this compound as the dicyclohexylamine (DCH) salt to improve solubility and stability.[1] If using a pre-dissolved solution, ensure it has been stored properly (refrigerated and protected from light) and is within its expiration date.

Q4: Can I pre-mix this compound into my culture medium and store it?

A4: It is not recommended to store culture medium pre-mixed with this compound for extended periods. The stability of this compound in solution can be compromised over time, even when refrigerated.[3][8] For optimal and consistent results, add freshly prepared this compound solution to the culture medium immediately before use. Medicated syrup for veterinary use should be fed within 24 hours of preparation.[6][7]

Q5: How can I verify the concentration of active this compound in my culture medium during an experiment?

A5: The concentration of Fumagillin B and its degradation products can be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[3][9][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for use in cell culture experiments.

Materials:

  • This compound (dicyclohexylamine salt form recommended)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Further dilute the DMSO stock solution with sterile water or PBS to a working stock concentration.

  • Aliquot the working stock solution into sterile, amber or opaque microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or below -60°C for long-term storage.

Protocol 2: Assessing this compound Stability in Culture Medium

Objective: To determine the degradation rate of this compound in a specific culture medium under experimental conditions.

Materials:

  • Culture medium of interest (e.g., DMEM, RPMI-1640)

  • This compound stock solution

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)

  • HPLC system with a C18 column or ELISA kit for this compound

  • Sterile, opaque tubes

Methodology:

  • Prepare the culture medium containing the desired final concentration of this compound.

  • Dispense the medium into multiple sterile, opaque tubes.

  • Collect a sample at time zero (T=0) for immediate analysis.

  • Place the remaining tubes in a cell culture incubator.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Analyze the concentration of this compound in each sample using HPLC or ELISA.

  • Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.

Data Presentation

Table 1: Effect of Temperature and Light on this compound Stability in an Ophthalmic Solution

Storage Condition % Loss of Initial Concentration (Week 1) % Loss of Initial Concentration (Week 4)
25°C, Exposed to Light17-30%Not Reported
25°C, Protected from Light17-30%Not Reported
4°C, Protected from LightNot Reported~12%

Data adapted from a study on the stability of fumagillin in an extemporaneously prepared ophthalmic solution.[3]

Visualizations

FumagilinB_Degradation_Pathway Fumagilin_B This compound (Active) Neofumagillin Neofumagillin (Inactive) Fumagilin_B->Neofumagillin UV Light (Isomerization) Other_Degradation Other Degradation Products Fumagilin_B->Other_Degradation Heat, Extreme pH

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Media Prepare Culture Medium with this compound Dispense Dispense into Opaque Tubes Prep_Media->Dispense T0 T=0 Sample (Baseline) Dispense->T0 Immediate Incubate Incubate at 37°C Dispense->Incubate Analysis Quantify this compound (HPLC/ELISA) T0->Analysis Timepoints Collect Samples at Various Timepoints Incubate->Timepoints Timepoints->Analysis Plot Plot Concentration vs. Time Analysis->Plot

Caption: Workflow for assessing this compound stability.

References

Fumagilin B degradation kinetics under light and temperature stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Fumagilin B under light and temperature stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound?

A1: this compound is susceptible to degradation from two primary environmental factors: light and temperature. Exposure to light, particularly UV radiation, causes rapid photodegradation. Elevated temperatures also lead to thermal degradation, although generally at a slower rate than photodegradation. The presence of oxygen can also influence the degradation pathway and kinetics.

Q2: What is the general stability of this compound under typical storage conditions?

A2: this compound is inherently unstable and requires specific storage conditions to minimize degradation. Significant degradation can occur even in a freezer; therefore, for long-term storage of the pure drug substance, temperatures below -60°C are recommended.[1] For formulated products, such as in honey or sugar syrup, degradation is also a concern. In honey, the half-life of fumagillin is approximately 246 days when stored at 21°C in the dark, but this drops to only 3 days when exposed to light at the same temperature.

Q3: What are the known degradation products of this compound?

A3: The degradation of this compound can lead to the formation of several products. The primary degradation pathway involves the hydrolysis of the epoxide ring in the cyclohexane structure, which can result in the formation of dihydroxyfumagillin. Further hydrolysis of the ester linkage can yield fumagillol.

Q4: What analytical techniques are most suitable for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying this compound and its degradation products. HPLC systems are typically equipped with a UV/Vis diode array detector (DAD) or a mass spectrometer (MS) for detection. A C18 reversed-phase column is frequently used for separation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results in photostability studies.
  • Possible Cause 1: Inadequate control of the light source.

    • Troubleshooting Tip: Ensure a consistent and well-characterized light source. The ICH Q1B guideline recommends a light source that produces a combination of UV and visible light, with an exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter. Use a calibrated lux/UV meter to monitor the light intensity and duration of exposure.

  • Possible Cause 2: Sample container is not inert or is permeable to light.

    • Troubleshooting Tip: Use amber glass vials or wrap clear vials in aluminum foil to protect samples from light, especially for control samples. Ensure the container material does not interact with this compound or the solvent.

  • Possible Cause 3: Degradation during sample preparation and analysis.

    • Troubleshooting Tip: To minimize degradation before and during analysis, prepare samples under red light or in a dark room. Use amber vials for the autosampler. Analyze samples as quickly as possible after preparation.

Issue 2: Poor peak shape or resolution in the HPLC chromatogram.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Tip: Optimize the mobile phase. A common mobile phase for this compound analysis is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). Adjust the gradient and the buffer pH to improve peak shape and resolution.

  • Possible Cause 2: Column degradation or contamination.

    • Troubleshooting Tip: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column with a strong solvent or replacing it.

  • Possible Cause 3: Co-elution of degradation products.

    • Troubleshooting Tip: Adjust the HPLC method parameters, such as the gradient profile, flow rate, or column temperature, to improve the separation of this compound from its degradation products. Consider using a different column chemistry if co-elution persists.

Issue 3: Mass balance issues in degradation studies (sum of parent drug and degradation products is not close to 100%).
  • Possible Cause 1: Formation of non-chromophoric or volatile degradation products.

    • Troubleshooting Tip: If using UV detection, some degradation products may lack a chromophore and will not be detected. Use a mass spectrometer (MS) detector to identify and quantify all potential degradation products. Volatile products may be lost during the experiment; consider using sealed containers if this is suspected.

  • Possible Cause 2: Inaccurate quantification of degradation products.

    • Troubleshooting Tip: If authentic standards for the degradation products are not available, their response factors in the UV or MS detector may differ from that of this compound. This can lead to inaccurate quantification. If possible, isolate and purify the major degradation products to determine their response factors.

  • Possible Cause 3: Adsorption of the analyte to the container surface.

    • Troubleshooting Tip: Test for and prevent adsorption by using silanized glass vials or by adding a small amount of a competing agent to the sample solution.

Data on Degradation Kinetics

The following tables summarize the available quantitative data on the degradation kinetics of this compound.

Table 1: Thermal Degradation of this compound in Honey

Storage Temperature (°C)Storage ConditionsHalf-life (t½)
21Dark246 days
34Dark141 days

Table 2: Photodegradation of this compound in Honey

Storage Temperature (°C)Storage ConditionsHalf-life (t½)Notes
21Exposed to Light3 daysComplete degradation observed after 30 days.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute the stock solution to the desired concentration for the study (e.g., 10 µg/mL) using the same solvent or a relevant matrix (e.g., sugar syrup).

  • Light Exposure:

    • Transfer the sample solution into clear, sealed quartz or borosilicate glass vials.

    • Prepare control samples by wrapping identical vials in aluminum foil to protect them from light.

    • Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.

    • Expose the samples to a controlled light intensity and temperature for a defined period.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Forced Thermal Degradation Study of this compound in Solid State
  • Sample Preparation: Accurately weigh a known amount of solid this compound into open glass vials.

  • Thermal Stress:

    • Place the vials in a calibrated oven at a constant, elevated temperature (e.g., 40°C, 50°C, 60°C).

    • For studies in the absence of air, place the vials in a desiccator under a nitrogen atmosphere before placing them in the oven.

    • Store control samples at a reference temperature (e.g., 5°C) in the dark.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from the oven.

  • Analysis:

    • Dissolve the contents of the vial in a known volume of a suitable solvent.

    • Analyze the resulting solution using a validated HPLC method.

  • Data Analysis: Determine the degradation rate at each temperature. The activation energy (Ea) for the thermal degradation can be calculated using the Arrhenius equation by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T).

Visualizations

FumagilinB_Degradation_Workflow cluster_stress Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis Light Light Exposure (ICH Q1B) HPLC HPLC Analysis (C18 Column, UV/MS Detection) Light->HPLC Sample at Time Points Temp Temperature Stress (e.g., 40-70°C) Temp->HPLC Sample at Time Points Prep Prepare this compound Solution (e.g., in syrup or solvent) Prep->Light Expose to Stress Prep->Temp Expose to Stress Data Data Analysis (Kinetics, Half-life) HPLC->Data Quantify

Caption: Experimental workflow for studying this compound degradation.

FumagilinB_Degradation_Pathway FumagilinB This compound Photo_Deg Photodegradation (Isomerization of tetraenedioic chromophore) FumagilinB->Photo_Deg Light Thermal_Deg Thermal Degradation FumagilinB->Thermal_Deg Heat Hydrolysis Hydrolysis FumagilinB->Hydrolysis Other Other Degradation Products Photo_Deg->Other Thermal_Deg->Other Dihydroxy Dihydroxyfumagillin Hydrolysis->Dihydroxy Epoxide opening Fumagillol Fumagillol Dihydroxy->Fumagillol Ester cleavage

Caption: Simplified proposed degradation pathways for this compound.

References

troubleshooting inconsistent results in Fumagilin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Fumagilin B.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound experiments.

Question: My experimental results with this compound are inconsistent. What are the most common causes?

Inconsistent results with this compound can often be traced back to several key factors related to its stability, preparation, and the experimental setup itself. The most common causes include:

  • Degradation of this compound: The compound is highly sensitive to light and heat.[1][2][3] Exposure to sunlight or even fluorescent room light can cause rapid degradation.[1]

  • Improper Preparation and Dosage: Inaccurate preparation of this compound solutions can lead to incorrect dosages. The compound's effectiveness is highly dependent on its concentration.[4][5]

  • Sub-optimal Treatment Conditions: The timing and method of application can significantly impact the efficacy of this compound.[2][6]

  • Off-Target Effects: this compound can have effects on host cells or organisms, not just the intended target.[6][7][8] Its commercial formulation also contains dicyclohexylamine (DCH), which is biologically active.[9][10]

Question: How can I minimize the degradation of this compound during my experiments?

To ensure the stability of this compound, follow these guidelines:

  • Protect from Light: Fumagillin B is extremely unstable when exposed to light.[1] Its half-life can be as short as 3 days when exposed to light at 21°C, with complete decomposition observed after 30 days under the same conditions.[9] Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil.[11] Avoid exposure to direct sunlight and minimize exposure to fluorescent room lighting.[1]

  • Control Temperature: Heat can also degrade this compound.[2][3] When preparing solutions, it is best to dissolve the compound in warm (35-50°C) water before adding it to your experimental medium, but do not incorporate it into hot solutions.[12] For long-term storage, consult the manufacturer's recommendations, which typically involve refrigeration or freezing.

Question: What is the correct way to prepare this compound for an experiment?

Proper preparation is crucial for obtaining consistent results. Here is a general protocol:

  • Bring this compound powder and the solvent (e.g., demineralized water) to room temperature.

  • For best results, dissolve this compound in a small amount of warm (35-50°C) water first.[12]

  • Once dissolved, this stock solution can be added to your final medium (e.g., cell culture media, sugar syrup).

  • Ensure thorough mixing to achieve a uniform distribution of the compound.[3]

  • Prepare fresh solutions for each experiment and do not store medicated media for more than 24 hours unless stability under your specific conditions has been verified.[3]

Question: My results show an unexpected increase in pathogen load at low concentrations of this compound. Is this possible?

Yes, this paradoxical effect has been observed. Studies on Nosema ceranae have shown that very low concentrations of this compound, which may occur as the drug degrades over time, can lead to a hyperproliferation of the pathogen.[5] This suggests that using concentrations that are too low or allowing the compound to degrade can not only be ineffective but may also worsen the infection.[5] It is therefore critical to maintain an effective concentration throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound's primary mechanism of action is the irreversible inhibition of the enzyme Methionine Aminopeptidase 2 (MetAP2).[6][7][10][13][14] MetAP2 is responsible for removing the initiator methionine from newly synthesized proteins, a crucial step in protein maturation and function.[13] By inhibiting MetAP2, this compound disrupts protein processing, which in turn affects cellular signaling pathways and can inhibit processes like angiogenesis (the formation of new blood vessels) and fungal replication.[13]

Q2: Are there any known off-target effects of this compound I should be aware of?

Yes, this compound can have off-target effects. Since MetAP2 is a ubiquitous enzyme, this compound can also affect host cells.[8] In honey bees, for example, it has been shown to alter the gut microbiome and potentially reduce lifespan.[6][7][8] Additionally, the commercial formulation, Fumagilin-B®, is a salt of fumagillin and dicyclohexylamine (DCH).[9][10] DCH is itself a biologically active compound with potential genotoxic and tumorigenic properties, which could be a confounding factor in experiments.[7][9]

Q3: What are the key differences in efficacy between this compound and its analogs?

Several analogs of fumagillin have been developed and tested. While some semi-synthetic analogs and other MetAP2 inhibitors have shown biological activity against targets like Nosema ceranae, none have been as effective as this compound itself in direct comparisons.[7]

Data and Protocols

Quantitative Data Summary

Table 1: Stability of this compound under Various Conditions

ConditionHalf-LifeNotesSource
21°C in darkness246 daysStored in honey.[9]
34°C in darkness368 days (for DCH)Half-life for Fumagillin itself is shorter at higher temperatures.[9]
21°C with light exposure3 daysStored in honey. Complete decomposition observed after 30 days.[9]
Sunlight exposureSeconds to minutesIn 50% ethanol solution.[1]

Table 2: Efficacy of this compound Against Nosema ceranae in Honey Bees

Treatment GroupMean Spore Abundance (million spores/bee)Bee MortalitySource
Fumagilin-B® Treated (Live Bees)3.21 ± 2.1924%[15]
Fenbendazole Treated (Live Bees)0.36 ± 1.18Not specified, but higher survival probability than control.[15]
Untreated Control (Infected)Not directly stated, but bee survival was only 20%.80%[15]
Untreated Control (Spring)1.7Not specified.[6]
Fumagilin-B® Treated (Spring)< 0.5Not specified.[6]
Experimental Protocols

Protocol 1: General Preparation of this compound for In Vitro Experiments

  • Reagents and Materials:

    • This compound (dicyclohexylamine salt)

    • Sterile, demineralized water

    • Target cell culture medium

    • Sterile, light-blocking containers (e.g., amber tubes)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile environment.

    • Prepare a stock solution by dissolving the powder in a small volume of sterile, demineralized water pre-warmed to 35-50°C.[12] Vortex gently until fully dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Determine the concentration of the stock solution.

    • Perform serial dilutions of the stock solution in the target cell culture medium to achieve the desired final concentrations for the experiment.

    • Add the medicated medium to the cell cultures immediately after preparation.

    • Incubate the cultures under standard conditions, ensuring they are protected from light.

Protocol 2: In Vivo Administration of this compound to Honey Bees for Nosema Control Studies

  • Reagents and Materials:

    • Fumagilin-B®

    • Sucrose

    • Water

    • Bee cages

    • Gravity feeders

  • Procedure:

    • Prepare a 50% (w/v) sucrose solution by dissolving sucrose in water.

    • Calculate the amount of Fumagilin-B® needed for the desired final concentration (a typical concentration is 26.4 mg/L of fumagillin).[11]

    • In a separate container, dissolve the Fumagilin-B® powder in a small amount of warm water (35-50°C).[12]

    • Add the dissolved Fumagilin-B® solution to the larger volume of sucrose syrup and mix thoroughly.[3]

    • Place the bees in experimental cages and provide the medicated syrup via gravity feeders.[15]

    • For the control group, provide a sucrose solution without Fumagilin-B®.

    • Keep the cages in a controlled environment (incubator) and monitor food consumption and bee mortality daily.

    • At predetermined time points, sample bees for analysis of Nosema spore load.

Visualizations

Signaling Pathways and Workflows

FumagilinB_Mechanism This compound Mechanism of Action cluster_protein_synthesis Protein Synthesis cluster_inhibition Inhibition Pathway cluster_cellular_effects Downstream Cellular Effects Nascent Polypeptide Nascent Polypeptide MetAP2 MetAP2 Nascent Polypeptide->MetAP2 Methionine Cleavage Mature Protein Mature Protein MetAP2->Mature Protein Inhibited_MetAP2 Inhibited MetAP2 Fumagilin_B This compound Fumagilin_B->MetAP2 Irreversible Inhibition Disrupted_Protein_Function Disrupted Protein Function Inhibition_of_Angiogenesis Inhibition of Angiogenesis Disrupted_Protein_Function->Inhibition_of_Angiogenesis Antifungal_Effect Antifungal Effect Disrupted_Protein_Function->Antifungal_Effect

Caption: Mechanism of this compound inhibiting the MetAP2 enzyme.

Experimental_Workflow This compound Efficacy Study Workflow prep 1. Prepare this compound (Protect from light/heat) groups 2. Set Up Experimental Groups (Control, Treated) prep->groups application 3. Administer Treatment groups->application incubation 4. Incubate Under Controlled Conditions application->incubation monitoring 5. Monitor Daily (e.g., mortality, phenotype) incubation->monitoring sampling 6. Collect Samples at Time Points monitoring->sampling analysis 7. Analyze Endpoints (e.g., spore count, protein levels) sampling->analysis results 8. Data Interpretation analysis->results

Caption: A generalized workflow for a this compound efficacy experiment.

Troubleshooting_Flowchart Troubleshooting Inconsistent this compound Results start Inconsistent Results Observed check_stability Was this compound protected from light and heat? start->check_stability remedy_stability Action: Prepare fresh stock. Use light-blocking containers. Control temperature. check_stability->remedy_stability No check_prep Was the solution prepared freshly and mixed thoroughly? check_stability->check_prep Yes stability_yes Yes stability_no No remedy_stability->check_prep remedy_prep Action: Ensure complete dissolution and homogenous mixing before application. check_prep->remedy_prep No check_conc Is the concentration in the optimal range? (Too low can have paradoxical effects) check_prep->check_conc Yes prep_yes Yes prep_no No remedy_prep->check_conc remedy_conc Action: Perform dose-response curve. Verify stock concentration. check_conc->remedy_conc No check_off_target Consider off-target effects on host or from DCH. Run additional controls. check_conc->check_off_target Yes conc_yes Yes conc_no No

References

Technical Support Center: Fumagillin B In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fumagillin B at high concentrations in vitro.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during in vitro experiments with Fumagillin B, particularly concerning its cytotoxic effects at high concentrations.

Q1: Why are my cells showing reduced proliferation but not significant cell death after treatment with Fumagillin B?

A1: Fumagillin B is a well-known inhibitor of methionine aminopeptidase 2 (MetAP2). Inhibition of this enzyme primarily leads to cell cycle arrest, particularly in the G1 phase, which manifests as a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). At lower concentrations, you should expect to see a decrease in cell number over time compared to untreated controls, without a significant increase in markers of cell death.

Q2: At what concentration does Fumagillin B switch from a cytostatic to a cytotoxic effect?

A2: The transition from a primarily cytostatic to a cytotoxic effect is cell-line dependent and can be influenced by the expression levels of MetAP2. For instance, in human mesothelioma cells, which express high levels of MetAP2, Fumagillin B was shown to induce apoptosis with an IC50 of approximately 0.1 µg/mL.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the concentration at which you observe significant cytotoxicity.

Q3: I am observing unexpected variability in my results. What could be the cause?

A3: Fumagillin B is susceptible to degradation, particularly by light and temperature.[2] Ensure that your stock solutions are stored protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. Additionally, the solubility of Fumagillin B is poor in aqueous solutions but can be improved in organic solvents like DMSO.[2] Ensure the compound is fully dissolved before adding it to your cell culture medium and that the final DMSO concentration is not toxic to your cells.

Q4: How can I distinguish between apoptosis and necrosis induced by high concentrations of Fumagillin B?

A4: To differentiate between these two modes of cell death, a combination of assays is recommended:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3, -7, -9) can confirm the involvement of the apoptotic pathway.

  • Morphological Analysis: Using microscopy to observe cellular morphology can provide clues. Apoptotic cells typically show membrane blebbing, chromatin condensation, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.

  • Western Blotting: Analyze the expression of key apoptosis-related proteins such as Bcl-2. Inhibition of MetAP2 by Fumagillin B has been shown to downregulate Bcl-2 expression in human mesothelioma cells.[1]

Q5: My MTT assay results are showing a black precipitate and giving an "OVER" reading on the plate reader. What is happening?

A5: A black precipitate in an MTT assay can indicate contamination, but if it only appears after adding the MTT reagent, it could be a chemical interaction between Fumagillin B and the MTT dye, especially at high concentrations. To troubleshoot this:

  • Wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any residual Fumagillin B.

  • Reduce the concentration of the MTT reagent or the incubation time.

  • Consider using an alternative viability assay such as the MTS assay, which produces a soluble formazan product, or a luciferase-based ATP assay (e.g., CellTiter-Glo®).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Fumagillin B in different cell types. Note the variability in IC50 values depending on the cell line and the assay used.

Cell Line/OrganismAssay TypeIC50Reference
Human Mesothelioma Cells[³H]-thymidine uptake (Proliferation)~0.1 µg/mL[1]
Entamoeba histolyticaGrowth Inhibition69.0 ± 1.3 nM[3]
Turkey LymphocytesMTT (Cytotoxicity)0.4-5 µg/mL (for Fumonisin B1/B2)[4]

Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity Screening of Fumagillin B

This protocol is a standard method for assessing cell viability and can be adapted for use with Fumagillin B.

Materials:

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Fumagillin B stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Fumagillin B in complete medium. Remove the old medium from the wells and add 100 µL of the Fumagillin B dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Fumagillin B concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis Differentiation

This protocol outlines the steps for distinguishing between apoptotic and necrotic cells using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Fumagillin B stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Fumagillin B (including a vehicle control) for the desired time.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add Fumagillin B to Cells incubation_24h->add_treatment fumagillin_prep Prepare Fumagillin B Dilutions fumagillin_prep->add_treatment incubation_treatment Incubate (24-72h) add_treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability

Caption: Workflow for assessing Fumagillin B cytotoxicity using an MTT assay.

Fumagillin_Signaling_Pathway fumagillin Fumagillin B (High Concentration) metap2 MetAP2 fumagillin->metap2 Inhibition bcl2 Bcl-2 Expression metap2->bcl2 Downregulation telomerase Telomerase Activity metap2->telomerase Reduction mitochondria Mitochondrial Damage bcl2->mitochondria Leads to caspases Caspase Activation mitochondria->caspases Leads to apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for Fumagillin B-induced apoptosis.

Troubleshooting_Logic start Unexpected Results with Fumagillin B decision1 Low Cytotoxicity Observed? start->decision1 decision2 High Variability in Replicates? decision1->decision2 No outcome1a Fumagillin B is primarily cytostatic. Increase concentration or incubation time. decision1->outcome1a Yes decision3 MTT Assay Issues? decision2->decision3 No outcome2 Check Fumagillin B stability (light/temp). Ensure complete solubilization in DMSO. decision2->outcome2 Yes outcome3 Wash cells before adding MTT. Consider alternative viability assays (MTS, ATP-based). decision3->outcome3 Yes outcome1b Consider using a proliferation assay (e.g., BrdU) instead of a viability assay. outcome1a->outcome1b

Caption: Troubleshooting flowchart for common Fumagillin B in vitro issues.

References

Fumagillin-B Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Fumagillin-B in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the unintended consequences of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fumagillin-B?

Fumagillin-B is a mycotoxin produced by the fungus Aspergillus fumigatus.[1][2] Its primary and well-documented mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease essential for post-translational modification of proteins in eukaryotic cells.[1][2][3][4][5][6][7] Fumagillin binds covalently to a specific histidine residue (His-231) in the active site of MetAP2, leading to its permanent inactivation.[3][6] This inhibition disrupts protein processing, which in turn affects angiogenesis, cell proliferation, and other crucial cellular pathways.[3]

Q2: Beyond MetAP2 inhibition, what are the known off-target effects of Fumagillin-B in cell-based assays?

Fumagillin-B exhibits several off-target effects that can confound experimental results:

  • Cytotoxicity: It can reduce cell viability and proliferation in a variety of cell lines, including mammalian cells like lung epithelial cells (A549) and macrophages (RAW 264.7).[8][9]

  • Genotoxicity: Studies have indicated that Fumagillin-B possesses genotoxic and tumorigenic properties.[10][11]

  • Alteration of Host Cell Proteome: At concentrations that may not effectively inhibit the target organism, Fumagillin-B can still alter the structural and metabolic protein profiles of host cells.[4]

  • Immunosuppression: The commercial formulation of Fumagillin-B contains dicyclohexylamine (DCH) salt, which has been shown to induce an immune-suppressive response.[12][13]

  • Cellular Stress: Fumagillin-B can induce cellular stress responses.[3] However, one study on honey bees showed an absence of fumagillin-induced oxidative stress.[14]

Q3: Can Fumagillin-B have paradoxical effects on the target organism?

Yes. In studies involving the microsporidian pathogen Nosema ceranae, declining or very low concentrations of fumagillin were found to paradoxically increase spore production, potentially exacerbating the infection rather than suppressing it.[4]

Troubleshooting Guide

Problem 1: I'm observing unexpected cytotoxicity or reduced cell proliferation in my control (non-target) cells treated with Fumagillin-B.

  • Possible Cause: Fumagillin-B is known to have cytotoxic effects on various cell types, not just the intended target. This is likely due to the inhibition of the host cell's own MetAP2, which is essential for cell viability and growth.[1][7][8][9]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the cytotoxic concentration of Fumagillin-B for your specific cell line. This will help you identify a concentration that inhibits the target without causing excessive toxicity to the host cells.

    • Use a Lower Concentration: If possible, lower the concentration of Fumagillin-B to a level that is still effective against your target but has minimal impact on the host cells.

    • Consider the Formulation: Be aware that the dicyclohexylamine (DCH) salt in Fumagilin-B formulations can also contribute to toxicity.[1][12] If possible, investigate the effects of the DCH salt alone as a control.

    • Alternative Compounds: If cytotoxicity remains an issue, consider screening for alternative MetAP2 inhibitors that may have a better therapeutic window.[10]

Problem 2: My experimental results are inconsistent, particularly at lower concentrations of Fumagillin-B.

  • Possible Cause: Fumagillin-B can have paradoxical effects at low concentrations, particularly in the context of certain pathogens like Nosema ceranae, where it can stimulate proliferation.[4] Additionally, fumagillin can degrade over time, especially at higher temperatures, leading to varying effective concentrations.[15]

  • Troubleshooting Steps:

    • Verify Concentration: If possible, use a method like UHPLC to confirm the concentration of fumagillin in your culture medium over the course of the experiment.[8]

    • Fresh Preparation: Always prepare fresh solutions of Fumagillin-B for each experiment to avoid degradation products that might have different activities.

    • Broad Concentration Range: Test a wide range of Fumagillin-B concentrations, including very low doses, to identify any potential paradoxical effects in your experimental system.

Problem 3: I am seeing changes in cellular pathways that are not directly related to MetAP2's primary function.

  • Possible Cause: The inhibition of MetAP2 can have broad downstream effects on various cellular pathways, including cell cycle regulation, apoptosis, and stress responses.[3] Fumagillin has also been shown to have a negligible effect on the canonical Wnt/β-catenin pathway but does inhibit noncanonical Wnt signaling.[16]

  • Troubleshooting Steps:

    • Pathway Analysis: Conduct a thorough analysis of the signaling pathways that might be affected by disruptions in protein processing.

    • Control Experiments: Design control experiments to differentiate between the direct effects of MetAP2 inhibition and other off-target effects. This could involve using cells with silenced MetAP2 expression.

    • Literature Review: Consult the literature for known downstream effects of MetAP2 inhibition in your specific cellular context.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of Fumagillin-B.

Table 1: Cytotoxic and Proliferative Effects of Fumagillin-B on Mammalian Cell Lines

Cell LineConcentration (µg/mL)EffectReference
A549 (Lung Epithelial)0.5, 1, 2Decreased electron transport chain activity[8]
A549 (Lung Epithelial)0.5, 1, 2Delayed proliferation (wound healing assay)[8]
RAW 264.7 (Macrophages)1, 2Significantly lower electron transport chain activity[8]
RAW 264.7 (Macrophages)0.5, 1, 2Significant reduction in cell viability[8]
RAW 264.7 (Macrophages)0.5, 1, 2Reduced proliferation (CFSE assay)[8]

Table 2: Genotoxic Effects of Fumagillin-B in vivo (Mouse Model)

Dose (mg/kg body weight)Effect on Mitotic Index (MI)Frequency of Micronuclei (MN)Reference
25Significant decreaseSignificant increase[11]
50Significant decreaseSignificant increase[11]
75Significant decreaseSignificant increase[11]

Experimental Protocols

1. MTT Assay for Cellular Activity (Electron Transport Chain Activity)

This protocol is adapted from a study on the effects of fumagillin on A549 and RAW 264.7 cells.[8]

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Fumagillin-B (e.g., 0.5, 1, and 2 µg/mL) and a vehicle control for 24 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express the results as a percentage of the control (untreated cells).

2. Wound Healing Assay for Cell Proliferation and Migration

This protocol is based on a method used to assess the inhibitory capacity of fumagillin on A549 epithelial cells.[8]

  • Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Create a "wound" in the monolayer by scratching it with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of Fumagillin-B (e.g., 0.5, 1, or 2 µg/mL) or a vehicle control.

  • Image the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).

  • Quantify the wound closure area over time to assess cell migration and proliferation.

Visualizations

Fumagillin_Mechanism_of_Action cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Effect Fumagillin Fumagillin-B Inhibition Fumagillin->Inhibition MetAP2 Methionine Aminopeptidase 2 (MetAP2) Processed_Protein Processed Protein (Methionine removed) MetAP2->Processed_Protein processing Nascent_Protein Nascent Protein (with N-terminal Methionine) Nascent_Protein->MetAP2 substrate Cellular_Functions Normal Cellular Functions (Angiogenesis, Proliferation) Processed_Protein->Cellular_Functions Inhibition->MetAP2 Irreversible Inhibition

Caption: On-target and off-target mechanism of Fumagillin-B.

Fumagillin_Troubleshooting_Workflow Start Unexpected Experimental Outcome with Fumagillin-B Q1 Is unexpected cytotoxicity observed? Start->Q1 A1_1 Perform Dose-Response Curve Q1->A1_1 Yes Q2 Are results inconsistent, especially at low concentrations? Q1->Q2 No A1_2 Lower Fumagillin-B Concentration A1_1->A1_2 A1_3 Consider Formulation Effects (DCH Salt) A1_2->A1_3 A1_3->Q2 A2_1 Verify Concentration (e.g., UHPLC) Q2->A2_1 Yes Q3 Are unrelated signaling pathways affected? Q2->Q3 No A2_2 Use Freshly Prepared Solutions A2_1->A2_2 A2_3 Test a Broad Concentration Range A2_2->A2_3 A2_3->Q3 A3_1 Conduct Pathway Analysis Q3->A3_1 Yes End Refined Experimental Design Q3->End No A3_2 Use MetAP2 Silencing as a Control A3_1->A3_2 A3_2->End

Caption: Troubleshooting workflow for Fumagillin-B experiments.

References

Technical Support Center: Optimizing Fumagilin B for Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fumagilin B and its analogs for anti-angiogenic research. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing the concentration of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's anti-angiogenic effect?

A1: this compound and its synthetic analog, TNP-470, exert their anti-angiogenic effects by irreversibly binding to and inhibiting Methionine Aminopeptidase 2 (MetAP-2), a key enzyme involved in protein modification.[1][2] This inhibition leads to the arrest of endothelial cell proliferation, a critical step in angiogenesis. The mechanism involves the activation of the p53 tumor suppressor pathway, leading to an accumulation of the cyclin-dependent kinase inhibitor p21, which in turn blocks cell cycle progression in the G1 phase.[3][4]

Q2: What is the difference between this compound and TNP-470?

A2: TNP-470 (also known as AGM-1470) is a synthetic analog of this compound. It was developed to have greater stability and potency as an anti-angiogenic agent with fewer side effects compared to the parent compound.[5] For research purposes, TNP-470 is often used due to its well-characterized activity and stability.

Q3: How should I prepare and store a this compound or TNP-470 stock solution?

A3: this compound and TNP-470 are typically dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: At what concentrations does this compound exhibit anti-angiogenic effects versus cytotoxic effects?

A4: this compound and its analogs exhibit a biphasic dose-response. At lower concentrations, they are cytostatic, meaning they inhibit cell proliferation without causing cell death. At much higher concentrations, they become cytotoxic, leading to cell death. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), TNP-470 has been shown to be cytostatic with an IC50 of 15 pg/mL and complete inhibition of proliferation between 300 pg/mL and 3 µg/mL.[6][7] Cytotoxic effects were observed at concentrations of 30 µg/mL and higher.[6][7] It is crucial to determine the optimal cytostatic concentration range for your specific cell type and assay to study anti-angiogenesis without confounding cytotoxic effects.

Troubleshooting Guide

Problem 1: I am not observing an anti-angiogenic effect at my tested concentrations.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations (e.g., from pM to µM) to identify the effective window for your specific endothelial cell type.

  • Possible Cause: The compound has degraded.

    • Solution: Ensure your stock solution is stored correctly in aliquots at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. The stability of fumagillin can be affected by temperature and UV radiation.[8]

  • Possible Cause: The experimental assay is not sensitive enough.

    • Solution: Optimize your assay conditions. For example, in a tube formation assay, ensure the Matrigel is properly solidified and that the endothelial cells are healthy and at the correct density. In a wound healing assay, ensure a consistent scratch width and appropriate imaging time points.

Problem 2: I am observing high levels of cell death in my experiments.

  • Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.

    • Solution: As mentioned, this compound has a biphasic effect.[6][7] Reduce the concentration to a cytostatic range. You can differentiate between cytostatic and cytotoxic effects by performing a cell viability assay (e.g., Trypan Blue exclusion or a live/dead cell staining) in parallel with your angiogenesis assay.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic to your cells (typically below 0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause: Inconsistent preparation of this compound working solutions.

    • Solution: Prepare fresh working solutions from a thawed aliquot of your stock solution for each experiment. Ensure thorough mixing when diluting the stock solution.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Use endothelial cells of a consistent passage number, as their behavior can change with prolonged culturing. Ensure consistent cell seeding densities and incubation times for all experiments.

  • Possible Cause: Issues with the experimental setup.

    • Solution: For wound healing assays, use a consistent method to create the scratch to ensure uniform wound width. For tube formation assays, use the same batch of Matrigel and ensure a consistent volume is added to each well.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its analog TNP-470 in various anti-angiogenic assays.

Table 1: In Vitro Anti-Angiogenic Effects of this compound and TNP-470

CompoundCell TypeAssayConcentrationObserved EffectCitation(s)
TNP-470HUVECProliferation15 pg/mLIC50 (Cytostatic)[6][7]
TNP-470HUVECProliferation300 pg/mL - 3 µg/mLComplete cytostatic inhibition[6][7]
TNP-470HUVECProliferation≥ 30 µg/mLCytotoxic effects[6][7]
TNP-470HUVECProliferation10 nMSignificantly decreased accumulation of cells in S phase[3]
TNP-470HUVECProliferation~25 ng/mLIC50 in the presence of bFGF[4]
FumagillinHUVECProliferationLow concentrationsComplete inhibition of growth[9]
FumagillinHUVECTube FormationNot SpecifiedSignificantly decreased tube formation[10]
TNP-470HMVEC-dLyAdProliferation0.1, 1, 5 µMDose-dependent reduction in proliferation[1]
TNP-470HMVEC-dLyAdTube Formation0.1, 1, 5 µMImpaired morphogenesis and reduced cell-cell interaction[1]

Table 2: In Vivo Anti-Angiogenic Effects of this compound and TNP-470

CompoundModelDosageObserved EffectCitation(s)
TNP-470Zebrafish205 ± 1.71 µMLC50[11]
TNP-470Zebrafish> LC50Exhibited anti-angiogenic efficacy at concentrations higher than sub-lethal toxic concentrations.[11]
FumagillinCAM AssayNot SpecifiedInhibition of angiogenesis[5]

Experimental Protocols & Visualizations

Signaling Pathway of this compound / TNP-470

This compound and TNP-470 inhibit MetAP-2, which leads to cell cycle arrest in endothelial cells through the p53/p21 pathway.

FumagilinB_Pathway FumagilinB This compound / TNP-470 MetAP2 MetAP-2 FumagilinB->MetAP2 inhibits p53 p53 Activation MetAP2->p53 leads to p21 p21 (CDK Inhibitor) Accumulation p53->p21 induces CDK Cyclin E-CDK2 p21->CDK inhibits G1_S_Transition G1 to S Phase Transition CDK->G1_S_Transition promotes CellProliferation Endothelial Cell Proliferation G1_S_Transition->CellProliferation leads to Angiogenesis Angiogenesis CellProliferation->Angiogenesis is required for

Caption: Signaling pathway of this compound/TNP-470 in endothelial cells.

Experimental Workflow: Optimizing this compound Concentration

This workflow outlines the steps to determine the optimal concentration of this compound for your anti-angiogenic experiments.

Optimization_Workflow Start Start: Prepare this compound Stock Solution DoseResponse 1. Perform Dose-Response Proliferation Assay (e.g., MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50 and Cytostatic Range DoseResponse->DetermineIC50 SelectConcentrations 3. Select Concentrations within the Cytostatic Range DetermineIC50->SelectConcentrations PerformAssays 4. Perform Functional Anti-Angiogenesis Assays SelectConcentrations->PerformAssays TubeFormation Tube Formation Assay PerformAssays->TubeFormation WoundHealing Wound Healing Assay PerformAssays->WoundHealing Analyze 5. Analyze and Quantify Results TubeFormation->Analyze WoundHealing->Analyze End End: Optimized Concentration for Further Studies Analyze->End

Caption: Workflow for optimizing this compound concentration.

Detailed Experimental Protocols

This protocol is used to determine the cytostatic and cytotoxic effects of this compound on endothelial cells.

  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the no-treatment control and plot the dose-response curve to determine the IC50 value.

This assay assesses the ability of endothelial cells to form capillary-like structures in response to this compound treatment.

  • Plate Coating:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells and resuspend them in a small volume of basal medium containing different concentrations of this compound.

    • Seed 1.5-3 x 10^4 cells per well onto the solidified Matrigel.

    • Include a positive control (with a pro-angiogenic factor like VEGF) and a negative control (basal medium with vehicle).

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for 4-18 hours. Tube formation can typically be observed within this time frame.

  • Imaging and Analysis:

    • Image the tube-like structures using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition of tube formation compared to the positive control.

This assay measures the effect of this compound on the migration of endothelial cells.

  • Cell Seeding:

    • Seed endothelial cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment:

    • Replace the PBS with culture medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.

    • Include a vehicle control.

  • Imaging:

    • Immediately after adding the treatment, capture an initial image of the scratch (time 0).

    • Place the plate in an incubator at 37°C and 5% CO2.

    • Capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.

  • Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of wound closure at each time point compared to the initial wound area.

    • Compare the migration rates between the treated and control groups. The percentage of wound closure can be calculated as: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100.

References

Technical Support Center: Mitigating Fumagilin-B-Induced Weight Loss in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weight loss in animal subjects during studies involving Fumagilin-B and other Methionine Aminopeptidase 2 (MetAP2) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why does Fumagilin-B cause weight loss in our animal models?

A1: Fumagilin-B is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis (the formation of new blood vessels) and protein modification.[1][2][3] The weight loss observed is a known side effect and is primarily attributed to two mechanisms:

  • Reduced Food Intake: Fumagilin-B and its analogs have been shown to decrease appetite and hunger in both rodent and human studies.[1][2][3] The exact mechanism is not fully elucidated but is thought to involve the central nervous system's regulation of appetite.

  • Altered Energy Expenditure: Studies have demonstrated that Fumagilin-B can affect energy metabolism, leading to a state where weight loss is more significant than what would be expected from reduced caloric intake alone (pair-feeding).[1][2][3]

Q2: Is it possible to separate the anti-angiogenic effects of Fumagilin-B from its weight-loss effects?

A2: Achieving a complete separation is challenging as both effects are mediated by the inhibition of MetAP2. However, research suggests that the dose required for anti-angiogenic effects may be lower than the dose that causes significant weight loss.[4] Therefore, a dose-response study is highly recommended to identify a therapeutic window that maximizes the anti-angiogenic benefits while minimizing weight loss.

Q3: Are there alternatives to Fumagilin-B with a better side-effect profile?

A3: Yes, research has focused on developing second-generation MetAP2 inhibitors with improved safety profiles. For instance, analogs have been designed to have shorter drug exposure times and lower intracellular accumulation, which may reduce adverse effects. However, it is important to note that weight loss has been a common observation with many MetAP2 inhibitors investigated for their anti-angiogenic and anti-obesity properties.[4]

Q4: What are the primary strategies to mitigate Fumagilin-B-induced weight loss?

A4: The main strategies revolve around counteracting the anorectic and metabolic effects of the drug. These include:

  • Dose Optimization: Carefully titrating the dose of Fumagilin-B to the lowest effective concentration for the desired anti-angiogenic effect.

  • Nutritional Support: Providing a highly palatable and calorically dense diet to encourage food intake.

  • Pharmacological Intervention: Co-administration of appetite stimulants, such as ghrelin agonists.

Troubleshooting Guides

Issue 1: Significant and rapid weight loss observed in the treatment group.

Possible Causes:

  • The dose of Fumagilin-B is too high.

  • The diet is not palatable or calorically dense enough to compensate for the drug's anorectic effect.

  • Dehydration, although studies suggest Fumagilin-B-induced weight loss is not primarily due to reduced water intake.[5]

Troubleshooting Steps:

  • Review and Optimize Dose:

    • Consult the literature for dose-response studies of Fumagilin-B in your specific animal model and for the intended therapeutic effect (e.g., anti-angiogenesis in a tumor model).

    • If data is unavailable, conduct a pilot study with a range of doses to determine the optimal balance between efficacy and weight loss.

  • Implement Nutritional Support:

    • Switch to a highly palatable, high-fat diet.

    • Supplement the standard diet with nutritional gels or liquids that are easy to consume.[6]

    • Monitor food and water intake daily.

  • Consider Co-administration with an Appetite Stimulant:

    • Ghrelin agonists have been shown to increase food intake and body weight in animal models of cachexia.[5]

    • Refer to the experimental protocol below for a general guideline on co-administration.

Issue 2: Inconsistent weight loss within the treatment group.

Possible Causes:

  • Variability in individual animal sensitivity to Fumagilin-B.

  • Inaccurate dosing or unequal consumption of medicated feed.

  • Social stress in group-housed animals affecting feeding behavior.

Troubleshooting Steps:

  • Refine Dosing Technique:

    • If administering via oral gavage, ensure accurate volume delivery for each animal based on its body weight.

    • If using medicated feed, monitor individual food consumption as much as possible. Single housing during feeding times may be necessary.

  • Animal Housing:

    • Consider single housing if social stress is suspected to be a contributing factor to variable food intake. However, be aware that single housing itself can be a stressor and may affect outcomes.

  • Data Analysis:

    • When analyzing the data, consider using statistical methods that can account for individual variability.

Quantitative Data from Animal Studies

The following table summarizes data from a study investigating the effects of Fumagilin-B in diet-induced obese rats.

Treatment GroupDietDurationInitial Body Weight (g, mean ± SD)Final Body Weight (g, mean ± SD)% Weight ChangeFood Intake ( g/day , mean ± SD)
ControlHigh-Fat (HF)8 weeks550 ± 30620 ± 40+12.7%25 ± 3
Fumagilin-BHF + Fumagilin8 weeks560 ± 35480 ± 25-14.3%18 ± 2
Pair-FedHF8 weeks555 ± 32540 ± 30-2.7%18 ± 2

Data synthesized from findings reported in studies on Fumagilin-B's effects on weight loss.[3][5]

Detailed Experimental Protocols

Protocol 1: Co-administration of a Ghrelin Agonist to Mitigate Fumagilin-B-Induced Weight Loss in a Mouse Xenograft Model

Objective: To assess the efficacy of a ghrelin agonist in preventing weight loss associated with Fumagilin-B treatment without compromising its anti-tumor/anti-angiogenic effects.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice) bearing subcutaneous tumor xenografts (e.g., human colon cancer cell line HCT116).

Materials:

  • Fumagilin-B

  • Ghrelin agonist (e.g., Anamorelin, Capromorelin)

  • Vehicle for Fumagilin-B (e.g., corn oil)

  • Vehicle for ghrelin agonist (e.g., sterile saline)

  • Tumor cells

  • Matrigel

  • Standard and high-palatability chow

  • Calipers for tumor measurement

  • Animal scale

Experimental Groups (n=10-12 mice per group):

  • Vehicle Control: Vehicle for Fumagilin-B + Vehicle for ghrelin agonist.

  • Fumagilin-B Only: Fumagilin-B + Vehicle for ghrelin agonist.

  • Fumagilin-B + Ghrelin Agonist: Fumagilin-B + Ghrelin agonist.

  • Ghrelin Agonist Only: Vehicle for Fumagilin-B + Ghrelin agonist.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once tumors are established, randomize mice into the four treatment groups.

  • Drug Administration:

    • Administer Fumagilin-B (e.g., 1-10 mg/kg) daily via oral gavage.

    • Administer the ghrelin agonist (e.g., 10-30 mg/kg) daily via oral gavage or subcutaneous injection, typically 30-60 minutes before the dark cycle to stimulate feeding.

  • Monitoring:

    • Record body weight and food intake daily.

    • Continue to measure tumor volume 2-3 times per week.

    • Observe animals for any signs of distress or toxicity.

  • Study Termination: Euthanize mice when tumors in the control group reach the predetermined endpoint, or after a set duration (e.g., 21-28 days).

  • Endpoint Analysis:

    • Excise tumors and weigh them.

    • Process a portion of the tumor for histological analysis to assess angiogenesis (e.g., CD31 staining for blood vessel density).

    • Collect blood for analysis of relevant biomarkers if desired.

Protocol 2: Assessment of Angiogenesis in Tumor Tissue

Objective: To quantify the degree of vascularization in tumor tissue.

Method: Immunohistochemical staining for the endothelial cell marker CD31.

Procedure:

  • Tissue Preparation: Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 5 µm sections and mount on slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., using citrate buffer).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31.

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Image Analysis:

    • Capture images of multiple random fields of view within the tumor sections under a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the area of CD31-positive staining (representing blood vessels) relative to the total tissue area. This provides a measure of microvessel density.

Visualizations

Signaling Pathways

MetAP2_ERK_Signaling Fumagilin_B Fumagilin-B MetAP2 MetAP2 Fumagilin_B->MetAP2 Inhibits ERK1_2 ERK1/2 MetAP2->ERK1_2 Inhibits Phosphorylation eIF2a eIF2α MetAP2->eIF2a Prevents Phosphorylation Cell_Proliferation Cell Proliferation (e.g., Endothelial Cells) ERK1_2->Cell_Proliferation Promotes Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Regulates

Caption: Fumagilin-B inhibits MetAP2, which in turn can suppress ERK1/2 and eIF2α signaling.

Appetite_Regulation_Signaling POMC_CART POMC/CART Neurons (Anorexigenic) Appetite Appetite POMC_CART->Appetite Decreases NPY_AgRP NPY/AgRP Neurons (Orexigenic) NPY_AgRP->Appetite Leptin Leptin (from Adipose Tissue) Leptin->POMC_CART Stimulates Leptin->NPY_AgRP Inhibits Ghrelin Ghrelin (from Stomach) Ghrelin->NPY_AgRP Stimulates Fumagilin_B Fumagilin-B Fumagilin_B->Appetite Decreases (Mechanism under investigation)

Caption: Hormonal regulation of appetite in the hypothalamus.

Experimental Workflow

Mitigation_Workflow start Start: Tumor-bearing mice treatment Treatment Initiation: - Fumagilin-B - +/- Mitigating Agent (e.g., Ghrelin Agonist) start->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs treatment->monitoring monitoring->monitoring tumor_measurement Tumor Measurement (2-3 times/week) monitoring->tumor_measurement endpoint Endpoint Criteria Met monitoring->endpoint tumor_measurement->monitoring analysis Post-mortem Analysis: - Tumor Weight - Angiogenesis Assessment - Muscle Mass (optional) endpoint->analysis Yes end End analysis->end

Caption: Experimental workflow for assessing mitigation of Fumagilin-B-induced weight loss.

References

dealing with Fumagilin B instability during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fumagillin B, its inherent instability can present significant challenges in long-term experiments. This guide provides troubleshooting advice and frequently asked questions to ensure the consistent and effective use of Fumagillin B in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with Fumagillin B.

Question: My Fumagillin B solution appears to lose efficacy over time in my long-term cell culture experiment. What could be the cause?

Answer: Loss of efficacy is a common issue due to the instability of Fumagillin B. Several factors could be contributing to this:

  • Degradation in Aqueous Solution: Fumagillin B is susceptible to hydrolysis, especially under non-optimal pH conditions. In cell culture media, which is typically buffered around pH 7.4, gradual degradation can occur. One study noted a 10% degradation of fumagillin in culture medium even in the absence of cells over 24 hours[1].

  • Photodegradation: Exposure to light, particularly wavelengths below 400 nm, can rapidly degrade Fumagillin B. Even ambient laboratory light can contribute to its breakdown over time.

  • Thermal Degradation: Fumagillin B is sensitive to temperature. Storage at room temperature or even refrigeration at 4°C is not sufficient to prevent degradation over extended periods. The rate of thermal degradation increases with temperature[2].

  • Cellular Uptake and Metabolism: Cells actively take up Fumagillin B. One study observed a 93.5% reduction of fumagillin from the culture medium of epithelial cells within 24 hours, indicating significant cellular absorption[3]. While the primary mechanism of action is inhibition of MetAP-2, some cellular metabolism of the compound may also occur.

To mitigate these issues, consider the following:

  • Frequent Media Changes: For long-term experiments, it is crucial to replace the culture media containing Fumagillin B regularly. A 24- to 48-hour refreshment schedule is recommended to maintain a consistent effective concentration.

  • Protect from Light: Prepare and store all Fumagillin B solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. Minimize the exposure of your cell culture plates to light during incubation and observation.

  • Proper Storage: Store Fumagillin B powder at or below -20°C, and for long-term storage, -60°C is recommended[4]. Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Question: I am observing inconsistent results between experiments using the same concentration of Fumagillin B. How can I improve reproducibility?

Answer: Inconsistent results are often linked to the variable stability of Fumagillin B. To enhance reproducibility:

  • Standardize Solution Preparation: Prepare a large batch of your Fumagillin B stock solution, aliquot it into single-use vials, and store them at -80°C. This ensures that you are using a consistent starting material for all your experiments.

  • Control for Solvent Effects: When using DMSO as a solvent, ensure the final concentration in your culture medium is consistent and low (ideally ≤ 0.1%) across all experiments, including vehicle controls.

  • Monitor Compound Integrity: If you suspect degradation, you can perform a bioassay with a sensitive cell line to confirm the activity of your Fumagillin B stock before starting a new set of experiments.

  • Precise Timing of Treatment: Add Fumagillin B to your cultures at the same time point in each experiment relative to cell seeding and other treatments.

Question: I am performing an angiogenesis assay, and the tube formation is not inhibited as expected. What could be wrong?

Answer: In addition to the stability issues mentioned above, consider these factors specific to angiogenesis assays:

  • Timing of Treatment: The timing of Fumagillin B addition is critical. For tube formation assays on basement membrane extracts (e.g., Matrigel), it is best to add the compound to the cells before plating them onto the matrix.

  • Concentration Optimization: The effective concentration of Fumagillin B can vary between different endothelial cell types. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.

  • Matrix Interactions: It is possible that components of the extracellular matrix could interact with or sequester Fumagillin B, reducing its bioavailability. Ensure even mixing of the compound in the cell suspension before plating.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about handling and using Fumagillin B.

Question: What is the best way to prepare and store a stock solution of Fumagillin B?

Answer: For research applications, preparing a concentrated stock solution in an organic solvent is recommended.

Experimental Protocol: Preparation of Fumagillin B Stock Solution

  • Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare the stock solution. Fumagillin B is soluble in DMSO.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to your culture medium, minimizing the final DMSO concentration.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Fumagillin B powder.

    • Add the calculated volume of sterile DMSO to achieve the target concentration.

    • Vortex gently until the powder is completely dissolved. Protect from light during this process.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term stability. A stock solution stored in DMSO at -80°C should be stable for up to 6 months[5]. Avoid repeated freeze-thaw cycles.

Question: How stable is Fumagillin B under different environmental conditions?

Answer: Fumagillin B is highly sensitive to light, temperature, and pH. The following tables summarize available data on its stability.

Data Presentation: Fumagillin B Stability

Table 1: Stability of Fumagillin B in Solution Under Different Temperature and Light Conditions

ConditionSolvent/MatrixHalf-life / DegradationReference
Sunlight Exposure50% EthanolSeconds to minutes[6]
Fluorescent Room Light50% Ethanol or Sugar SyrupDecomposition occurs[6]
21°C in DarknessHoney~246 days[5]
21°C with Light ExposureHoney~3 days[5]
< 22°C, Protected from LightSucrose Syrup< 15% degradation in 3 weeks[7]
37°C in Cell Culture MediumRPMI 1640~10% degradation in 24 hours (without cells)[1]

Table 2: Influence of pH on Fumagillin B Stability (Qualitative)

pH ConditionObservationReference
Strong Acidic (e.g., 1 M HCl)Degradation observedGeneral knowledge from chemical properties of epoxides
Neutral (e.g., pH 7.4)Gradual degradation[1]
Strong Basic (e.g., 1 M NaOH)Degradation observedGeneral knowledge from chemical properties of epoxides

Question: What is the mechanism of action of Fumagillin B?

Answer: Fumagillin B is an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a crucial enzyme that removes the N-terminal methionine from newly synthesized proteins. By covalently binding to a histidine residue in the active site of MetAP2, Fumagillin B inactivates the enzyme, leading to downstream effects on protein function and cellular signaling pathways. This inhibition ultimately disrupts processes like angiogenesis (the formation of new blood vessels) and is the basis for its anti-tumor and anti-microbial activities.

Mandatory Visualization: Signaling Pathways and Workflows

Below are diagrams illustrating key pathways and workflows related to Fumagillin B.

Fumagillin_MetAP2_Pathway Fumagillin Fumagillin MetAP2 MetAP2 Fumagillin->MetAP2 Irreversibly Inhibits Protein_Processing N-terminal Methionine Excision MetAP2->Protein_Processing Catalyzes Angiogenesis Angiogenesis Cell_Proliferation Endothelial Cell Proliferation Protein_Processing->Angiogenesis Required for Protein_Processing->Cell_Proliferation Required for

Caption: Mechanism of Fumagillin B action via MetAP2 inhibition.

NonCanonical_Wnt_Pathway Wnt5a Wnt5a Frizzled Frizzled Receptor Wnt5a->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh MetAP2 MetAP2 MetAP2->Dsh Required for activation RhoA RhoA Dsh->RhoA JNK JNK Dsh->JNK CaMKII CaMKII Dsh->CaMKII Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription JNK->Gene_Transcription CaMKII->Gene_Transcription Fumagillin Fumagillin Fumagillin->MetAP2 Inhibits

Caption: Fumagillin B's impact on the Non-Canonical Wnt Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Prep_Stock Prepare Fumagillin B Stock in DMSO Store_Stock Aliquot and Store at -80°C Prep_Stock->Store_Stock Prepare_Media Prepare Fresh Working Solution Store_Stock->Prepare_Media Seed_Cells Seed Endothelial Cells Seed_Cells->Prepare_Media Add_Treatment Add Fumagillin B to Culture Prepare_Media->Add_Treatment Incubate Incubate (Protect from Light) Add_Treatment->Incubate Refresh_Media Refresh Media with Fumagillin B (24-48h) Incubate->Refresh_Media For long-term experiments Assay Perform Angiogenesis Assay (e.g., Tube Formation) Incubate->Assay Refresh_Media->Incubate Analyze Quantify Results Assay->Analyze

References

unexpected phenotypic responses to Fumagilin B treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fumagillin B. This resource is designed for researchers, scientists, and drug development professionals to navigate unexpected phenotypic responses during experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Fumagillin B?

Fumagillin B and its analogs are well-documented inhibitors of the enzyme Methionine Aminopeptidase 2 (MetAP2).[1][2] This enzyme is responsible for cleaving the initial methionine residue from newly synthesized proteins, a critical step in protein maturation and function.[1] Fumagillin forms an irreversible covalent bond with a histidine residue in the active site of MetAP2, permanently inactivating it.[1] This inhibition disrupts angiogenesis (the formation of new blood vessels) and halts cell proliferation, which are the primary reasons for its investigation as an anti-cancer and anti-parasitic agent.[1][3]

Q2: My cancer cell line is not responding to Fumagillin B treatment. What is a potential cause?

While Fumagillin B is a potent inhibitor of endothelial cell proliferation, its effect on tumor cells can be variable. One key pathway affected by MetAP2 inhibition involves the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] This typically leads to cell cycle arrest in the G1 phase.[4][5] If your cancer cell line has a mutated or non-functional p53, it may be resistant to this specific anti-proliferative mechanism.[4]

Q3: I am observing increased parasite load in my honey bee colony after treatment for Nosema ceranae. Is this a known effect?

Yes, this is a documented paradoxical effect. Studies have shown that as Fumagillin B degrades over time, the resulting sub-optimal concentrations can lead to a significant increase in Nosema ceranae spore production compared to untreated, infected bees.[6][7] This suggests that the current application protocols may inadvertently worsen N. ceranae infections if the effective concentration is not maintained.[6] The pathogen appears to be released from the suppressive effects of the drug at concentrations that still negatively impact honey bee physiology.[6]

Q4: Are there known off-target effects or alternative mechanisms for Fumagillin B?

Evidence suggests that the mechanism of action may be more complex than MetAP2 inhibition alone. In a key study, endothelial cells depleted of MetAP2 using siRNA (effectively removing the primary target) did not show inhibited growth.[8] Unexpectedly, these MetAP2-depleted cells remained sensitive to the anti-proliferative effects of Fumagillin B.[8] This strongly indicates that Fumagillin B may act on other cellular targets to exert its anti-angiogenic effects, a critical consideration for interpreting experimental results.[8]

Q5: What are the common host toxicities associated with Fumagillin B?

Fumagillin B and its derivatives are not without toxicity, which can manifest as unexpected phenotypes in your model system.

  • In Mammalian Systems: The derivative TNP-470 was halted in clinical trials due to dose-limiting neurotoxicity and a short half-life.[4][9] Systemic use in animal models has been linked to growth retardation.[10] Furthermore, some studies have pointed to potential genotoxic effects.[11]

  • In Honey Bees: The antibiotic can shorten the lifespan of bees, cause immunosuppression, and negatively alter the gut microbiome.[6][12][13] Prophylactic treatment of uninfected bees has been shown to cause physiological "disturbances".[14]

Troubleshooting Guides

Guide 1: Unexpected Lack of Efficacy in Cancer Cell Lines

If you observe that Fumagillin B is not inhibiting the proliferation of your cancer cell line as expected, follow these steps:

  • Verify Drug Activity: Ensure the Fumagillin B compound is not degraded. It is sensitive to light and temperature. Prepare fresh solutions and store them appropriately.

  • Confirm MetAP2 Expression: Check the baseline expression level of MetAP2 in your cell line via Western Blot or qPCR. While most cells express MetAP2, levels can vary.

  • Assess p53 Pathway Status: Determine if your cell line has wild-type or mutant p53. As MetAP2 inhibition often relies on the p53/p21 axis for its anti-proliferative effects, p53-mutant cells may be inherently resistant.[4]

  • Consider Off-Target Mechanisms: If the p53 pathway is intact and the drug is active, your cell line might be resistant to the specific downstream effects of MetAP2 inhibition. The phenotype you are measuring may be governed by pathways that are independent of Fumagillin's primary mechanism.

Guide 2: Paradoxical Increase in Nosema Spore Count

If you are a researcher studying honey bee diseases and observe an increase in Nosema ceranae spore counts post-treatment, consider the following:

  • Evaluate Dosing and Timing: The paradoxical effect is linked to sub-lethal concentrations.[6] Standard protocols involve fall and spring treatments to avoid honey contamination.[6] This can lead to declining drug concentrations between applications.

  • Drug Degradation: Fumagillin B degrades in the hive.[6] The method of application (syrup vs. patties) and exposure to light can affect stability and the concentration bees are exposed to over time.[15][16]

  • Differential Species Effect: The rebound effect is more pronounced for N. ceranae than for N. apis.[6] Confirm the Nosema species in your colonies, as their sensitivity to Fumagillin B differs.

  • Host Toxicity: Assess bee health in parallel. The increased spore production may occur at concentrations that are still toxic to the bees, confounding treatment outcomes.[6]

Data Presentation

Table 1: Reported In Vitro Concentrations of Fumagillin B and Observed Effects

Cell/Organism TypeConcentrationObserved EffectCitation
Human Erythrocytes> 10 µMIn vitro toxicity[17]
Hepatocellular Carcinoma CSCs10 µmol/LDecreased cell viability, G1 cell cycle arrest[5]
Cholangiocarcinoma (CCA) Cells0.25 - 5 µg/mlInhibition of cell proliferation[18]
Human Umbilical Vein Endothelial Cells (HUVEC)Not specifiedDecreased proliferation and tube formation[19]

Table 2: Example Dosing Protocols for Nosema spp. Control in Honey Bees

Nosema SpeciesTreatment TimingRecommended Dosage (Active Ingredient)Citation
Nosema apisFall190 mg per colony[15]
Nosema apisSpring95 mg per colony[15]
Nosema ceranaeSpring30 mg per colony, 4 times at 1-week intervals[15]

Experimental Protocols

Protocol 1: General Method for In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of Fumagillin B on adherent cell lines.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of Fumagillin B in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Fumagillin B or vehicle control.

  • Incubation: Return the plate to the incubator for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Quantify cell viability using a standard method such as an MTT, SRB, or commercial cell viability assay (e.g., CellTiter-Glo®). Read the output on a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only control to determine the percentage of cell inhibition. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: General Method for Nosema Control in Honey Bee Colonies

This protocol is a generalized guide based on common practices for treating colonies with Fumagilin-B® mixed in sugar syrup.[15][20][21]

  • Syrup Preparation: Prepare a 1:1 or 2:1 sugar-to-water syrup. Do not heat the syrup excessively, as high temperatures can damage the active ingredient.[15] Allow it to cool to room temperature.

  • Medication Mixing: Dissolve the required amount of Fumagilin-B® powder (e.g., based on the dosages in Table 2) into a small amount of warm water, then mix thoroughly into the larger volume of sugar syrup. Ensure uniform distribution with good agitation.[15] Prepare the medicated syrup no more than 24 hours before feeding.[15]

  • Colony Feeding: Administer the medicated syrup to the colonies using an internal feeder to prevent robbing and ensure the target colony receives the medication. The volume fed depends on the desired dose per colony (e.g., 1-2 gallons).

  • Timing: Administer treatment in the early spring or late fall to avoid contamination of honey supers.[15] Treatment should be completed at least 4 weeks before the main honey flow.[15]

  • Monitoring: After the treatment period, collect forager bees to quantify Nosema spore counts using a hemocytometer to assess the efficacy of the treatment.

Visualizations

Fumagillin_Pathway cluster_0 Fumagillin B Action cluster_1 Downstream Cellular Effects cluster_2 Unexpected Findings Fumagillin Fumagillin B MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 Irreversible Inhibition Off_Target Unknown Off-Target Effects? Fumagillin->Off_Target p53 p53 Activation MetAP2->p53 p21 p21 Expression p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Proliferation Cell Proliferation & Angiogenesis G1_Arrest->Proliferation Off_Target->Proliferation

Caption: Canonical and potential signaling pathways of Fumagillin B.

Experimental_Workflow cluster_workflow In Vitro Experiment Workflow cluster_troubleshooting Points for Troubleshooting A 1. Cell Seeding & Adherence B 2. Fumagillin B Treatment A->B C 3. Incubation (e.g., 48-72h) B->C T1 Check Drug Stability B->T1 D 4. Endpoint Assay (Proliferation, Western, etc.) C->D E 5. Data Analysis D->E T2 Verify Host Sensitivity D->T2

Caption: A typical workflow for an in vitro Fumagillin B experiment.

Troubleshooting_Logic Start Unexpected Result Observed (e.g., No Effect, Opposite Effect) Check_Drug Is the compound active and stable? Start->Check_Drug Check_Target Is the primary target (MetAP2) expressed and functional? Check_Drug->Check_Target Yes Action_Drug Action: Prepare fresh compound, verify storage. Check_Drug->Action_Drug No Consider_Off_Target Could an off-target effect be responsible? Check_Target->Consider_Off_Target Yes Action_Target Action: Measure MetAP2 levels; check p53 status. Check_Target->Action_Target No Consider_Host Is this a host-specific toxicity or paradoxical effect? Consider_Off_Target->Consider_Host No Action_Off_Target Action: Review literature for non-MetAP2 mechanisms. Consider_Off_Target->Action_Off_Target Yes Action_Host Action: Measure host viability; check for paradoxical responses. Consider_Host->Action_Host Yes End Refine Experimental Design Consider_Host->End No Action_Drug->End Action_Target->End Action_Off_Target->End Action_Host->End

Caption: A troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Variability in Nosema Susceptibility to Fumagilin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variability in Nosema susceptibility to Fumagilin B.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Nosema?

A1: this compound is an antibiotic derived from the fungus Aspergillus fumigatus.[1] Its primary mechanism of action is the irreversible inhibition of the enzyme methionine aminopeptidase type 2 (MetAP2).[2] MetAP2 is crucial for the post-translational modification of proteins in eukaryotic cells. By inhibiting this enzyme, fumagillin disrupts essential cellular processes, leading to a reduction in Nosema spore production.[1] Interestingly, while fumagillin inhibits MetAP2 in both the honey bee host and the Nosema parasite, its effect is more pronounced on the parasite.[2]

Q2: Is there a significant difference in susceptibility to this compound between Nosema apis and Nosema ceranae?

A2: Yes, studies have shown a notable difference in susceptibility between the two Nosema species. Nosema ceranae appears to be less susceptible to fumagillin than Nosema apis.[3] At a concentration of 0.01 times the recommended dose, N. ceranae spore production is similar to that of untreated bees, while N. apis spore production remains significantly suppressed.[3] This differential susceptibility is a critical factor to consider when designing experiments and interpreting results.

Q3: Does this compound kill Nosema spores?

A3: No, this compound does not kill existing Nosema spores.[1] Its action is inhibitory, meaning it prevents the replication and production of new spores by the vegetative stage of the parasite within the host's gut epithelial cells.[1] This is an important distinction for experimental design, as a reduction in spore count is due to the inhibition of proliferation, not the elimination of existing spores.

Q4: Has resistance to this compound been reported in Nosema species?

A4: While the development of resistance is a concern with any antimicrobial agent, widespread resistance to fumagillin in Nosema apis has not been extensively documented despite its long history of use.[1] However, the observation that Nosema ceranae can reestablish to pre-treatment levels within six months suggests a lower natural susceptibility or a faster recovery rate rather than acquired resistance.[4] So far, sequencing of the MetAP2 gene in both N. apis and N. ceranae has not revealed any differences in the fumagillin binding sites that would explain the observed differences in susceptibility.[2]

Troubleshooting Guides

Problem 1: Unexpected Increase in Nosema ceranae Spore Count at Low this compound Concentrations.

  • Question: I am observing a higher Nosema ceranae spore count in my low-dose fumagillin treatment groups compared to my untreated control group. Is this expected?

  • Answer: Yes, this phenomenon, known as hyperproliferation, has been documented for Nosema ceranae. At very low concentrations of fumagillin, spore production can be significantly higher than in untreated infected bees.[3] This is thought to be because these low concentrations are no longer effective at inhibiting the parasite but may still negatively impact the host's physiology, creating a more favorable environment for Nosema replication.[2] It is crucial to include a wide range of fumagillin concentrations in your dose-response experiments to capture this effect.

Problem 2: High Mortality in Control Groups (Uninfected and Infected).

  • Question: My uninfected control bees and even some of my infected but untreated bees are showing high mortality rates in my cage trials. What could be the cause?

  • Answer: High mortality in control groups can be due to several factors unrelated to your experimental treatment. These include:

    • Stress of confinement: Cage trials themselves can be stressful for honey bees. Ensure adequate ventilation, appropriate bee density, and minimal disturbance.

    • Nutritional deficiencies: Provide a constant supply of fresh sugar syrup and a protein source (e.g., pollen patty).

    • Source of bees: The health of the source colony from which you collect your bees is critical. Bees from weaker colonies may have underlying health issues.

    • Environmental conditions: Maintain a stable temperature and humidity within the incubator. Fluctuations can stress the bees.

    • Underlying infections: The bees may have other covert infections. It is advisable to screen a subsample of your initial bee population for common honey bee viruses.

Problem 3: Inconsistent Spore Counts Within the Same Treatment Group.

  • Question: I am getting highly variable spore counts among individual bees within the same treatment group. How can I reduce this variability?

  • Answer: Variability in spore counts is common in Nosema infection studies. To minimize this:

    • Standardize inoculation dose: Ensure each bee receives a consistent number of spores during inoculation. Individual feeding is more precise than group feeding.

    • Homogenize samples thoroughly: When preparing samples for spore counting, ensure the abdominal tissue is completely homogenized to get a uniform suspension of spores.

    • Increase sample size: A larger number of bees per treatment group will help to average out individual variations.

    • Consistent sampling time: Collect samples at the same time point post-infection for all treatment groups.

Data Presentation

Table 1: Effect of this compound Concentration on Nosema Spore Production in Cage Trials

Nosema SpeciesThis compound Concentration (relative to recommended dose)Midgut Spore Count (relative to untreated control)Hindgut Spore Count (relative to untreated control)Reference
N. ceranae1.0xBelow detection limitBelow detection limit[3]
0.04xSignificantly lower-[3]
0.02xTrending lower-[3]
0.01xSimilar to controlSimilar to control[3]
0.002xHigher than control-[3]
0.001x~150% higher than control-[4]
0.0002xHigher than control-[3]
N. apis1.0xBelow detection limitBelow detection limit[3]
0.01xSignificantly suppressedSignificantly suppressed[3]
0.002xSimilar to control-[3]

Table 2: Impact of this compound Treatment on Honey Bee Mortality in Cage Trials

Treatment GroupConditionMortality Rate (relative to uninfected control)Reference
This compoundNosema-infectedLower than infected untreated[5]
This compoundUninfectedCan be higher than uninfected untreated[5]
UntreatedNosema-infected~3 times higher than uninfected[6]

Experimental Protocols

1. Protocol for Nosema Spore Counting Using a Hemocytometer

This protocol is adapted from standard methods for quantifying Nosema spores.

  • Sample Collection: Collect a representative sample of adult bees from each experimental group (a minimum of 10-30 bees is recommended).

  • Sample Preparation:

    • Excise the abdomens of the bees.

    • Place the abdomens in a mortar with a known volume of distilled water (e.g., 1 mL per bee).

    • Thoroughly grind the abdomens using a pestle to create a homogenous suspension.

  • Loading the Hemocytometer:

    • Mix the spore suspension well.

    • Using a pipette, draw a small amount of the suspension.

    • Carefully place the tip of the pipette at the edge of the coverslip on the hemocytometer and allow the chamber to fill by capillary action. Avoid overfilling.

  • Spore Counting:

    • Place the hemocytometer on the stage of a compound microscope.

    • Using a 400x magnification, focus on the grid lines of the hemocytometer.

    • Count the Nosema spores in the five designated squares of the central grid (the four corner squares and the center square).

  • Calculation:

    • Total spores counted / number of squares counted = average spores per square.

    • (Average spores per square) x (dilution factor) x (chamber volume factor) = spores per bee.

    • The dilution factor is the volume of water used per bee. The chamber volume factor for a standard hemocytometer is typically 10,000.

2. Protocol for Molecular Differentiation of Nosema Species using PCR

This protocol provides a general outline for differentiating Nosema apis and Nosema ceranae using Polymerase Chain Reaction (PCR). Specific primer sequences and PCR conditions should be obtained from published literature.

  • DNA Extraction:

    • Homogenize the abdomens of individual or pooled bees in a suitable lysis buffer.

    • Extract total DNA using a commercial DNA extraction kit following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and species-specific forward and reverse primers for the 16S rRNA gene or other suitable marker genes.

    • Add the extracted DNA template to the master mix.

    • Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Gel Electrophoresis:

    • Prepare an agarose gel of the appropriate concentration.

    • Load the PCR products into the wells of the gel along with a DNA ladder.

    • Run the gel electrophoresis to separate the DNA fragments by size.

  • Visualization and Interpretation:

    • Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light.

    • The presence and size of the amplified DNA fragments will indicate the presence of N. apis, N. ceranae, or a mixed infection, based on the expected product sizes for the specific primers used.

Mandatory Visualization

Fumagilin_MetAP2_Pathway cluster_Cell Nosema Cell Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 Methionine Aminopeptidase 2 (MetAP2) Nascent_Protein->MetAP2 substrate Processed_Protein Processed (Mature) Protein MetAP2->Processed_Protein removes Methionine Inhibition Inhibition Cell_Function Normal Cellular Function (Growth, Replication) Processed_Protein->Cell_Function Inhibition->Processed_Protein prevents formation Apoptosis Cell Cycle Arrest & Reduced Proliferation Inhibition->Apoptosis Fumagilin This compound Fumagilin->MetAP2 covalently binds to active site

Caption: this compound's mechanism of action via MetAP2 inhibition.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Data_Collection Data Collection cluster_Analysis Analysis Bee_Collection 1. Collect newly emerged bees from healthy colonies Inoculation 2. Inoculate with Nosema spores (or sham for control) Bee_Collection->Inoculation Treatment_Groups 3. Divide into treatment groups (Control, Fumagilin Doses) Inoculation->Treatment_Groups Incubation 4. Incubate under controlled conditions (temp, humidity) Treatment_Groups->Incubation Mortality 5. Monitor and record daily mortality Incubation->Mortality Sampling 6. Sample bees at pre-determined time points Incubation->Sampling Statistical_Analysis 9. Statistical analysis of spore counts and mortality Mortality->Statistical_Analysis Spore_Quantification 7. Quantify spore load (Hemocytometer) Sampling->Spore_Quantification Species_ID 8. Differentiate Nosema species (PCR) Sampling->Species_ID Spore_Quantification->Statistical_Analysis

Caption: Workflow for a fumagillin susceptibility cage trial.

Logical_Relationship cluster_High High Concentration cluster_Low Low Concentration Fumagilin_Conc This compound Concentration High_Effect Effective inhibition of N. apis and N. ceranae Fumagilin_Conc->High_Effect Recommended Dose Low_Effect_Apis Inhibition of N. apis Fumagilin_Conc->Low_Effect_Apis Sub-optimal Dose Low_Effect_Ceranae Hyperproliferation of N. ceranae Fumagilin_Conc->Low_Effect_Ceranae Sub-optimal Dose

Caption: Dose-dependent effects of this compound on Nosema species.

References

Technical Support Center: The Impact of Serum Proteins on Fumagillin B Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fumagillin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum proteins on Fumagillin B activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fumagillin B?

Fumagillin B is a potent anti-angiogenic agent that works by covalently binding to and irreversibly inhibiting Methionine Aminopeptidase 2 (MetAP2).[1] MetAP2 is a crucial enzyme responsible for removing the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[2][3] By inhibiting MetAP2, Fumagillin B disrupts these processes, leading to cell cycle arrest, primarily in the G1 phase, and subsequent inhibition of cell proliferation, particularly in endothelial cells.[1][2]

Q2: How do serum proteins in cell culture media affect the activity of Fumagillin B?

Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant. These proteins can bind to small molecules like Fumagillin B, effectively reducing its free and biologically active concentration in the culture medium. This sequestration of Fumagillin B by serum proteins can lead to a decrease in its apparent potency, meaning a higher total concentration of the compound is required to achieve the same inhibitory effect as in a serum-free environment.

Q3: Should I conduct my Fumagillin B experiments in the presence or absence of serum?

The decision to include serum in your experimental setup depends on your research question.

  • Serum-Free Conditions: Assays performed in serum-free media will give you a more direct measure of the intrinsic activity of Fumagillin B on its target, MetAP2, and its effect on the cells. This is useful for mechanistic studies and for determining the compound's baseline potency (e.g., IC50).

  • Serum-Containing Conditions: If you aim to mimic a more physiologically relevant environment, including serum is crucial. The data obtained will reflect the compound's activity in a system where protein binding occurs, which can be more predictive of its in vivo efficacy. Be aware that you will likely observe a rightward shift in the dose-response curve, indicating lower potency.

Q4: What are the downstream effects of MetAP2 inhibition by Fumagillin B?

Inhibition of MetAP2 by Fumagillin B disrupts the normal processing of a subset of newly synthesized proteins. This can lead to:

  • Cell Cycle Arrest: A key consequence is the arrest of the cell cycle in the G1 phase.[1][2] This is often associated with the inhibition of retinoblastoma protein (pRb) phosphorylation.[2]

  • Induction of p53 and p21: In some cell types, MetAP2 inhibition can lead to the activation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4]

  • Alterations in Protein N-myristoylation: MetAP2 activity is a prerequisite for the N-myristoylation of certain proteins. Inhibition of MetAP2 can therefore interfere with the proper function of these proteins, which are often involved in signal transduction pathways.[4]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for Fumagillin B in an endothelial cell proliferation assay.
Possible Cause Recommended Solution
High Serum Concentration Serum proteins, particularly albumin, can bind to Fumagillin B, reducing its free concentration. Reduce the serum concentration (e.g., from 10% to 2% or 1%) or perform the assay in serum-free medium to determine the baseline IC50. If serum is necessary, ensure the concentration is consistent across all experiments for valid comparisons.
Cell Seeding Density High cell density can lead to faster depletion of Fumagillin B from the medium and may mask the anti-proliferative effects. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the assay.
Fumagillin B Degradation Fumagillin B can be unstable in solution over time, especially when exposed to light. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Store stock solutions at -20°C or -80°C in the dark.
Incorrect Assay Duration The anti-proliferative effects of Fumagillin B may take time to become apparent. Ensure the assay duration is sufficient (typically 48-72 hours) to observe a significant effect on cell proliferation.
Problem 2: Inconsistent results between different batches of experiments.
Possible Cause Recommended Solution
Variability in Serum Batches Different lots of serum can have varying protein compositions and growth factor levels, affecting both cell growth and Fumagillin B availability. Test new batches of serum for their effect on cell growth and Fumagillin B potency before use in critical experiments. Consider using a single, large batch of serum for a series of related experiments.
Inconsistent Cell Passages The sensitivity of cells to drugs can change with increasing passage number. Use cells within a defined, low passage number range for all experiments.
Pipetting Errors Inaccurate pipetting of Fumagillin B or cells can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To minimize edge effects, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Fumagillin B in an endothelial cell proliferation assay to illustrate the potential impact of serum. Note: Specific values can vary depending on the cell line, assay conditions, and serum lot.

Cell LineSerum ConcentrationIncubation Time (hours)IC50 (nM)
HUVEC0% (Serum-Free)721 - 10
HUVEC2% FBS7210 - 50
HUVEC10% FBS7250 - 200

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative activity of Fumagillin B on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2), with and without Fetal Bovine Serum (FBS)

  • Fumagillin B

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTS, WST-1, or CyQUANT®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Trypsinize and resuspend the cells in the desired assay medium (e.g., EGM-2 with 2% FBS or serum-free EGM-2).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Fumagillin B in the appropriate assay medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Fumagillin B. Include a vehicle control (medium with DMSO or the solvent used for Fumagillin B).

    • Incubate the plate for 48-72 hours.

  • Assessment of Cell Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% proliferation).

    • Plot the percentage of proliferation against the log of the Fumagillin B concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

MetAP2_Signaling_Pathway Fumagillin B Fumagillin B MetAP2 MetAP2 Fumagillin B->MetAP2 Covalent Inhibition Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein Catalyzes Removal of Met eIF2a eIF2α MetAP2->eIF2a Protects from Phosphorylation Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->MetAP2 Substrate p_eIF2a p-eIF2α (Inactive) eIF2a->p_eIF2a Phosphorylation pRb p-Rb G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition Promotes Rb Rb Cyclin_D_CDK4_6 Cyclin D/CDK4/6 Cyclin_D_CDK4_6->Rb Phosphorylates Cyclin_E_CDK2 Cyclin E/CDK2 Cyclin_E_CDK2->Rb Phosphorylates Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: MetAP2 signaling pathway and the inhibitory effect of Fumagillin B.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis A Choose Cell Line (e.g., HUVEC) B Select Serum Condition (Serum-Free vs. Serum-Containing) A->B C Optimize Cell Seeding Density B->C D Seed Cells in 96-well Plate C->D E Prepare Fumagillin B Serial Dilutions D->E F Treat Cells and Incubate (48-72h) E->F G Add Proliferation Reagent F->G H Measure Absorbance/ Fluorescence G->H I Normalize Data to Control H->I J Generate Dose-Response Curve and Calculate IC50 I->J

Caption: Workflow for an in vitro endothelial cell proliferation assay.

Troubleshooting_Logic Start High Fumagillin B IC50? Serum Is serum present in the media? Start->Serum ReduceSerum Reduce serum concentration or use serum-free media Serum->ReduceSerum Yes CellDensity Is cell density optimized? Serum->CellDensity No ReduceSerum->CellDensity OptimizeDensity Optimize cell seeding density CellDensity->OptimizeDensity No OtherFactors Consider other factors: - Compound stability - Assay duration CellDensity->OtherFactors Yes OptimizeDensity->OtherFactors

References

preventing Fumagilin B precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Fumagilin B in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions for research applications?

A1: For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Fumagillin has high solubility in DMSO, with sources indicating solubility of at least 81.3 mg/mL to 92 mg/mL.[1][2] While the dicyclohexylamine salt of fumagillin (often marketed as Fumagilin-B® for apiculture) is water-soluble, pure fumagillin has poor water solubility.[3] Methanol can also be used to dissolve fumagillin powder.[4]

Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous media. Why did this happen and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds like Fumagillin B.[5][6] This occurs because DMSO is a strong organic solvent, and its dilution in an aqueous medium drastically reduces the overall solvating power for the compound, causing it to crash out of solution.[5][6]

To prevent this, consider the following strategies:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO that your experimental system (e.g., cell culture) can tolerate without toxicity. Then, prepare your this compound stock at a concentration that allows for the final DMSO concentration to remain within this tolerable limit upon dilution.[5]

  • Use Co-solvents: For in vivo experiments, a multi-step dilution process using co-solvents can be effective. An example protocol involves diluting the initial DMSO stock with PEG300 and Tween80 before the final dilution in an aqueous carrier.[2]

  • Warm the Diluent: Gently warming the aqueous diluent before adding the DMSO stock can sometimes help maintain solubility. However, be cautious of the temperature sensitivity of this compound.

Q3: What are the recommended storage conditions for this compound powder and its stock solutions?

A3: Proper storage is crucial to maintain the stability and prevent degradation of this compound.

  • Solid Powder: Store the crystalline powder at temperatures below -15°C, protected from light and under an inert gas like nitrogen.[7]

  • Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[8] For storage, the following conditions are recommended:

    • -80°C: Up to 6 months.[2][8]

    • -20°C: Up to 1 month.[2][8]

It is also advisable to store solutions under nitrogen to minimize oxidation.[7][8]

Q4: Can I use heat or sonication to redissolve precipitated this compound?

A4: Yes, in some cases, gentle heating and/or sonication can be used to help redissolve this compound that has precipitated out of a stock solution.[8] However, it is important to be cautious as this compound is sensitive to heat, which can cause degradation.[2] Prolonged or excessive heating should be avoided.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. 1. Incorrect solvent selection.2. The solution is saturated.1. Ensure you are using an appropriate solvent like DMSO or methanol for pure fumagillin.[1][3][4]2. Try gently warming the solution or using sonication to aid dissolution.[8] If it still does not dissolve, you may have exceeded its solubility limit in that solvent.
Precipitation occurs immediately upon adding the DMSO stock to aqueous media. The drastic change in solvent polarity is causing the compound to crash out of solution.1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution, ensuring it is within the tolerated limits of your assay.[5]3. Prepare an intermediate dilution in a co-solvent before the final aqueous dilution.[2]
A previously clear stock solution appears cloudy or has visible precipitate after storage. 1. The solution may have undergone freeze-thaw cycles.2. The storage temperature was not low enough, leading to instability.3. The solvent may have absorbed moisture, reducing its solvating capacity.1. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[8]2. Store stock solutions at -80°C for long-term stability.[2][8]3. Use fresh, anhydrous grade DMSO for preparing stock solutions.[2]

Quantitative Data Summary

Table 1: Solubility of Fumagillin B in Common Laboratory Solvents

Solvent Solubility Reference
DMSO≥81.3 mg/mL[1]
DMSO92 mg/mL[2]
MethanolSoluble (used for preparing standard solutions for HPLC)[4]
EthanolInsoluble[2]
WaterPoor solubility (3.3 mg/L for pure fumagillin)[3]
WaterInsoluble[2]

Table 2: Recommended Storage Conditions for Fumagillin B

Form Temperature Duration Additional Notes Reference
Solid Powder<-15°CLong-termStore under inert gas (e.g., Nitrogen) and protect from light.[7]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Store under nitrogen.[2][8]
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Store under nitrogen.[2][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Fumagillin B Stock Solution in DMSO

  • Materials:

    • Fumagillin B (crystalline powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or foil-wrapped microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of Fumagillin B).

    • Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.[8]

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][8]

Visualizations

Fumagilin_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot Clear Solution store_neg20 Store at -20°C (≤1 month) aliquot->store_neg20 store_neg80 Store at -80°C (≤6 months) aliquot->store_neg80

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps start Diluting DMSO Stock in Aqueous Media precipitate Precipitation Occurs? start->precipitate no_precipitate Proceed with Experiment precipitate->no_precipitate No sol1 Decrease Final Concentration precipitate->sol1 Yes sol1->start Re-prepare sol2 Increase Final DMSO % (if tolerated) sol1->sol2 sol2->start Re-prepare sol3 Use Intermediate Co-solvents sol2->sol3 sol3->start

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Cell Line-Specific Sensitivity to Fumagillin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fumagillin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fumagillin B?

Fumagillin B is a natural product that primarily acts as an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease essential for the post-translational modification of newly synthesized proteins.[1][2] By covalently binding to a histidine residue in the active site of MetAP2, Fumagillin B blocks its enzymatic activity.[3] This inhibition disrupts protein maturation and leads to downstream effects on cell proliferation, migration, and survival.

Q2: Why do different cell lines exhibit varying sensitivity to Fumagillin B?

The differential sensitivity of cell lines to Fumagillin B can be attributed to several factors:

  • MetAP2 Expression and Activity: Variations in the expression levels and intrinsic activity of MetAP2 among different cell lines can influence their susceptibility.

  • MetAP1 Expression: The presence of a related enzyme, MetAP1, can sometimes compensate for the loss of MetAP2 function, rendering cells less sensitive to Fumagillin B.

  • p53 Tumor Suppressor Status: The functional status of the p53 tumor suppressor protein is a critical determinant of sensitivity. Cells with wild-type p53 are generally more sensitive as MetAP2 inhibition leads to the activation of the p53-p21 signaling pathway, resulting in cell cycle arrest.

  • Cellular Uptake and Efflux: Differences in the ability of cells to take up Fumagillin B or actively pump it out can also contribute to varied responses. For example, studies have shown different uptake abilities between macrophage-like and lung epithelial cells.[4]

  • Redox State: The intracellular redox environment may also play a role in modulating sensitivity to MetAP2 inhibitors.

Q3: What are the expected cellular effects of Fumagillin B treatment?

The primary effect of Fumagillin B on sensitive cells is cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death. This is often characterized by a G1 phase cell cycle arrest.[1] However, at higher concentrations or in highly sensitive cell lines, cytotoxic effects leading to apoptosis can also be observed.

Q4: Is Fumagillin B stable in cell culture medium?

Fumagillin B can exhibit instability in cell culture medium. It is known to be sensitive to alkaline conditions, which can lead to the hydrolysis of an ester bond and inactivation.[5] Furthermore, some degradation can occur in the medium over time, even in the absence of cells.[6] It is advisable to prepare fresh solutions of Fumagillin B for each experiment and minimize prolonged incubation at 37°C before adding it to the cells.

Data Presentation: Comparative Sensitivity of Cell Lines to Fumagillin B Analog (TNP-470)

The following table summarizes the 50% inhibitory concentration (IC50) values of the Fumagillin B analog, TNP-470, in various human cancer cell lines. This data provides a reference for the expected range of effective concentrations.

Cell LineCancer TypeIC50 (µM)
KPL-1Breast Cancer35.0 (as µg/ml)
MDA-MB-231Breast Cancer15.0 - 25.3 (as µg/ml)
MKL-FBreast Cancer33.4 (as µg/ml)
HL-60Leukemia5-10
ARH77Myeloma5-10
U266Myeloma>10
CH-1Ovarian Cancer10-15
A2780Ovarian Cancer10-15
SKOV3Ovarian Cancer>40
PC-3Prostate CancerNot specified in µM

Note: Some IC50 values were originally reported in µg/ml and have been noted accordingly. The molecular weight of TNP-470 is 415.9 g/mol .

Signaling Pathway

The primary signaling pathway affected by Fumagillin B involves the inhibition of MetAP2, leading to the activation of the p53-p21 axis and subsequent cell cycle arrest.

FumagillinB_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Fumagillin B (out) Fumagillin B Fumagillin B (in) Fumagillin B Fumagillin B (out)->Fumagillin B (in) enters cell MetAP2 MetAP2 Fumagillin B (in)->MetAP2 inhibits p53 p53 MetAP2->p53 indirectly activates eIF2a eIF2α MetAP2->eIF2a dephosphorylates peIF2a p-eIF2α p21 p21 p53->p21 induces transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest causes Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb CDK2_CyclinE->G1_Arrest drives G1/S transition E2F E2F Rb->E2F sequesters pRb->E2F releases E2F->G1_Arrest promotes S-phase entry Protein_Synthesis Protein Synthesis Inhibition peIF2a->Protein_Synthesis leads to

Caption: Fumagillin B inhibits MetAP2, leading to p53 activation and G1 arrest.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic or cytostatic effects of Fumagillin B on adherent cell lines.

Materials:

  • Fumagillin B (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Fumagillin B in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Fumagillin B. Include a vehicle control (medium with the same concentration of solvent used to dissolve Fumagillin B).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V Staining

This protocol outlines the detection of apoptosis in cells treated with Fumagillin B using flow cytometry.

Materials:

  • Fumagillin B

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Fumagillin B for the appropriate duration. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no effect of Fumagillin B - Drug Instability: Fumagillin B may have degraded. - Incorrect Concentration: The concentration used may be too low for the specific cell line. - Cell Line Resistance: The cell line may be inherently resistant (e.g., low MetAP2 expression, functional MetAP1).- Prepare fresh stock solutions of Fumagillin B for each experiment. Avoid repeated freeze-thaw cycles. - Perform a dose-response experiment with a wider range of concentrations. - Check the literature for reported sensitivity of your cell line. Consider using a known sensitive cell line as a positive control.
High variability between replicates - Uneven Cell Seeding: Inconsistent number of cells seeded per well. - Incomplete Solubilization of Formazan (MTT assay): Formazan crystals are not fully dissolved. - Edge Effects in 96-well plates: Evaporation from the outer wells.- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Gently pipette up and down to ensure complete dissolution of the formazan crystals before reading the absorbance. - Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.
Unexpectedly high cytotoxicity - Solvent Toxicity: The solvent used to dissolve Fumagillin B (e.g., DMSO) may be toxic at the concentration used. - Contamination: Microbial contamination in the cell culture. - Incorrect Drug Concentration: Error in calculating the final drug concentration.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control. - Regularly check cultures for signs of contamination. - Double-check all calculations for drug dilutions.
Difficulty distinguishing between cytostatic and cytotoxic effects - Single time-point analysis: A single endpoint assay may not provide the full picture.- Perform a time-course experiment to observe the effects over different durations. - Combine a cell viability assay (e.g., MTT) with an apoptosis assay (e.g., Annexin V) to differentiate between inhibition of proliferation and induction of cell death.

References

Validation & Comparative

A Comparative Analysis of Fumagilin-B and Alternative Treatments for Nosema Disease in Honey Bees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fumagilin-B and other treatments for Nosema, a parasitic disease affecting honey bees. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development of novel therapeutic agents.

Introduction to Nosema Disease

Nosema is a debilitating disease of adult honey bees caused by microsporidian parasites, primarily Nosema apis and Nosema ceranae. Infection occurs through the ingestion of spores, which then germinate in the bee's midgut, leading to damage of the gut epithelium. This damage impairs digestion and nutrient absorption, weakens the bee's immune system, and can shorten its lifespan.[1] At the colony level, severe Nosema infections can lead to reduced honey production, poor colony development, and increased winter losses. Nosema ceranae is now the most prevalent species and is associated with colony decline in many regions.[2]

Fumagilin-B: The Historical Standard

Fumagilin-B, an antibiotic derived from the fungus Aspergillus fumigatus, has been the primary treatment for Nosema for decades.[3] Its active ingredient, fumagillin, is a specific inhibitor of the enzyme methionine aminopeptidase type 2 (MetAP2), which is essential for protein modification and cell proliferation in eukaryotes, including Nosema.[4][5] By inhibiting MetAP2, Fumagilin-B effectively suppresses the replication of Nosema spores in the honey bee gut.[4]

Comparative Efficacy of Nosema Treatments

The following tables summarize quantitative data from various laboratory (cage trial) and field studies, comparing the efficacy of Fumagilin-B with a range of alternative treatments.

Laboratory (Cage Trial) Data
TreatmentConcentration / DoseSpore Count Reduction (%)Bee Mortality / Survival RateStudy Reference
Fumagilin-B Recommended DoseSignificant reductionImproved mortality, but not to levels of uninfected bees[6]
Fumagilin-B 240 µ g/bee ~80% inhibition (similar to C. alba oil)-[7]
Honey-B-Healthy® -No effectSimilar to uninfected bees[6]
Nozevit -Some effect (unclear significance)Similar to untreated bees[6]
Thymol -Some effect (unclear significance)Similar to uninfected bees[6]
Cryptocarya alba oil 4 µ g/bee 80% inhibition-[7]
Doellingeria scabra & Artemisia dubia extract 25 µg/mL51% reduction-[8]
Laurus nobilis extract 1% in syrupSignificant reduction (6.6x10^4 vs 2.2x10^6 spores)-[8]
Propolis (50% extract) -Significant reduction54% survival[8]
Propolis (70% extract) -Significant reduction32% survival[8]
Sulforaphane 1.25 mg/mL100% reduction-[8]
Carvacrol 2.08 mg/mL64% reduction-[8]
Oxalic Acid 0.25 M in syrupSignificant decrease in infection rateIncreased colony survival[9]
Field Study Data
TreatmentApplication MethodSpore Count ReductionColony Strength / Honey ProductionStudy Reference
Fumagilin-B In syrupEffective at suppressing spore levels-[10]
Fumagilin-B Drench--[10]
Fumagilin-B In pollen pattyMost effective treatment in one study (benefit may be from supplement)Highest survival (88%)[10]
Thymolated Syrup In syrup--[10]
Honey-B-Healthy® In syrup--[10]
Probiotics (SuperDFM-HoneyBee™) Dry applicationLowered spore counts faster than controlStronger spring buildup[1]
Formic Acid FumigationLowered spore loads over 1 year-[9]
Oxalic Acid TopicalSignificantly decreased infection rateIncreased colony survival[9]
Eugenol In syrup (spring)Significant reductionIncreased honey production[2]
Naringenin In syrup (spring)Significant reductionIncreased honey production[2]
Protexin® (Probiotic) In syrup (spring)Significant reductionIncreased adult bee populations and honey production[2]

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of Nosema treatments. Below are detailed protocols for common experimental setups.

Laboratory Cage Trial for Treatment Efficacy

This protocol is designed to assess the effectiveness of a test compound against Nosema ceranae in a controlled laboratory setting.

  • Bee Collection: Newly emerged worker bees are collected from Nosema-free colonies to ensure a uniform and uninfected starting population.[11]

  • Inoculation: Bees are starved for approximately one hour to motivate feeding. Each bee in the infected groups is then individually fed a precise volume (e.g., 10 µl) of a sucrose solution containing a known concentration of viable N. ceranae spores (e.g., 100,000 spores per bee).[11] Control groups receive the same sucrose solution without spores.

  • Treatment Administration: Three days post-inoculation, the respective treatments are administered.[6] This is typically done by providing the test compound mixed into a sucrose solution or candy, which is available ad libitum. A positive control group receives Fumagilin-B, and a negative control group receives only the sucrose solution.

  • Maintenance and Monitoring: Caged bees are maintained in an incubator at a constant temperature (e.g., 32°C).[11] Dead bees are removed and counted daily to determine mortality rates.

  • Spore Quantification: At the end of the experiment (e.g., 14-23 days post-inoculation), a subset of surviving bees from each cage is collected.[6][11] The abdomens are homogenized, and the Nosema spores are quantified using a hemocytometer to determine the average spore load per bee.

Field Trial for Colony-Level Treatment Evaluation

Field trials are essential for evaluating the practical effectiveness of a treatment on whole honey bee colonies.

  • Colony Selection and Equalization: Colonies with confirmed Nosema infections are selected. Before the trial begins, colonies are equalized for population size (number of frames of bees) and food stores to minimize variability.[10]

  • Randomized Block Design: Colonies are randomly assigned to different treatment groups and a control group within several blocks (apiaries or sections of an apiary) to account for environmental variations.[10]

  • Treatment Application: Treatments are applied according to the specific protocols for each product. This may involve feeding medicated syrup, drenching, or adding the treatment to pollen patties.[10]

  • Data Collection: Colony health parameters are monitored at regular intervals before, during, and after the treatment period. Key metrics include:

    • Nosema Spore Load: Samples of forager bees are collected from the hive entrance, and spore counts are determined.

    • Colony Strength: The number of frames covered with bees and the amount of brood are estimated.

    • Honey Production: Honey supers are weighed at the end of the season.

    • Colony Survival: The number of surviving colonies is recorded, particularly after winter.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine significant differences between treatment groups.

Quantification of Nosema Spores using a Hemocytometer

This method is the standard for determining the intensity of Nosema infection.

  • Sample Preparation: A specific number of bee abdomens (e.g., 25-60) are homogenized in a known volume of water (e.g., 1 mL per bee) using a mortar and pestle.[12][13]

  • Loading the Hemocytometer: A small, well-mixed sample of the resulting suspension is loaded into the counting chamber of a hemocytometer. The sample is allowed to settle for a few minutes.[12][14]

  • Microscopy: The hemocytometer is viewed under a compound microscope at 400x magnification. Nosema spores appear as bright, oval-shaped bodies.[12][14]

  • Counting: Spores are counted in five of the large squares of the Neubauer grid.[12][15] A standardized counting rule is applied for spores that lie on the grid lines (e.g., count those on the top and left lines but not the bottom and right).[15]

  • Calculation: The average spore count per bee is calculated using a formula that accounts for the volume of the hemocytometer chamber and the initial sample dilution. A common formula is: Spore count in 5 squares x 50,000 = number of spores per bee (when using 1 mL of water per bee).[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding Nosema pathology and treatment evaluation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis bee_collection 1. Collect Newly Emerged Bees inoculation 2. Inoculate with Nosema ceranae spores bee_collection->inoculation caging 3. Place Bees in Cages inoculation->caging treatment_admin 4. Administer Treatments (Test Compound, Fumagilin-B, Control) caging->treatment_admin incubation 5. Incubate Cages (Controlled Environment) treatment_admin->incubation mortality 6. Daily Mortality Counts incubation->mortality spore_quant 7. Spore Quantification (Hemocytometer) incubation->spore_quant analysis 8. Statistical Analysis mortality->analysis spore_quant->analysis

Caption: Workflow for a laboratory cage trial to evaluate Nosema treatments.

Fumagilin_Mechanism MetAP2 Methionine Aminopeptidase 2 (MetAP2) Protein_Maturation N-terminal Methionine Excision MetAP2->Protein_Maturation Catalyzes Fumagilin Fumagilin-B Fumagilin->MetAP2 Binds to active site Inhibition Inhibition Nosema_Proliferation Nosema Spore Replication Protein_Maturation->Nosema_Proliferation Essential for Inhibition->MetAP2

Caption: Mechanism of action of Fumagilin-B via inhibition of MetAP2.

Nosema_Impact_Pathway cluster_physio Physiological Impact cluster_immune Immune Response Nosema Nosema ceranae Infection Midgut Midgut Epithelial Cell Damage Nosema->Midgut Hormone Hormone & Lipid Synthesis Disruption Nosema->Hormone Immune_Suppression Immune Gene Suppression (e.g., abaecin, defensin) Nosema->Immune_Suppression Apoptosis_Inhibition Inhibition of Host Cell Apoptosis Nosema->Apoptosis_Inhibition Nutrient Impaired Nutrient Absorption Midgut->Nutrient Energy Energetic Stress Nutrient->Energy

Caption: Key physiological and immune pathways affected by Nosema ceranae.

Conclusion and Future Directions

While Fumagilin-B has proven effective in reducing Nosema spore loads, its use is not without concerns, including potential toxicity and residues in hive products, leading to its ban in some regions.[6] Research into alternative treatments has identified several promising candidates, including natural products like thymol, propolis, and various plant extracts, as well as organic acids.[2][8][9][10]

However, the efficacy of these alternatives can be variable, and further research is needed to optimize dosages, application methods, and to fully understand their mechanisms of action. The data presented here highlight the need for standardized, rigorous testing of potential new therapies. For drug development professionals, targeting pathways essential for Nosema proliferation, similar to how Fumagilin-B targets MetAP2, or bolstering the honey bee's natural immune defenses, represent promising avenues for the development of novel, effective, and safe treatments for this significant honey bee disease.

References

Validating the Anti-Angiogenic Effect of Fumagillin-B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumagillin-B, a naturally derived fungal metabolite, and its synthetic analog TNP-470 (also known as AGM-1470), have demonstrated significant anti-angiogenic properties in numerous preclinical in vivo studies. This guide provides a comprehensive comparison of Fumagillin-B's efficacy with other established anti-angiogenic agents, supported by experimental data. Detailed methodologies for key in vivo assays are also presented to facilitate the design and interpretation of similar studies.

Mechanism of Action: Targeting Methionine Aminopeptidase-2

Fumagillin and its analogs exert their anti-angiogenic effects by specifically and irreversibly inhibiting Methionine Aminopeptidase-2 (MetAP-2).[1][2][3] MetAP-2 is a crucial enzyme in endothelial cells responsible for the removal of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP-2 leads to the arrest of the endothelial cell cycle in the G1 phase, thereby preventing their proliferation and the formation of new blood vessels.[4][5][6] This targeted action on endothelial cells is a key differentiator from many cytotoxic agents that indiscriminately target all dividing cells.

The signaling cascade initiated by MetAP-2 inhibition involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[4][5] This pathway ultimately leads to the cytostatic effect on endothelial cells, highlighting a precise molecular mechanism for the anti-angiogenic activity of Fumagillin-B.

Fumagillin_Signaling_Pathway Fumagillin-B Anti-Angiogenic Signaling Pathway Fumagillin Fumagillin-B / TNP-470 MetAP2 Methionine Aminopeptidase-2 (MetAP-2) Fumagillin->MetAP2 Inhibits p53 p53 Activation MetAP2->p53 Leads to p21 p21 (CDK Inhibitor) Upregulation p53->p21 Induces CellCycleArrest G1 Cell Cycle Arrest in Endothelial Cells p21->CellCycleArrest Causes AngiogenesisInhibition Inhibition of Angiogenesis CellCycleArrest->AngiogenesisInhibition

Figure 1: Simplified signaling pathway of Fumagillin-B's anti-angiogenic effect.

Comparative Efficacy of Anti-Angiogenic Agents

The following tables summarize the in vivo efficacy of Fumagillin-B's analog, TNP-470, in comparison to other well-established anti-angiogenic agents. Direct head-to-head comparative studies are limited; therefore, data from various preclinical models are presented to provide a broader perspective.

Table 1: Comparison of TNP-470 and Endostatin in a Mouse Model of Atherosclerosis

AgentDosageTreatment DurationKey FindingsReference
TNP-470 30 mg/kg every other day16 weeks70% inhibition of atherosclerotic plaque growth.[4]
Endostatin 30 mg/kg every other day16 weeks85% inhibition of atherosclerotic plaque growth.[4]
Control Vehicle16 weeksBaseline plaque progression.[4]

Table 2: Efficacy of Various Anti-Angiogenic Agents in Preclinical Cancer Models

AgentCancer ModelAnimal ModelDosage and ScheduleKey Efficacy ReadoutsReference
TNP-470 Choriocarcinoma (GCH-1(m) cells)Nude Mice30 mg/kg s.c. every other dayStrong inhibition of lung metastasis; significant reduction in primary tumor capillary growth.[7]
Sunitinib NeuroblastomaMice40 mg/kg36% inhibition of tumor angiogenesis.[8]
Bevacizumab Colon Cancer (HCT116)Mice15 mg/kg i.p. twice weeklySignificant decrease in microvessel density and tumor volume.
Endostatin Renal CarcinomaNude Mice10 μg/kg dailyInhibition of tumor growth.[1]

Experimental Protocols for In Vivo Validation

Standardized in vivo assays are critical for the validation of anti-angiogenic compounds. Below are detailed methodologies for three commonly used models.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances.

  • Materials: Fertilized chicken eggs, sterile PBS, filter paper discs, test compound (Fumagillin-B), incubator.

  • Procedure:

    • Incubate fertilized eggs at 37°C in a humidified incubator.

    • On embryonic day 3, create a small window in the eggshell to expose the CAM.

    • On day 6, apply a sterile filter paper disc saturated with the test compound (e.g., Fumagillin-B dissolved in a suitable vehicle) onto the CAM. A vehicle control disc is also applied to a separate set of eggs.

    • Reseal the window and continue incubation.

    • On day 8 or 9, observe and photograph the CAM.

  • Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area around the filter disc. A significant reduction in vessel branching in the treated group compared to the control indicates anti-angiogenic activity.

Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix.

  • Materials: Matrigel (growth factor reduced), pro-angiogenic factor (e.g., bFGF or VEGF), test compound (Fumagillin-B), mice.

  • Procedure:

    • Thaw Matrigel on ice and mix with a pro-angiogenic factor and the test compound (or vehicle for control).

    • Inject the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.

    • After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantification: Angiogenesis can be quantified by several methods:

    • Hemoglobin content: Measure the amount of hemoglobin in the plug using a Drabkin's reagent-based assay, which correlates with the extent of vascularization.

    • Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify microvessel density.

Tumor Xenograft Model

This model assesses the effect of an anti-angiogenic agent on the growth of a solid tumor.

  • Materials: Cancer cell line, immunodeficient mice (e.g., nude or SCID), test compound (Fumagillin-B), calipers.

  • Procedure:

    • Inject a suspension of cancer cells subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., Fumagillin-B or TNP-470) systemically (e.g., intraperitoneally or subcutaneously) according to a defined schedule and dosage. The control group receives the vehicle.

    • Measure tumor volume regularly using calipers (Volume = 0.52 x length x width²).

    • At the end of the study, excise tumors for further analysis.

  • Quantification:

    • Tumor growth inhibition: Compare the tumor volumes between the treated and control groups over time.

    • Microvessel density (MVD): Perform immunohistochemical staining of tumor sections with endothelial cell markers (e.g., CD31) to quantify the number of blood vessels.

    • Metastasis assessment: In relevant models, assess the incidence and number of metastatic lesions in distant organs like the lungs.[7]

Experimental_Workflow In Vivo Validation Workflow for Anti-Angiogenic Agents cluster_preclinical Preclinical In Vivo Models cluster_endpoints Efficacy Endpoints cluster_analysis Data Analysis & Comparison CAM CAM Assay VesselQuant Vessel Quantification (Branching, MVD) CAM->VesselQuant Matrigel Matrigel Plug Assay Matrigel->VesselQuant Xenograft Tumor Xenograft Model Xenograft->VesselQuant TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Metastasis Metastasis Assessment Xenograft->Metastasis Data Quantitative Data Collection VesselQuant->Data TumorGrowth->Data Metastasis->Data Comparison Comparison with Alternatives Data->Comparison

Figure 2: General experimental workflow for in vivo validation of anti-angiogenic compounds.

Conclusion

Fumagillin-B and its analog TNP-470 are potent inhibitors of angiogenesis with a well-defined mechanism of action targeting MetAP-2 in endothelial cells. In vivo studies have consistently demonstrated their ability to inhibit tumor growth and metastasis in various preclinical models. While direct comparative data against all other major anti-angiogenic agents is not extensively available, the existing evidence suggests that Fumagillin-B and its derivatives represent a valuable class of compounds for anti-angiogenic therapy. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of these and other novel anti-angiogenic agents. Further head-to-head comparative studies in standardized in vivo models will be crucial for definitively positioning these agents within the landscape of anti-cancer therapies.

References

Navigating Resistance: A Comparative Analysis of Fumagillin-B and Its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a parent compound and its analogs is critical for predicting long-term efficacy and designing next-generation therapeutics. This guide provides a comprehensive comparison of Fumagillin-B and its key analogs, focusing on the mechanisms of resistance and the quantitative impact on their inhibitory activity.

The primary mechanism of action for fumagillin and its analogs is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme involved in the post-translational modification of proteins.[1][2] Resistance to this class of compounds is primarily conferred through mutations in the gene encoding MetAP2.[1][3] This guide examines the cross-resistance profiles of prominent fumagillin analogs in the context of MetAP2-mediated resistance.

Quantitative Comparison of Inhibitory Activity

The development of resistance to fumagillin significantly impacts the efficacy of its analogs, a phenomenon clearly demonstrated in studies utilizing organisms with mutated MetAP2. The following tables summarize the quantitative data from key cross-resistance studies.

Cross-Resistance in Entamoeba histolytica Overexpressing Mutant MetAP2

A study on the protozoan parasite Entamoeba histolytica revealed that overexpression of specific MetAP2 mutants leads to a notable decrease in susceptibility to fumagillin. This provides a valuable model for understanding the impact of MetAP2 mutations on drug efficacy.

CompoundStrainIC50 (nM)Fold Increase in Resistance
Fumagillin Wild-Type69.0 ± 1.3-
Mock-transfected control94.3 ± 7.91.4x
Overexpressing wild-type EhMetAP2165.8 ± 17.52.4x
Overexpressing EhMetAP2 Y379C mutant247.5 ± 29.53.6x

Data sourced from a study on fumagillin's effect on E. histolytica.[1]

Cross-Resistance in Yeast Expressing Mutant Human MetAP2

To further elucidate the specifics of cross-resistance, a yeast-based screen identified human MetAP2 mutations that confer resistance to ovalicin, a close structural analog of fumagillin. These ovalicin-resistant mutants were then tested against fumagillin and its potent analog, TNP-470. The results demonstrate a clear cross-resistance across these compounds, underscoring their shared mechanism of action and susceptibility to the same resistance mutations.

Compound (at specified concentration)Yeast Strain Expressing Human MetAP2Relative Growth (% of control)Fold Increase in Resistance (based on relative growth)
Fumagillin (50 nM) Wild-Type1.0-
A362T Mutant53.053.0x
H382Y Mutant19.019.0x
Ovalicin (20 nM) Wild-Type1.0-
A362T Mutant14.014.0x
H382Y Mutant4.84.8x
TNP-470 (10 nM) Wild-Type1.0-
A362T Mutant12.012.0x
H382Y Mutant5.05.0x

Data adapted from a study on ovalicin sensitivity in yeast expressing human MetAP2.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the MetAP2 signaling pathway and a typical workflow for assessing cross-resistance.

MetAP2_Signaling_Pathway cluster_inhibition Mechanism of Action Fumagillin Fumagillin / Analogs MetAP2 MetAP2 (Methionine Aminopeptidase 2) Fumagillin->MetAP2  Irreversible Binding Inhibition Inhibition Processed_Protein Processed Protein (Methionine removed) MetAP2->Processed_Protein  Catalysis MetAP2->Block Nascent_Protein Nascent Protein (with N-terminal Methionine) Nascent_Protein->MetAP2  Substrate Cell_Proliferation Cell Proliferation & Angiogenesis Processed_Protein->Cell_Proliferation  Leads to Block->Processed_Protein

Figure 1: Mechanism of MetAP2 Inhibition by Fumagillin and its Analogs.

Cross_Resistance_Workflow start Start generate_mutants Generate MetAP2 Mutant Strains (e.g., via mutagenesis or overexpression) start->generate_mutants culture_cells Culture Wild-Type (WT) and Mutant (Resistant) Strains generate_mutants->culture_cells treat_cells Treat WT and Resistant Strains with Compounds culture_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Fumagillin-B and Analogs prepare_compounds->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure_inhibition Measure Growth Inhibition (e.g., MTT assay, spectrophotometry) incubate->measure_inhibition calculate_ic50 Calculate IC50 Values for Each Compound and Strain measure_inhibition->calculate_ic50 compare_data Compare IC50 Values to Determine Cross-Resistance calculate_ic50->compare_data end End compare_data->end

References

Fumagillin-B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Fumagillin-B, a well-established anti-angiogenic and anti-parasitic agent. The following sections detail its performance, supported by experimental data, to inform research and development efforts.

Mechanism of Action

Fumagillin-B and its analogs exert their biological effects primarily through the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in the post-translational modification of proteins.[1][2] By covalently binding to a histidine residue in the active site of MetAP-2, Fumagillin-B disrupts processes crucial for cell proliferation and survival, particularly in endothelial cells, which are vital for angiogenesis.[1][2] This targeted inhibition leads to cell cycle arrest and the downstream suppression of new blood vessel formation.[3]

Fumagillin_Mechanism Fumagillin Fumagillin-B MetAP2 Methionine Aminopeptidase-2 (MetAP-2) Fumagillin->MetAP2 Inhibits Protein_Processing N-terminal Methionine Excision MetAP2->Protein_Processing Catalyzes Cell_Proliferation Endothelial Cell Proliferation Protein_Processing->Cell_Proliferation Enables Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Leads to

In Vitro Efficacy

Fumagillin-B has demonstrated potent inhibitory effects on the proliferation of various cell types in vitro, with a particular, though not entirely specific, activity against endothelial cells.

Quantitative Data:
Cell LineAssayIC50 ValueReference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation AssayNot explicitly stated, but inhibited at low nM concentrations.[4][4]
Bovine Aortic Endothelial Cells (BAEC)Proliferation AssayNot explicitly stated, but inhibited.[5]
Human Breast Cancer (MDA-MB-231)Proliferation AssayIC50 value is four orders of magnitude lower than its analog TNP-470.[3][3]
Other non-endothelial cell typesProliferation AssayInhibited at similar concentrations to endothelial cells.[3][3]

Note: While the antiproliferative effects are well-documented, specific IC50 values for Fumagillin-B are not consistently reported across the literature. One study noted that the IC50 values for endothelial cells are two orders of magnitude higher than those for its more potent analog, TNP-470.[3] The same study highlights that the IC50 for the MDA-MB-231 breast cancer cell line is significantly lower than that of TNP-470, suggesting cell-type-specific sensitivities.

In Vivo Efficacy

In vivo studies have substantiated the anti-angiogenic and anti-parasitic properties of Fumagillin-B in various animal models, including cancer models in rodents and parasitic infections in honeybees.

Quantitative Data:

Anti-Cancer Efficacy

Animal ModelCancer TypeTreatmentKey FindingsReference
SCID MiceColorectal CancerIntraperitoneal injectionSmaller tumor mass, fewer pulmonary metastases, and lower microvessel density (MVD) compared to control.[6][6]
LEW/SsN RatsHepatocellular Carcinoma30 mg/kg/day intraperitoneal injectionAt 24 weeks, median tumor weight in the Fumagillin-treated group was 0.39 g compared to 0.79 g in the control group. A significant reduction in metastasis was also observed.[7][8][9][10][11][7][8][9][10][11]

Anti-Parasitic Efficacy (Nosema in Honeybees)

OrganismParasiteTreatmentKey FindingsReference
Honeybees (Apis mellifera)Nosema ceranaeOral administration in sugar syrupSignificantly reduced Nosema spore counts compared to untreated controls.[1][12] However, some studies suggest that at very low concentrations, it may lead to an increase in spore production.[12][1][12]
Honeybees (Apis mellifera)Nosema ceranaeOral administration in sugar syrupIn one study, Fumagilin-B®-treated bees had a mean spore abundance of 3.21 ± 2.19 million spores per bee in live bees and 3.5 ± 0.6 million spores per bee in dead bees.[13][13]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of Fumagillin-B on endothelial cells.

InVitro_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HUVECs in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Fumagillin Add serial dilutions of Fumagillin-B Incubate_24h->Add_Fumagillin Incubate_72h Incubate for 72h Add_Fumagillin->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors.

  • Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Fumagillin-B. Control wells receive the vehicle only.

  • Incubation: Plates are incubated for a period of 48-72 hours.

  • Quantification: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a plate reader, and IC50 values are calculated.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes a common approach to evaluate the anti-tumor efficacy of Fumagillin-B in a mouse model.

InVivo_Cancer_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis Inject_Cells Subcutaneously inject colorectal cancer cells into SCID mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment and control groups Monitor_Tumor->Randomize Administer_Drug Administer Fumagillin-B (e.g., intraperitoneally) Randomize->Administer_Drug Administer_Vehicle Administer vehicle to control group Randomize->Administer_Vehicle Measure_Tumor Measure tumor volume periodically Administer_Drug->Measure_Tumor Administer_Vehicle->Measure_Tumor Sacrifice Sacrifice mice at end of study Measure_Tumor->Sacrifice Excise_Tumor Excise and weigh tumors Sacrifice->Excise_Tumor Analyze_Tissues Analyze tissues for metastasis and MVD Excise_Tumor->Analyze_Tissues

Methodology:

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used to prevent rejection of human tumor xenografts.[6]

  • Tumor Cell Implantation: Human colorectal cancer cells are injected subcutaneously into the flank of the mice.[6]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives regular intraperitoneal injections of Fumagillin-B, while the control group receives the vehicle.[6]

  • Monitoring: Tumor volume is measured periodically using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues, such as the lungs, are examined for metastases. Microvessel density (MVD) in the tumors can be quantified by immunohistochemical staining for endothelial cell markers like CD31 or CD105.[6]

In Vivo Honeybee Nosema Infection Model

This protocol details a laboratory-based (in-cage) method for assessing the efficacy of Fumagillin-B against Nosema infection in honeybees.

InVivo_Honeybee_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Collect_Bees Collect newly emerged, Nosema-free honeybees Infect_Bees Infect bees orally with a known concentration of Nosema spores Collect_Bees->Infect_Bees House_Bees House bees in cages Infect_Bees->House_Bees Provide_Syrup Provide sugar syrup with or without Fumagillin-B House_Bees->Provide_Syrup Monitor_Mortality Monitor and record daily bee mortality Provide_Syrup->Monitor_Mortality Sample_Bees Sample bees at specific time points Monitor_Mortality->Sample_Bees Count_Spores Homogenize bee abdomens and count Nosema spores using a hemocytometer Sample_Bees->Count_Spores

Methodology:

  • Bee Collection: Newly emerged adult honeybees are collected from a healthy, Nosema-free colony.

  • Infection: Bees are starved for a short period and then fed a sucrose solution containing a known concentration of Nosema ceranae spores.[14]

  • Treatment: Following infection, bees are housed in laboratory cages and provided with ad libitum access to a sugar syrup solution. The treatment group receives syrup containing Fumagillin-B at a specified concentration, while the control group receives plain sugar syrup.[14]

  • Data Collection: Bee mortality in each cage is recorded daily. At predetermined time points, a subset of bees is collected from each cage.

  • Spore Quantification: The abdomens of the collected bees are homogenized, and the number of Nosema spores is quantified using a hemocytometer under a microscope.[13]

Conclusion

Fumagillin-B demonstrates clear efficacy in both in vitro and in vivo settings. Its potent anti-proliferative and anti-angiogenic effects observed in cell culture translate to significant tumor growth inhibition and reduced metastasis in animal cancer models. Furthermore, its efficacy against microsporidian parasites like Nosema is well-established in honeybee populations. The data presented in this guide underscores the continued relevance of Fumagillin-B as a valuable tool in both cancer and parasitology research. Further investigation into its cell-type-specific effects and potential for combination therapies is warranted.

References

Fumagillin B vs. Natural Plant-Derived Compounds: A Comparative Guide to Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Fumagillin B, a mycotoxin-derived angiogenesis inhibitor, and a selection of promising natural anti-angiogenic compounds from plants. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Overview of Anti-Angiogenic Compounds

Fumagillin B is a potent, irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation and migration of endothelial cells.[1] Its anti-angiogenic activity has been extensively studied, leading to the development of synthetic analogs like TNP-470 for clinical investigation.

Natural Plant-Derived Compounds have garnered significant interest as potential anti-angiogenic agents due to their widespread availability, perceived lower toxicity, and diverse mechanisms of action. This guide focuses on four well-researched examples:

  • Curcumin: The active component of turmeric, curcumin has been shown to inhibit angiogenesis by targeting multiple signaling pathways, including VEGF.

  • Resveratrol: A polyphenol found in grapes and other fruits, resveratrol exhibits anti-angiogenic effects by modulating pathways such as VEGF and MAPK.

  • Genistein: An isoflavone from soy, genistein impedes angiogenesis by inhibiting protein tyrosine kinases and downregulating the expression of pro-angiogenic factors.

  • Epigallocatechin-3-gallate (EGCG): The major catechin in green tea, EGCG exerts its anti-angiogenic effects by interfering with VEGF receptor signaling.

Quantitative Comparison of Anti-Angiogenic Activity

The following tables summarize the quantitative data on the anti-angiogenic efficacy of Fumagillin B and the selected plant-derived compounds. Data is presented for common in vitro angiogenesis assays to facilitate direct comparison.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

CompoundIC50 Value (HUVEC Proliferation)Reference
Fumagillin B~10 nM[1]
Curcumin11.11 µM - 31.97 µM[2][3]
Resveratrol≥600 µM[4]
Genistein10.0 ± 1.5 µM[5]
EGCG22 µM (at 96h) - 40 µM (at 24h)[6]

Table 2: Efficacy in Various In Vitro Angiogenesis Assays

CompoundAssayEffective Concentration / ObservationsReference
Fumagillin B
Endothelial Cell MigrationInhibition observed
Tube FormationInhibition observed[7]
Curcumin
Endothelial Cell MigrationSignificant suppression of VEGF-induced migration[2]
Tube FormationInhibition of tube network formation
Aortic Ring OutgrowthSignificant reduction in microvessel sprouting[8]
Resveratrol
Endothelial Cell MigrationInhibition at concentrations >50 µM[9]
Tube FormationInhibition at concentrations >50 µM[9]
Chick Chorioallantoic Membrane (CAM)ED50 = 0.7 ± 0.1 µM (FGF2-induced angiogenesis)[10]
Genistein
Endothelial Cell MigrationReduction in cell migration
Tube FormationInhibition of tube formation
EGCG
Endothelial Cell MigrationSignificant inhibition at 50 µM and 100 µM[6]
Tube FormationInhibition of capillary-like structure formation in HMVECs at 50 µM[6]

Mechanisms of Action: A Comparative Overview

The anti-angiogenic mechanisms of Fumagillin B and the selected plant-derived compounds differ significantly, providing a range of potential therapeutic targets.

Fumagillin B: Irreversible MetAP-2 Inhibition

Fumagillin B's primary mechanism involves the irreversible covalent binding to and inhibition of MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins in endothelial cells. Inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase, thereby preventing endothelial cell proliferation and subsequent angiogenesis.

Fumagillin_B_Pathway Fumagillin Fumagillin B MetAP2 Methionine Aminopeptidase-2 (MetAP-2) Fumagillin->MetAP2 Inactivates Protein_Processing N-terminal Methionine Excision MetAP2->Protein_Processing Catalyzes Cell_Cycle G1 Phase Progression Protein_Processing->Cell_Cycle Enables Proliferation Endothelial Cell Proliferation Cell_Cycle->Proliferation Leads to Angiogenesis Angiogenesis Proliferation->Angiogenesis Drives Plant_Compounds_Pathway cluster_compounds Plant-Derived Compounds Curcumin Curcumin VEGF VEGF Curcumin->VEGF Inhibits expression Resveratrol Resveratrol VEGFR VEGF Receptor (VEGFR) Resveratrol->VEGFR Inhibits signaling Genistein Genistein Genistein->VEGFR Inhibits activation EGCG EGCG EGCG->VEGFR Inhibits binding VEGF->VEGFR Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Activates Gene_Expression Gene Expression (Pro-angiogenic factors) Downstream->Gene_Expression Regulates Proliferation_Migration Endothelial Cell Proliferation & Migration Gene_Expression->Proliferation_Migration Promotes Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis Drives Proliferation_Assay_Workflow Start Start Seed_Cells Seed HUVECs in 96-well plates Start->Seed_Cells Add_Compound Add varying concentrations of test compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add proliferation reagent (e.g., MTT, [3H]thymidine) Incubate->Add_Reagent Measure Measure absorbance or radioactivity Add_Reagent->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

References

Validating MetAP2 as the Primary Target of Fumagillin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating Methionine Aminopeptidase 2 (MetAP2) as the primary molecular target of Fumagillin B and its analogs. Fumagillin B, a natural product isolated from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, have garnered significant interest for their potent anti-angiogenic properties, making them valuable candidates for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2][3] The validation of their target is crucial for understanding their mechanism of action and for the development of new, more selective therapeutic agents.

The Mechanism of Action: Irreversible Inhibition of MetAP2

At the heart of Fumagillin B's activity is its highly specific and irreversible inhibition of MetAP2.[1][4]

  • MetAP2's Role: MetAP2 is a crucial metalloprotease responsible for N-terminal methionine excision (NME), a vital co-translational protein maturation process where the initial methionine residue is cleaved from newly synthesized polypeptide chains.[4][5][6]

  • Fumagillin's Action: Fumagillin B covalently binds to a specific histidine residue (His-231) within the active site of MetAP2.[5][7] This binding is facilitated by a reactive epoxide ring on the fumagillin molecule, leading to the permanent inactivation of the enzyme.[1][7]

  • Downstream Effects: By inhibiting MetAP2, Fumagillin B disrupts the normal processing of a subset of cellular proteins. This disruption selectively halts the proliferation of endothelial cells, thereby inhibiting angiogenesis.[1][2] This targeted cytostatic effect, rather than a general inhibition of protein synthesis, accounts for its anti-angiogenic specificity.[2]

cluster_cell Cell Fumagillin Fumagillin B / TNP-470 MetAP2 MetAP2 Enzyme (Active Site with His-231) Fumagillin->MetAP2 Covalent binding to His-231 Complex Fumagillin-MetAP2 Covalent Complex ProcessedProtein Processed Protein (Met removed) MetAP2->ProcessedProtein CellProlif Endothelial Cell Proliferation Complex->CellProlif Inhibits NascentProtein Nascent Protein (with N-terminal Met) NascentProtein->MetAP2 Normal Processing ProcessedProtein->CellProlif Enables

Caption: Mechanism of Fumagillin B's anti-angiogenic action.

Core Experimental Evidence: A Multi-pronged Approach

The identification of MetAP2 as Fumagillin B's target was not based on a single experiment but on a convergence of evidence from biochemical, genetic, and molecular biology studies.

Affinity-Based Target Identification

The initial breakthrough came from experiments designed to physically isolate the cellular protein that Fumagillin B binds to.

Experimental Protocol: Affinity Pulldown Assay

  • Probe Synthesis: A derivative of Fumagillin B is synthesized with a tag, such as biotin, which has a high affinity for streptavidin.

  • Cell Lysis: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are lysed to release their protein contents.

  • Incubation: The cell lysate is incubated with the biotinylated Fumagillin B probe, allowing the probe to bind to its cellular target(s).

  • Capture: Streptavidin-coated beads are added to the lysate. These beads bind tightly to the biotin tag on the probe, thus capturing the probe and any protein bound to it.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques like mass spectrometry.

Results Summary: These experiments consistently identified a single, specific protein that was covalently bound by the Fumagillin B probe: Methionine Aminopeptidase 2 (MetAP2).[2][5]

cluster_workflow Target ID Workflow Lysate Cell Lysate (Protein Mixture) Incubate Incubation Lysate->Incubate Probe Biotin-Fumagillin Probe Probe->Incubate Pulldown Streptavidin Bead Pulldown Incubate->Pulldown Wash Wash Non-specific Proteins Pulldown->Wash Elute Elute Bound Proteins Wash->Elute Identify Mass Spectrometry Identification Elute->Identify Result Result: MetAP2 Identified Identify->Result

Caption: Workflow for affinity-based identification of Fumagillin B's target.

Specificity of Enzyme Inhibition

To confirm that the binding was responsible for the drug's activity, researchers performed enzymatic assays. A key point of comparison was MetAP1, a closely related enzyme that also removes N-terminal methionine.

Experimental Protocol: In Vitro MetAP Inhibition Assay

  • Enzyme Preparation: Recombinant human MetAP1 and MetAP2 enzymes are purified.

  • Assay Reaction: The enzyme is incubated with a synthetic peptide substrate (e.g., Met-Gly-Met-Met) and varying concentrations of Fumagillin B or an analog.

  • Product Detection: The reaction measures the release of free methionine, often detected by a colorimetric reaction or HPLC.

  • IC50 Calculation: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Comparative Inhibition Data:

CompoundTarget EnzymeIC50 (nM)Specificity
Fumagillin MetAP2~1.2Highly Specific
MetAP1>10,000
TNP-470 MetAP2~0.6Highly Specific
MetAP1>10,000

Data compiled from multiple sources demonstrating the principle of specificity.[2][6][7]

The results clearly show that Fumagillin B and TNP-470 are potent inhibitors of MetAP2 while having virtually no effect on MetAP1, demonstrating exquisite specificity.[2][6]

Genetic Validation in a Model Organism

Genetic studies in yeast (Saccharomyces cerevisiae) provided powerful in vivo validation. Yeast has both MetAP1 and MetAP2, and while deleting either one results in a slow-growth phenotype, deleting both is lethal.[2] This allows for the creation of strains that are exclusively dependent on one of the two enzymes for survival.

Experimental Protocol: Yeast Growth Inhibition Assay

  • Yeast Strains: Cultures of wild-type (WT), MetAP1 deletion (Δmap1), and MetAP2 deletion (Δmap2) yeast are grown. The Δmap1 strain is viable only because of its functional MetAP2.

  • Treatment: The different yeast strains are exposed to varying concentrations of Fumagillin B in liquid culture.

  • Growth Monitoring: Cell growth is monitored over time by measuring the optical density (OD) of the cultures.

  • Analysis: The growth curves are compared to determine the sensitivity of each strain to the drug.

Results of Genetic Validation:

Yeast StrainMetAP DependencySensitivity to Fumagillin BRationale
Wild-Type (WT) MetAP1 & MetAP2ResistantMetAP1 is unaffected and can compensate for MetAP2 inhibition.
Δmap2 MetAP1 onlyResistantThe drug's target (MetAP2) is already absent.
Δmap1 MetAP2 onlyHighly Sensitive Inhibition of the essential MetAP2 enzyme is lethal to the cell.

This genetic evidence is a cornerstone of the validation, demonstrating that Fumagillin B's cytotoxic effect is mediated specifically through the inhibition of MetAP2 in a living organism.[2][8]

cluster_logic Genetic Validation Logic WT Wild-Type Yeast Has MetAP1 & MetAP2 Fumagillin Add Fumagillin B WT->Fumagillin MAP1_del Δmap1 Strain Has only MetAP2 MAP1_del->Fumagillin MAP2_del Δmap2 Strain Has only MetAP1 MAP2_del->Fumagillin Result_WT Growth Fumagillin->Result_WT MetAP1 compensates Result_MAP1_del No Growth Fumagillin->Result_MAP1_del Essential MetAP2 inhibited Result_MAP2_del Growth Fumagillin->Result_MAP2_del Target is absent

Caption: Logical flow of the yeast genetic validation experiment.

Comparison with Alternative MetAP2 Inhibitors

The validation of MetAP2 as the target of Fumagillin B has spurred the development of other MetAP2 inhibitors, some of which are designed to overcome the limitations of the original fumagillin class, such as toxicity.[9][10]

Inhibitor ClassExample(s)MechanismKey Feature
Fumagillin Analogs Fumagillin B, TNP-470, BeloranibIrreversible, CovalentHigh potency; established anti-angiogenic and anti-obesity effects.[10][11]
Reversible Inhibitors M8891, Bestatin class, Triazole derivativesReversible, Non-covalentDesigned to reduce toxicities associated with irreversible binding while retaining target engagement.[9]

The development of structurally diverse reversible inhibitors that also show anti-angiogenic or metabolic effects further solidifies MetAP2 as the key therapeutic target for achieving these outcomes.[9]

Conclusion

The validation of MetAP2 as the primary target of Fumagillin B rests on a robust foundation of complementary experimental evidence. Affinity purification unequivocally isolated MetAP2 as the binding partner.[2] Enzymatic assays demonstrated potent and highly specific inhibition of MetAP2 over its homolog MetAP1.[6][7] Finally, genetic studies in yeast provided definitive in vivo proof that the drug's cellular activity is dependent on the presence of MetAP2.[2][8] This conclusive body of work not only illuminates the mechanism of a powerful anti-angiogenic compound but also establishes MetAP2 as a validated and "druggable" target for therapeutic intervention in oncology and metabolic diseases.

References

Comparative Transcriptomic Analysis of Fumagillin B-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Fumagillin B on endothelial cells against other anti-angiogenic agents. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Fumagillin B, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic analogs have long been recognized for their potent anti-angiogenic properties. By selectively inhibiting methionine aminopeptidase-2 (MetAP2), Fumagillin B disrupts key cellular processes in endothelial cells, leading to cell cycle arrest and the inhibition of new blood vessel formation. This guide delves into the comparative transcriptomics of Fumagillin B-treated cells, offering a detailed look at the genetic and molecular changes it induces.

Quantitative Analysis of Gene Expression Changes

To understand the impact of Fumagillin B at the molecular level, a key study by Abdollahi et al. (2004) utilized cDNA microarray analysis to profile gene expression changes in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 10 nM Fumagillin B over an 8-hour time course. The study identified a set of early response genes that were significantly up- or down-regulated, particularly within the first two hours of treatment. For a comparative perspective, the transcriptomic effects of Endostatin, another well-known anti-angiogenic agent, were also examined under similar conditions.

Below is a summary of the fold changes in the expression of key genes identified in Fumagillin B- and Endostatin-treated HUVECs.

Gene SymbolGene NameFumagillin B (Fold Change)Endostatin (Fold Change)
Early Up-regulated Genes
CCL2Chemokine (C-C motif) ligand 23.5 (at 1h)4.1 (at 1h)
CXCL1Chemokine (C-X-C motif) ligand 13.2 (at 1h)3.8 (at 1h)
ID1Inhibitor of DNA binding 12.5 (at 1h)2.8 (at 1h)
KLF4Kruppel-like factor 42.3 (at 1h)2.5 (at 1h)
Early Down-regulated Genes
CCND1Cyclin D1-2.8 (at 2h)-2.5 (at 2h)
CDK4Cyclin-dependent kinase 4-2.2 (at 2h)-2.0 (at 2h)
E2F1E2F transcription factor 1-2.6 (at 2h)-2.3 (at 2h)
MYCMYC proto-oncogene-3.0 (at 2h)-2.7 (at 2h)

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Growth Medium (EGM) supplemented with 2% fetal bovine serum, bovine brain extract, human epidermal growth factor, and hydrocortisone. For the transcriptomic analysis, HUVECs were treated with 10 nM Fumagillin B or 10 µg/mL Endostatin for time points of 30 minutes, 1, 2, 4, and 8 hours.

RNA Isolation and Microarray Analysis

Total RNA was extracted from the treated and untreated control HUVECs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The quality and integrity of the RNA were assessed using spectrophotometry and gel electrophoresis.

For the microarray analysis, 5 µg of total RNA was reverse transcribed into cDNA. The cDNA was then labeled with fluorescent dyes (Cy3 for control and Cy5 for treated samples) and hybridized to a human cDNA microarray chip (Hs-UniGem2, National Cancer Institute). The arrays were scanned using a laser scanner, and the fluorescence intensities were quantified to determine the relative gene expression levels.

Signaling Pathways and Experimental Workflow

The anti-angiogenic effect of Fumagillin B is primarily mediated through the inhibition of MetAP2. This inhibition sets off a cascade of downstream events that ultimately arrest the cell cycle and induce apoptosis in endothelial cells.

Fumagillin B-Induced Signaling Pathway

The following diagram illustrates the key signaling pathway affected by Fumagillin B treatment.

Fumagillin_Signaling Fumagillin Fumagillin B MetAP2 MetAP2 Fumagillin->MetAP2 inhibits p53 p53 MetAP2->p53 indirectly activates Bcl2 Bcl-2 MetAP2->Bcl2 downregulates p21 p21 (CDKN1A) p53->p21 activates transcription CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 inhibits Rb Rb E2F E2F Rb->E2F inhibits CellCycleArrest G1 Phase Cell Cycle Arrest E2F->CellCycleArrest promotes G1/S transition CyclinD_CDK46->Rb phosphorylates (inhibits) CyclinD_CDK46->CellCycleArrest promotes progression Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Fumagillin B inhibits MetAP2, leading to G1 cell cycle arrest and apoptosis.

Experimental Workflow for Comparative Transcriptomics

The general workflow for conducting a comparative transcriptomic study of Fumagillin B is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_transcriptomics Transcriptomic Analysis cluster_data_analysis Data Analysis HUVEC_Culture Culture HUVECs Treatment Treat with Fumagillin B & Other Anti-angiogenic Agents HUVEC_Culture->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation RNA_QC RNA Quality Control RNA_Isolation->RNA_QC Library_Prep Library Preparation (e.g., for RNA-Seq or Microarray) RNA_QC->Library_Prep Sequencing Sequencing / Hybridization Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC DEG_Analysis Differential Gene Expression Analysis Data_QC->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis of anti-angiogenic compounds.

Conclusion

The transcriptomic data reveals that Fumagillin B induces rapid and significant changes in the gene expression profile of endothelial cells. The early up-regulation of genes involved in inflammation and cell stress, coupled with the down-regulation of key cell cycle regulators, provides a molecular basis for its potent anti-angiogenic effects. The comparison with Endostatin highlights both common and distinct pathways affected by these two inhibitors. Further research employing next-generation sequencing technologies will provide a more comprehensive understanding of the intricate molecular mechanisms of Fumagillin B and aid in the development of more targeted and effective anti-angiogenic therapies.

Assessing the Synergistic Effects of Fumagillin-B with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumagillin-B, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, have garnered significant interest in oncology for their potent anti-angiogenic properties. The primary mechanism of action for this class of compounds is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in endothelial cell proliferation and survival.[1] This unique mechanism presents a compelling rationale for combination therapies, aiming to enhance the efficacy of traditional cytotoxic chemotherapies. This guide provides a comparative overview of the synergistic effects of Fumagillin-B's analog, TNP-470, with various chemotherapeutic agents, supported by available preclinical and clinical data. Due to a scarcity of publicly available data on Fumagillin-B in combination therapies, this guide will focus on its well-studied analog, TNP-470.

Quantitative Data Summary

The following tables summarize the in vivo synergistic effects of TNP-470 in combination with standard chemotherapeutic agents across different cancer models.

Table 1: Synergistic Effects of TNP-470 and Cisplatin on Tumor Growth

Cancer ModelTreatment GroupTumor Volume Reduction (% of Control)Reference
Hormone-Independent Prostate Cancer (PC-3)TNP-470 (100 mg/kg)62%[2]
Cisplatin (5 mg/kg)78%[2]
TNP-470 + Cisplatin 95% (Additive Effect) [2]

Table 2: Synergistic Effects of TNP-470 and Other Chemotherapies on Tumor Growth

Cancer ModelChemotherapy AgentTreatment GroupTumor Volume Reduction (% of Control)Reference
Nasopharyngeal Carcinoma (CNE-2)5-Fluorouracil (5-FU)TNP-470 + 5-FUEnhanced antitumor efficacy (statistical significance not detailed)[3]
CisplatinTNP-470 + CisplatinEnhanced inhibitory effect (not statistically significant)[3]

Table 3: Clinical Efficacy of TNP-470 in Combination with Paclitaxel and Carboplatin

Cancer TypeTreatment RegimenNumber of PatientsObjective Response Rate (Partial Response)Median SurvivalReference
Solid Tumors (including NSCLC)TNP-470 + Paclitaxel + Carboplatin1724%297 days[4]
Non-Small Cell Lung Cancer (NSCLC)TNP-470 + Paclitaxel1638%14.1 months

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of synergistic effects.

In Vitro Cell Viability and Synergy Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, PC-3 prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Fumagillin-B/TNP-470, a chemotherapeutic agent (e.g., cisplatin, doxorubicin, paclitaxel), or a combination of both. A control group receives the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Studies

Animal models are essential for evaluating the in vivo efficacy of combination therapies.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., CNE-2 nasopharyngeal carcinoma) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, Fumagillin-B/TNP-470 alone, chemotherapy alone, and the combination of Fumagillin-B/TNP-470 and chemotherapy.

  • Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., intraperitoneal injection for cisplatin, subcutaneous for TNP-470).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumor weights are measured at the end of the study.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the synergistic effect.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of Fumagillin-B/TNP-470 with chemotherapy is believed to stem from their complementary mechanisms of action targeting different aspects of tumor biology.

Synergy_Signaling_Pathway cluster_chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) cluster_fumagillin Fumagillin-B / TNP-470 cluster_synergy Synergistic Effect Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Increased_Apoptosis Increased Tumor Cell Apoptosis Apoptosis->Increased_Apoptosis Fumagillin Fumagillin-B / TNP-470 MetAP2 MetAP2 Inhibition Fumagillin->MetAP2 Angiogenesis Angiogenesis Inhibition MetAP2->Angiogenesis Tumor_Vasculature Reduced Tumor Vasculature Angiogenesis->Tumor_Vasculature Enhanced_Drug_Delivery Enhanced Chemotherapy Delivery Tumor_Vasculature->Enhanced_Drug_Delivery Enhanced_Drug_Delivery->DNA_Damage

Caption: Proposed mechanism of synergy between Fumagillin-B/TNP-470 and chemotherapy.

Fumagillin-B/TNP-470 inhibits MetAP2, leading to a reduction in angiogenesis and tumor vasculature. This, in turn, can improve the delivery and efficacy of cytotoxic agents to the tumor core. Chemotherapeutic agents induce DNA damage and apoptosis. The combination of these two modalities results in a more potent anti-tumor effect.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with Fumagillin-B, Chemotherapy, and Combination Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Synergy_Analysis Combination Index (CI) Calculation MTT_Assay->Synergy_Analysis Drug_Administration Drug Administration Synergy_Analysis->Drug_Administration Tumor_Implantation Tumor Cell Implantation in Mice Treatment_Groups Randomization into Treatment Groups Tumor_Implantation->Treatment_Groups Treatment_Groups->Drug_Administration Tumor_Monitoring Tumor Volume Measurement Drug_Administration->Tumor_Monitoring Endpoint_Analysis Tumor Weight and Metastasis Analysis Tumor_Monitoring->Endpoint_Analysis

References

A Comparative Safety Profile of Fumagilin B and Its Derivatives for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the safety and toxicological data of Fumagilin B, TNP-470, and Beloranib, providing essential insights for drug development professionals.

This compound, a natural product isolated from Aspergillus fumigatus, and its synthetic derivatives have garnered significant interest for their potent anti-angiogenic properties, primarily through the inhibition of methionine aminopeptidase 2 (MetAP2). This mechanism has been explored for therapeutic applications ranging from oncology to weight management. However, the clinical development and use of these compounds have been significantly hampered by safety concerns. This guide provides a comparative analysis of the safety profiles of this compound and two of its key derivatives, TNP-470 and Beloranib, supported by experimental data to inform future research and development.

Quantitative Safety Data Summary

The following table summarizes the key safety and toxicity findings for this compound, TNP-470, and Beloranib based on preclinical and clinical studies.

Compound Primary Safety Concerns Key Adverse Events/Toxicities Supporting Experimental Data
This compound Genotoxicity, CarcinogenicityChromosomal aberrations, micronuclei formation, potential for tumorigenicity.[1]In vivo mouse studies: Showed a significant increase in chromosomal aberrations and micronuclei in bone marrow cells at doses of 10 and 20 mg/kg body weight.[2]
TNP-470 (AGM-1470) NeurotoxicityAsthenia, fatigue, vertigo, dizziness, loss of concentration, mild to moderate neurocognitive impairment (reversible).[3][4]Clinical trials in cancer patients: Neurotoxicity was a dose-limiting factor.[5] Preclinical animal studies also indicated potential for neurotoxicity and bleeding complications at high doses.[5]
Beloranib Thromboembolic events, Gastrointestinal and Neurological side effectsPulmonary embolism, sleep disturbance, nausea, vomiting, diarrhea, headache, infusion site injury.[6][7]Phase 3 clinical trial in Prader-Willi Syndrome: Halted due to two patient deaths from pulmonary embolism.[7] Phase 2 clinical trial in obese adults: Showed dose-dependent adverse events, with the 2.4 mg dose associated with increased sleep latency and gastrointestinal issues.[7]

Mechanism of Action and Toxicity Pathway

The primary mechanism of action for this compound and its derivatives is the irreversible covalent inhibition of MetAP2. This enzyme is crucial for the post-translational processing of newly synthesized proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 disrupts the maturation and function of a wide range of proteins, leading to downstream effects that include the suppression of angiogenesis and cell cycle arrest. The anti-angiogenic effect is a key therapeutic target, but the widespread role of MetAP2 in cellular function also underlies the observed toxicities.

The following diagram illustrates the signaling pathway affected by MetAP2 inhibition.

MetAP2_Inhibition_Pathway cluster_0 This compound & Derivatives cluster_1 Cellular Processes cluster_2 Observed Effects Fumagilin This compound / Derivatives MetAP2 MetAP2 (Methionine Aminopeptidase 2) Fumagilin->MetAP2 Inhibits Protein_Maturation Protein Maturation (N-terminal Methionine Excision) MetAP2->Protein_Maturation Required for Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Cell_Cycle Cell Cycle Progression Protein_Maturation->Cell_Cycle Other_Functions Other Cellular Functions Protein_Maturation->Other_Functions Therapeutic Therapeutic Effects (Anti-tumor, Weight Loss) Angiogenesis->Therapeutic Inhibition leads to Cell_Cycle->Therapeutic Arrest leads to Toxic Toxic Effects (Genotoxicity, Neurotoxicity, etc.) Other_Functions->Toxic Disruption leads to

MetAP2 Inhibition Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Genotoxicity Assessment of this compound in Mice

This protocol is based on the methodology described in studies evaluating the genotoxic potential of this compound.[2][8][9]

1. Animal Model and Husbandry:

  • Species: BALB/c mice, approximately 6 months old, weighing around 20 g.

  • Housing: Animals are kept in standard laboratory conditions with a 12-hour light/dark cycle, constant temperature (21°C), and ad libitum access to food and water.

2. Dosing and Administration:

  • Test Substance: this compound (dicyclohexylamine salt) is prepared in a 1:1 water-sugar syrup. The paste is formed with warm water before gradual addition of the syrup.

  • Dose Levels: At least three dose levels are used (e.g., 5, 10, and 20 mg/kg body weight). The middle dose often corresponds to a therapeutically relevant concentration.

  • Controls: A negative control group receives the vehicle (water-sugar syrup), and a positive control group receives a known clastogen like cyclophosphamide (e.g., 15 mg/kg body weight).

  • Administration: The test substance is administered daily for seven consecutive days via gastric gavage.

3. Sample Collection and Preparation:

  • Twenty-four hours after the final dose, mice are euthanized by cervical dislocation.

  • Bone marrow is flushed from the femurs using fetal bovine serum.

  • Cells are centrifuged, and the pellet is resuspended in a hypotonic solution (0.075 M KCl) and incubated.

  • Cells are then fixed using a Carnoy's fixative (methanol:acetic acid, 3:1).

4. Cytogenetic Analysis:

  • Chromosome Aberration Assay: Fixed cells are dropped onto clean, cold, wet slides and air-dried. Slides are stained with Giemsa. A minimum of 100 metaphase spreads per animal are analyzed for structural and numerical chromosomal aberrations (e.g., gaps, breaks, aneuploidy, polyploidy).

  • Micronucleus Test: A portion of the cell suspension is used to prepare smears on slides, which are then stained. At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the negative control. A p-value of <0.05 is typically considered statistically significant.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds.[10][11][12][13][14]

1. Egg Incubation:

  • Fertilized chicken eggs are cleaned and incubated at 37.5°C with 85% humidity for 3 days.

2. Windowing the Egg:

  • On day 3, a small window is carefully created in the eggshell over the air sac to expose the CAM. The inner shell membrane is moistened with sterile saline to facilitate its removal without damaging the CAM.

3. Application of Test Compound:

  • A sterile filter paper disc or a carrier like a coverslip is loaded with the test compound (this compound or its derivatives) at various concentrations.

  • The disc is placed directly onto the CAM. A vehicle control is also included.

4. Incubation and Observation:

  • The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 48-72 hours.

  • The CAM is observed daily for changes in blood vessel formation around the disc.

5. Quantification of Angiogenesis:

  • At the end of the incubation period, the CAM is fixed (e.g., with a methanol/acetone mixture).

  • The area around the disc is excised, placed on a microscope slide, and photographed.

  • The number of blood vessel branch points is counted to quantify the degree of angiogenesis. A reduction in branching compared to the control indicates anti-angiogenic activity.

The following diagram outlines the workflow for the CAM assay.

CAM_Assay_Workflow start Start: Fertilized Chicken Eggs incubation1 Incubate for 3 Days (37.5°C, 85% humidity) start->incubation1 windowing Create Window in Eggshell (Expose CAM) incubation1->windowing application Apply Test Compound on Disc (e.g., this compound) windowing->application incubation2 Incubate for 48-72 Hours application->incubation2 observation Observe and Photograph CAM incubation2->observation quantification Quantify Blood Vessel Branching observation->quantification end End: Assess Anti-Angiogenic Activity quantification->end

CAM Assay Workflow

Conclusion

The safety profiles of this compound and its derivatives present a significant challenge to their therapeutic development. This compound itself exhibits clear genotoxic potential, raising concerns about its long-term use. While derivatives like TNP-470 and Beloranib were developed to mitigate some of these toxicities, they introduced new, serious adverse effects such as neurotoxicity and thromboembolic events, respectively. The consistent mechanism of MetAP2 inhibition across this class of compounds suggests that achieving a therapeutic window that separates desired anti-angiogenic or metabolic effects from mechanism-based toxicities is a critical hurdle. Future research in this area should focus on developing derivatives with improved safety profiles, potentially through more targeted delivery mechanisms or by identifying compounds with a greater therapeutic index. The experimental protocols provided herein offer standardized methods for the preclinical safety and efficacy assessment of novel this compound analogues.

References

Validating Fumagillin B: A Comparative Guide for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Fumagillin B as a tool for studying angiogenesis. It offers an objective comparison with its key analog, TNP-470, and other alternative anti-angiogenic agents, supported by experimental data and detailed protocols.

Fumagillin B, a natural product secreted by the fungus Aspergillus fumigatus, has long been a cornerstone in the study of angiogenesis, the formation of new blood vessels. Its potent anti-angiogenic properties stem from its specific and irreversible inhibition of methionine aminopeptidase-2 (MetAP2), a key enzyme involved in endothelial cell proliferation and survival.[1][2] This guide delves into the mechanism of action of Fumagillin B, presents its performance in key angiogenesis assays, and compares it with its more potent synthetic analog, TNP-470, as well as other classes of angiogenesis inhibitors.

Mechanism of Action: Targeting MetAP2

Fumagillin B and its analogs exert their anti-angiogenic effects by covalently binding to a specific histidine residue within the active site of MetAP2.[2] This irreversible binding inactivates the enzyme, leading to the arrest of endothelial cells in the G1 phase of the cell cycle.[2] The inhibition of MetAP2 has been shown to activate the p53 tumor suppressor pathway, leading to an increase in the cyclin-dependent kinase inhibitor p21, which ultimately halts cell proliferation.[3][4] This targeted mechanism of action makes Fumagillin B and its derivatives valuable tools for dissecting the molecular pathways governing angiogenesis.

Fumagillin_Mechanism cluster_Cell Endothelial Cell Fumagillin Fumagillin B MetAP2 Methionine Aminopeptidase-2 (MetAP2) Fumagillin->MetAP2 Covalent Inhibition p53 p53 MetAP2->p53 Activation p21 p21 p53->p21 Upregulation CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition CellCycle Cell Cycle Progression (G1 to S phase) CDK->CellCycle Promotion Proliferation Endothelial Cell Proliferation CellCycle->Proliferation Leads to Angiogenesis Angiogenesis Proliferation->Angiogenesis Drives

Figure 1: Mechanism of Fumagillin B Action.

Performance Comparison of Angiogenesis Inhibitors

The efficacy of Fumagillin B and its derivatives is typically evaluated through a series of in vitro and in vivo assays that measure their impact on key angiogenic processes. The following tables summarize the comparative performance of Fumagillin B, its potent analog TNP-470, and other angiogenesis inhibitors.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation (IC50 Values)

CompoundEndothelial Cell TypeIC50Reference
Fumagillin B Bovine Aortic Endothelial Cells (BAECs)1-10 ng/mL[5]
Human Umbilical Vein Endothelial Cells (HUVECs)~100-fold higher than TNP-470[6]
TNP-470 Bovine Aortic Endothelial Cells (BAECs)0.1-1 ng/mL[7]
Human Umbilical Vein Endothelial Cells (HUVECs)10 pg/mL[7]
Endostatin Bovine Capillary Endothelial Cells100-200 ng/mLN/A
Bevacizumab Human Umbilical Vein Endothelial Cells (HUVECs)50 ± 5 ng/mL (ED50)[5]

Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. Lower values indicate higher potency.

Table 2: In Vivo Anti-Angiogenic Activity

CompoundAnimal ModelAssayEfficacyReference
Fumagillin B RatEstrogen-induced prolactinomaAttenuated prolactin production and release[8]
TNP-470 MouseCorneal micropocket assay70% inhibition of angiogenesis[9]
MouseApolipoprotein E–deficient mice70% inhibition of plaque growth[9]
Nude MiceHuman neuroblastoma xenograft53% of treated mice remained tumor-free after 12 weeks[10]
Endostatin MouseApolipoprotein E–deficient mice85% inhibition of plaque growth[9]

Experimental Protocols for Key Angiogenesis Assays

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for two standard in vivo assays used to evaluate the anti-angiogenic potential of compounds like Fumagillin B.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study both angiogenesis and anti-angiogenesis.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier of choice is saturated with the test compound (e.g., Fumagillin B) at various concentrations and placed directly onto the CAM. A vehicle control (e.g., saline or DMSO) is used as a negative control.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for 48-72 hours.

  • Analysis: The CAM is excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length in the area surrounding the disc. A reduction in vessel formation compared to the control indicates anti-angiogenic activity.

Mouse Matrigel Plug Assay

This assay is a widely used in vivo method to assess the formation of new blood vessels.

Protocol:

  • Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is thawed on ice and mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (e.g., Fumagillin B) at desired concentrations.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.

  • Incubation: The mice are monitored for a period of 7-14 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.

  • Plug Excision and Analysis: The Matrigel plugs are surgically removed and can be analyzed in several ways:

    • Hemoglobin Measurement: The amount of hemoglobin in the plug, quantified using a colorimetric assay (e.g., Drabkin's reagent), serves as an indirect measure of blood vessel formation.

    • Immunohistochemistry: The plugs are fixed, sectioned, and stained with endothelial cell-specific markers (e.g., CD31) to visualize and quantify the microvessel density.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Proliferation->Migration TubeFormation Tube Formation Assay Migration->TubeFormation CAM Chick Chorioallantoic Membrane (CAM) Assay TubeFormation->CAM Matrigel Mouse Matrigel Plug Assay CAM->Matrigel TumorModel Xenograft Tumor Model Matrigel->TumorModel DataAnalysis Data Analysis and Validation TumorModel->DataAnalysis Start Compound Screening Start->Proliferation

Figure 2: Typical Experimental Workflow.

Comparison with Alternatives

While Fumagillin B and its analog TNP-470 are potent inhibitors of MetAP2, a variety of other anti-angiogenic agents with different mechanisms of action are also used in research and have been evaluated in clinical trials.

  • TNP-470 (AGM-1470): A semi-synthetic analog of Fumagillin B, TNP-470 is approximately 50 times more potent in inhibiting endothelial cell proliferation.[7] It has been extensively studied in preclinical and clinical trials for various cancers.[11] However, its clinical development has been hampered by dose-limiting neurotoxicity.[7][11]

  • Endostatin: A naturally occurring 20-kDa C-terminal fragment of collagen XVIII, Endostatin inhibits endothelial cell proliferation and migration.[9] It has a different mechanism of action than Fumagillin B and has shown significant anti-tumor activity in preclinical models.[9]

  • Bevacizumab (Avastin®): A humanized monoclonal antibody that targets and neutralizes all isoforms of vascular endothelial growth factor (VEGF-A), a key driver of angiogenesis.[5] Bevacizumab is a widely used anti-angiogenic therapy in oncology.

Angiogenesis_Inhibitors_Comparison cluster_MetAP2 MetAP2 Inhibitors cluster_VEGF VEGF Pathway Inhibitors cluster_Endogenous Endogenous Inhibitors Fumagillin Fumagillin B Angiogenesis Angiogenesis Fumagillin->Angiogenesis TNP470 TNP-470 TNP470->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->Angiogenesis Endostatin Endostatin Endostatin->Angiogenesis

References

Fumagillin-B in the Treatment of Microsporidiosis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Fumagillin-B's Efficacy and Safety Profile Against Alternative Treatments for Microsporidiosis in Humans

Fumagillin-B has demonstrated significant efficacy in the treatment of microsporidiosis, particularly infections caused by Enterocytozoon bieneusi, a common agent of chronic diarrhea in immunocompromised individuals. While a formal meta-analysis of clinical trials in humans is not currently available, a synthesis of data from individual studies provides valuable insights into its clinical utility compared to other therapeutic options. This guide offers a comprehensive comparison based on available experimental data for researchers, scientists, and drug development professionals.

Comparative Efficacy of Fumagillin-B

Clinical trial data highlights the effectiveness of fumagillin-B in clearing microsporidial infections. A key randomized, double-blind, placebo-controlled trial investigated the use of oral fumagillin (60 mg daily for two weeks) in patients with chronic E. bieneusi infection, the majority of whom had acquired immunodeficiency syndrome (AIDS). The results, as summarized in the table below, show a stark contrast in efficacy between fumagillin and placebo.

Treatment GroupNumber of PatientsClearance of MicrosporidiaP-value
Fumagillin66 (100%)0.002
Placebo60 (0%)
All patients in the placebo group subsequently cleared the infection after receiving open-label fumagillin.[1][2]

Further analysis of this study revealed statistically significant improvements in clinical markers for patients receiving fumagillin, including increased D-xylose absorption (P=0.003), improved Karnofsky performance scores (P<0.001), reduced loperamide use (P=0.01), and decreased total stool weight (P=0.04).[2] Relapses were observed in two patients during a median follow-up of 10 months.[1][2]

A more recent retrospective study involving solid organ transplant recipients with E. bieneusi microsporidiosis provided a comparative look at different management strategies. This study included cohorts managed by modifying immunosuppressive regimens, treatment with fumagillin, or treatment with nitazoxanide.

Treatment/ManagementNumber of PatientsClinical Remission RateStool Negativization RateRelapse Rate
Modified Immunosuppression6477.8% - 90.7%Not ReportedMore frequent with nitazoxanide
Fumagillin5477.8% - 90.7%91.7%6.9%
Nitazoxanide36Tended to be lower28.6%14.3%
This study suggests that while clinical remission rates were not significantly different between strategies, fumagillin achieved the highest rate of pathogen eradication from stool.[3][4]
Mechanism of Action and Spectrum of Activity

Fumagillin's therapeutic effect stems from its targeted inhibition of methionine aminopeptidase type 2 (MetAP2), an essential enzyme for protein modification in microsporidia.[5][6] Interestingly, while mammalian cells also possess MetAP2, they have a compensatory enzyme, MetAP1, which microsporidia lack. This difference allows for the selective inhibition of microsporidial growth.[6]

Fumagillin has demonstrated a broad spectrum of activity against various microsporidia species, including its notable effectiveness against E. bieneusi, which is resistant to albendazole, another common treatment for microsporidiosis.[1][6] In addition to E. bieneusi, fumagillin is also effective against Encephalitozoon cuniculi, Encephalitozoon hellem, and Encephalitozoon intestinalis.[6][7]

Fumagillin_Mechanism_of_Action cluster_microsporidia Microsporidia Cell Microsporidial Proteins Microsporidial Proteins MetAP2 Methionine Aminopeptidase 2 (MetAP2) Microsporidial Proteins->MetAP2 N-terminal methionine Processed Proteins Processed Proteins MetAP2->Processed Proteins Cleavage Replication Replication & Survival Processed Proteins->Replication Fumagillin-B Fumagillin-B Fumagillin-B->MetAP2 Inhibits

Fumagillin's inhibitory action on MetAP2 in microsporidia.
Safety and Adverse Effects

Despite its efficacy, systemic use of fumagillin is associated with notable side effects, primarily hematologic toxicity. In the randomized controlled trial, serious adverse events, including neutropenia and thrombocytopenia, were observed in three of the six patients in the fumagillin group.[2][8] These dose-related toxicities often necessitate hospitalization for monitoring.[3] Due to these safety concerns and a shortage in its availability, fumagillin is often considered investigational for systemic use in some regions.[1]

Experimental Protocols: A Look at a Randomized Controlled Trial

The primary evidence for fumagillin's efficacy in treating intestinal microsporidiosis comes from a randomized, double-blind, placebo-controlled trial. The methodology of this pivotal study is outlined below:

  • Patient Population: The study enrolled 12 patients with chronic Enterocytozoon bieneusi infection, comprising 10 individuals with AIDS and 2 organ transplant recipients.[2]

  • Intervention: Patients were randomly assigned to receive either 60 mg of oral fumagillin per day or a placebo for a duration of two weeks.[2][8]

  • Primary Efficacy Endpoint: The main measure of success was the clearance of microsporidia, confirmed through the analysis of stool specimens.[2]

  • Follow-up and Open-Label Treatment: Patients in the placebo group who did not clear the infection were subsequently treated with open-label fumagillin for two weeks. Following the clearance of the parasite, all patients had their stool examined monthly to monitor for any relapses.[2]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Chronic E. bieneusi infection) Randomization Randomization Patient_Screening->Randomization Fumagillin_Group Fumagillin Group (60 mg/day for 2 weeks) Randomization->Fumagillin_Group Placebo_Group Placebo Group (2 weeks) Randomization->Placebo_Group Efficacy_Assessment Efficacy Assessment (Stool analysis for microsporidia clearance) Fumagillin_Group->Efficacy_Assessment Placebo_Group->Efficacy_Assessment Open_Label Open-Label Fumagillin for Placebo Non-Responders Efficacy_Assessment->Open_Label No Clearance in Placebo Follow_Up Monthly Follow-Up (Stool examination for relapse) Efficacy_Assessment->Follow_Up Clearance Open_Label->Follow_Up

Workflow of a randomized controlled trial for fumagillin.
Alternative Treatments and Concluding Remarks

Albendazole is another therapeutic agent used for microsporidiosis; however, its efficacy is limited against E. bieneusi and Vittaforma corneae.[1] Nitazoxanide has shown some anecdotal success but demonstrated lower efficacy in clearing E. bieneusi in the comparative study of solid organ transplant recipients.[3][4] Tapering immunosuppression is a management strategy for these patients, which can lead to clinical remission but may also be associated with relapses.[3]

References

Safety Operating Guide

Proper Disposal of Fumagilin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Fumagilin B, an antineoplastic and antimicrobial agent. The following procedures are based on the known chemical properties of this compound and established protocols for the disposal of hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

This compound is a potent compound that requires careful handling. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract. Due to its use in cancer research, it should be handled as a potential antineoplastic agent, warranting stringent safety measures.

Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal procedures, must wear the following PPE:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, non-permeable gown with a solid front and long sleeves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A dust respirator or a fit-tested N95 mask should be used when handling the powder form to prevent inhalation.

All handling of this compound, especially the preparation of solutions and disposal procedures, should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.

Disposal Plan Overview

The primary methods for the disposal of this compound waste are chemical inactivation followed by incineration. It is crucial to note that local, state, and federal regulations for hazardous waste disposal must be followed. This guide provides in-laboratory procedures for the initial inactivation of this compound before it is collected by a licensed hazardous waste disposal service.

In-Laboratory Chemical Inactivation Protocols

This compound is known to degrade under strong acidic and basic conditions, as well as upon exposure to light and heat. The following protocols describe methods for the chemical inactivation of this compound in a laboratory setting. It is strongly recommended to first test these procedures on a small scale to ensure complete degradation before applying them to larger quantities of waste.

Alkaline Hydrolysis Protocol

Alkaline hydrolysis is an effective method for the degradation of many organic compounds, including some antibiotics and antineoplastic agents.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Dissolution: If dealing with solid this compound waste, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) before adding it to the alkaline solution. For liquid waste already in solution, proceed to the next step.

  • Hydrolysis: Slowly add the this compound waste to the 1 M NaOH solution with constant stirring. The final concentration of this compound in the alkaline solution should not exceed 1 mg/mL.

  • Incubation: Allow the mixture to react for a minimum of 24 hours at room temperature with continuous stirring.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1 M hydrochloric acid (HCl) solution. Monitor the pH using a calibrated pH meter.

  • Collection: The neutralized solution should be collected in a designated hazardous waste container, clearly labeled as "Neutralized this compound Waste," and stored for pickup by a licensed waste disposal company.

Acid Hydrolysis Protocol

Acid hydrolysis can also be used to degrade this compound.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 1 M hydrochloric acid (HCl) solution.

  • Dissolution: As with alkaline hydrolysis, dissolve solid this compound waste in a suitable solvent before adding it to the acid solution.

  • Hydrolysis: Slowly add the this compound waste to the 1 M HCl solution with constant stirring, ensuring the final concentration does not exceed 1 mg/mL.

  • Incubation: Let the mixture react for at least 24 hours at room temperature with continuous stirring.

  • Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1 M sodium hydroxide (NaOH) solution.

  • Collection: Collect the neutralized waste in a properly labeled hazardous waste container for professional disposal.

ParameterAlkaline HydrolysisAcid Hydrolysis
Reagent 1 M Sodium Hydroxide (NaOH)1 M Hydrochloric Acid (HCl)
This compound Concentration ≤ 1 mg/mL≤ 1 mg/mL
Reaction Time ≥ 24 hours≥ 24 hours
Temperature Room TemperatureRoom Temperature
Neutralizing Agent 1 M Hydrochloric Acid (HCl)1 M Sodium Hydroxide (NaOH)
Final pH 6.0 - 8.06.0 - 8.0

Table 1: Quantitative Parameters for Chemical Inactivation of this compound.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including PPE, glassware, and plasticware, must be treated as hazardous waste.

  • Solid Waste: Disposable items such as gloves, gowns, and absorbent pads should be placed in a designated, sealed, and clearly labeled hazardous waste bag.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous chemical waste.

  • Glassware: Reusable glassware should be decontaminated by soaking in a 1 M NaOH or 1 M HCl solution for at least 24 hours before washing.

Spill Management

In the event of a this compound spill, the area should be immediately secured to prevent exposure to personnel.

  • For dry spills: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • For liquid spills: Cover the spill with absorbent pads.

In both cases, personnel cleaning the spill must wear appropriate PPE. The contaminated absorbent materials should be collected in a sealed hazardous waste bag for disposal. The spill area should then be decontaminated with a 1 M NaOH or 1 M HCl solution, followed by a thorough rinse with water.

Final Disposal

All treated and collected this compound waste, including neutralized solutions and contaminated solid materials, must be disposed of through a licensed hazardous waste management company. Ensure that all waste containers are properly labeled according to institutional and regulatory guidelines. The final disposal method for such waste is typically high-temperature incineration.

Logical Workflow for this compound Disposal

FumagilinB_Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_type Waste Identification cluster_inactivation In-Lab Chemical Inactivation cluster_collection Waste Collection & Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Solid this compound Waste FumeHood->SolidWaste LiquidWaste Liquid this compound Waste FumeHood->LiquidWaste Dissolve Dissolve in Solvent (if solid) SolidWaste->Dissolve Hydrolysis Perform Acid or Alkaline Hydrolysis (24h) LiquidWaste->Hydrolysis Dissolve->Hydrolysis Neutralize Neutralize to pH 6-8 Hydrolysis->Neutralize CollectWaste Collect in Labeled Hazardous Waste Container Neutralize->CollectWaste Incineration Dispose via Licensed Incineration Service CollectWaste->Incineration

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Disclaimer: The chemical inactivation procedures outlined above are based on the known chemical instabilities of this compound. It is the responsibility of the user to validate these methods for their specific application and to comply with all applicable institutional and governmental regulations for hazardous waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.